EPO
Description
Properties
CAS No. |
11096-26-7 |
|---|---|
Molecular Formula |
NULL |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Nexus of Erythropoietin Action in Renal Anemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of erythropoietin (EPO) in the context of renal anemia. It is designed to be a comprehensive resource, detailing the molecular signaling cascades, offering insights into key experimental methodologies, and presenting quantitative data to support a thorough understanding of this compound physiology and its therapeutic application.
Introduction: The Pathophysiology of Renal Anemia
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily arising from the progressive inability of the failing kidneys to produce sufficient amounts of erythropoietin. This compound is the primary hormonal regulator of erythropoiesis, the process of red blood cell production. In healthy individuals, specialized peritubular interstitial fibroblasts in the kidneys sense tissue hypoxia and respond by secreting this compound. This hormone then travels to the bone marrow to stimulate the production of erythrocytes. In CKD, the decline in functional renal mass leads to a relative this compound deficiency, resulting in a normocytic, normochromic, and hypoproliferative anemia. Understanding the intricate molecular mechanisms by which this compound governs erythropoiesis is paramount for the development and optimization of therapeutic strategies for renal anemia.
The Erythropoietin Receptor and Ligand Binding
The biological effects of erythropoietin are initiated by its binding to the erythropoietin receptor (EPOR), a member of the type I cytokine receptor superfamily. The EPOR is predominantly expressed on the surface of erythroid progenitor cells, including colony-forming unit-erythroid (CFU-E) and proerythroblasts. The binding of a single this compound molecule to a pre-formed EPOR dimer induces a conformational change that is critical for the initiation of intracellular signaling.
Intracellular Signaling Cascades: A Symphony of Phosphorylation
The binding of this compound to its receptor triggers a cascade of intracellular signaling events, primarily mediated by the Janus kinase 2 (JAK2), which is constitutively associated with the cytoplasmic domain of the EPOR. This activation leads to the phosphorylation of specific tyrosine residues on the EPOR, creating docking sites for various signaling proteins and initiating multiple downstream pathways that collectively regulate the survival, proliferation, and differentiation of erythroid progenitor cells.
The JAK2-STAT5 Pathway: The Central Axis of Erythropoiesis
The JAK2-STAT5 (Signal Transducer and Activator of Transcription 5) pathway is the principal signaling cascade activated by this compound. Upon this compound-induced JAK2 activation, STAT5 proteins are recruited to the phosphorylated EPOR, where they themselves become phosphorylated by JAK2. Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. Key functions of the JAK2-STAT5 pathway in erythropoiesis include:
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins such as Bcl-xL, thereby promoting the survival of erythroid progenitors.
-
Promotion of Proliferation and Differentiation: Driving the cell cycle and inducing the expression of genes essential for erythroid maturation.
The PI3K/Akt Pathway: A Pro-Survival and Proliferative Route
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical arm of this compound-induced signaling. The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the EPOR, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). The PI3K/Akt pathway contributes to:
-
Enhanced Cell Survival: Akt phosphorylates and inactivates pro-apoptotic proteins, such as Bad and Forkhead box protein O3 (FOXO3).
-
Cell Cycle Progression: Akt can promote cell cycle entry and progression.
The Ras/MAPK Pathway: A Regulator of Proliferation and Differentiation
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is also activated downstream of the EPOR. The adaptor protein Grb2 binds to phosphorylated EPOR, which in turn recruits the guanine nucleotide exchange factor Sos. Sos activates Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally the Extracellular signal-Regulated Kinase (ERK). The Ras/MAPK pathway is primarily involved in:
-
Cell Proliferation: ERK can phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression.
-
Erythroid Differentiation: This pathway contributes to the maturation of erythroid progenitors.
Caption: The this compound-induced Ras/MAPK signaling pathway.
Negative Regulation of this compound Signaling
To ensure a tightly controlled erythropoietic response, this compound signaling is subject to negative regulation by several mechanisms. These feedback loops are crucial for preventing excessive red blood cell production.
-
SHP-1 (Src homology region 2 domain-containing phosphatase-1): This tyrosine phosphatase is recruited to the phosphorylated EPOR and dephosphorylates JAK2, thereby terminating the signaling cascade.
-
SOCS (Suppressor of Cytokine Signaling) Proteins: this compound-induced STAT5 activation leads to the transcription of SOCS genes, particularly CIS (Cytokine-Inducible SH2-containing protein) and SOCS3. These proteins then act to inhibit signaling. CIS competes with STAT5 for binding to the EPOR, while SOCS3 can directly inhibit the kinase activity of JAK2.
Caption: Negative regulation of this compound signaling by SHP-1 and SOCS proteins.
Quantitative Data on this compound Action
The following tables summarize key quantitative parameters related to the mechanism of action of erythropoietin.
Table 1: In Vitro Dose-Response of Erythroid Progenitors to this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for Proliferation | J2E erythroleukemic cells | ~0.1 U/mL | |
| Saturating Concentration | J2E erythroleukemic cells | 10 U/mL | |
| Plateau for BFU-E colony formation | Mouse bone marrow cells | 3-5 U/mL | |
| No plateau for hemoglobin synthesis (up to 10 U/mL) | Mouse bone marrow cells | >10 U/mL |
Table 2: Hemoglobin Response to Erythropoiesis-Stimulating Agents (ESAs) in Chronic Kidney Disease Patients
| Study | Patient Population | Treatment Arm | Achieved Hemoglobin (g/dL) |
| Canadian Erythropoietin Study Group | Hemodialysis | Placebo | 7.4 |
| Epoetin alfa (Target: 9.5-11.0 g/dL) | 10.2 | ||
| Epoetin alfa (Target: 11.5-13.0 g/dL) | 11.7 |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the mechanism of action of erythropoietin.
Quantification of Serum Erythropoietin by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of this compound in serum.
Workflow Diagram:
Caption: Workflow for quantifying serum this compound using a sandwich ELISA.
Detailed Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an anti-EPO monoclonal capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add this compound standards and serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated anti-EPO detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.
Assessment of Erythroid Progenitor Cell Proliferation via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow Diagram:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed erythroid progenitor cells into a 96-well plate at a predetermined density.
-
Treatment: Add varying concentrations of this compound to the wells. Include appropriate controls (e.g., no this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Plot the absorbance against the this compound concentration to generate a dose-response curve.
Analysis of Erythroid Differentiation by Flow Cytometry
Flow cytometry can be used to identify and quantify different stages of erythroid progenitor cell differentiation based on the expression of specific cell surface markers.
Workflow Diagram:
Caption: Workflow for analyzing erythroid differentiation by flow cytometry.
Detailed Methodology:
-
Cell Preparation: Harvest erythroid progenitor cells from culture and wash them with a suitable staining buffer (e.g., PBS with 1% BSA).
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies against specific cell surface markers. For murine erythroid differentiation, a common combination is anti-CD71 (transferrin receptor) and anti-Ter119.
-
Incubation: Incubate the cells with the antibodies in the dark, typically for 30 minutes on ice.
-
Washing: Wash the cells to remove any unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. A gating strategy is employed to distinguish different populations of erythroid progenitors based on their expression of CD71 and Ter119, which changes as the cells mature.
Conclusion
The mechanism of action of erythropoietin in stimulating erythropoiesis is a complex and tightly regulated process involving the activation of multiple intracellular signaling pathways. In the context of renal anemia, a thorough understanding of these molecular events is crucial for the effective use of erythropoiesis-stimulating agents and for the development of novel therapeutic approaches. This technical guide has provided a detailed overview of the this compound signaling network, quantitative data on its effects, and key experimental protocols for its investigation, serving as a valuable resource for researchers and professionals in the field.
An In-depth Technical Guide to the EPO Signaling Pathway in Non-Hematopoietic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), a glycoprotein cytokine, is widely recognized for its critical role in stimulating the production of red blood cells, a process known as erythropoiesis.[1][2][3] However, a growing body of evidence reveals that the influence of this compound extends far beyond the hematopoietic system. The this compound receptor (EPOR) is expressed in a variety of non-hematopoietic tissues, including the brain, heart, kidneys, and endothelial cells, indicating a broader range of biological functions.[1][4][5] In these tissues, this compound signaling pathways play crucial roles in tissue protection, cell survival, and metabolic regulation.[1][4] This guide provides a detailed technical overview of the this compound signaling pathway in non-hematopoietic cells, focusing on the core molecular cascades, quantitative data, experimental methodologies, and the logical relationships governing its diverse physiological and pathological roles.
Core Signaling Pathways
Upon binding of this compound to its receptor, a conformational change is induced, leading to the activation of the associated Janus kinase 2 (JAK2).[6][7] This activation initiates a cascade of downstream signaling events, primarily through three major pathways: the JAK/STAT, PI3K/Akt, and Ras-MAPK pathways.[6][8][9] While these pathways are also active in hematopoietic cells, there can be tissue-specific differences in their activation and downstream effects in non-hematopoietic cells.[8][9]
JAK/STAT Pathway
The activation of JAK2 leads to the phosphorylation of specific tyrosine residues on the cytoplasmic tail of the EPOR.[6][7] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[6] Once recruited, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell survival and proliferation.[6][10]
PI3K/Akt Pathway
The phosphorylated EPOR can also recruit the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[6][11] This leads to the activation of the PI3K/Akt signaling cascade, a crucial pathway for promoting cell survival and inhibiting apoptosis.[8][11][12] Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets, including pro-apoptotic proteins, leading to their inactivation and thereby promoting cell survival.[6] In some non-hematopoietic tissues, like the heart, this pathway is linked to the upregulation of endothelial nitric oxide synthase (eNOS), contributing to cardioprotective effects.[13]
Ras-MAPK Pathway
The recruitment of the adaptor protein Grb2 to the phosphorylated EPOR initiates the Ras-MAPK (mitogen-activated protein kinase) pathway.[6][7] This cascade, involving Ras, Raf, MEK, and ERK, is primarily associated with cell proliferation and differentiation.[7][14]
Quantitative Data on this compound Signaling in Non-Hematopoietic Cells
The following table summarizes key quantitative findings from studies on this compound signaling in various non-hematopoietic cell types. This data highlights the dose-dependency and temporal dynamics of the pathway activation.
| Cell Type | This compound Concentration | Time Point | Measured Effect | Fold Change / % Change | Reference |
| Cardiomyocytes | 10 U/mL | 15 min | Akt Phosphorylation | ~2.5-fold increase | [12] |
| Cardiomyocytes | 10 U/mL | 24 h | eNOS Protein Expression | ~2-fold increase | [13] |
| Endothelial Cells (HUVEC) | 10 U/mL | 10 min | ERK1/2 Phosphorylation | Significant increase | [15] |
| Renal Tubular Cells | 20 U/mL | 30 min | STAT5 Phosphorylation | ~3-fold increase | N/A |
| Neurons (SH-SY5Y) | 5 U/mL | 60 min | Akt Phosphorylation | Significant increase | [16] |
Note: This table is a representative summary. Specific values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the this compound signaling pathway. Below are outlines for key experimental protocols.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the activation of signaling proteins by identifying their phosphorylated forms.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated proteins (e.g., p-JAK2, p-STAT5, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with antibodies against total proteins to normalize for loading.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the change in the expression of target genes downstream of this compound signaling.
-
RNA Extraction:
-
Treat cells with this compound.
-
Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up a qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and primers specific for the target gene (e.g., Bcl-xL, c-fos) and a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Proliferation Assay (e.g., MTT or BrdU)
These assays are used to assess the effect of this compound on cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve cells in low-serum media to synchronize them.
-
Treat cells with various concentrations of this compound.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
BrdU Assay:
-
Add BrdU to the media and incubate to allow its incorporation into newly synthesized DNA.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody.
-
Measure the signal using a plate reader.
-
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Investigating this compound Signaling
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on a non-hematopoietic cell line.
Logical Relationships of this compound Signaling in Non-Hematopoietic Tissues
This diagram illustrates the logical connections between this compound signaling and its diverse physiological and pathological outcomes in various non-hematopoietic tissues.
Conclusion
The this compound signaling pathway in non-hematopoietic cells is a complex and multifaceted system with significant implications for tissue homeostasis and disease.[8][9] Its roles in neuroprotection, cardioprotection, and metabolic regulation present exciting opportunities for therapeutic intervention.[1][17] A thorough understanding of the core signaling cascades, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its analogs beyond their traditional use in treating anemia. The continued exploration of this pathway promises to unveil novel strategies for treating a wide range of debilitating conditions.
References
- 1. Frontiers | Non-hematopoietic roles of erythropoietin in inflammation and metabolic disorders [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Erythropoietin Non-hematopoietic Tissue Response and Regulation of Metabolism During Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and non-hematopoietic cells: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 11. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythropoietin protects cardiac myocytes from hypoxia-induced apoptosis through an Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ahajournals.org [ahajournals.org]
- 16. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythropoietin Non-hematopoietic Tissue Response and Regulation of Metabolism During Diet Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Master Regulator: An In-depth Technical Guide to Erythropoietin Gene Expression in Response to Hypoxia
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core molecular mechanisms governing the hypoxic induction of the erythropoietin (EPO) gene, a critical physiological response to low oxygen availability. Understanding this intricate regulatory network is paramount for the development of novel therapeutics targeting anemia associated with chronic kidney disease and other conditions. This document provides a comprehensive overview of the signaling pathways, key molecular players, and detailed experimental protocols for studying this vital biological process.
The Core Signaling Pathway: A Symphony of Molecular Sensors and Effectors
The regulation of this compound gene expression is a paradigm of oxygen-dependent gene regulation, primarily orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs).[1] Under normoxic (normal oxygen) conditions, the alpha subunits of HIFs (HIF-α) are continuously synthesized but rapidly targeted for degradation. However, under hypoxic (low oxygen) conditions, HIF-α subunits are stabilized, translocate to the nucleus, and activate the transcription of target genes, including this compound.
The key players in this signaling cascade are:
-
Hypoxia-Inducible Factor 2α (HIF-2α): While several HIF isoforms exist, HIF-2α has been identified as the primary regulator of this compound gene expression in both the kidney and liver.[1]
-
Prolyl Hydroxylase Domain Proteins (PHDs): These enzymes act as cellular oxygen sensors. In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on HIF-α subunits.
-
von Hippel-Lindau Protein (VHL): This protein is the substrate recognition component of an E3 ubiquitin ligase complex. It recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.
Under hypoxic conditions, the lack of oxygen as a substrate limits PHD activity. Consequently, HIF-α is not hydroxylated, escapes VHL-mediated degradation, and accumulates. The stabilized HIF-2α then dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and this heterodimer binds to specific DNA sequences called Hypoxia-Response Elements (HREs) located in the regulatory regions of the this compound gene to drive its transcription.[1]
Signaling Pathway Diagram
Caption: The core signaling pathway of this compound gene regulation by hypoxia.
Quantitative Data on this compound Gene Expression
The induction of this compound gene expression under hypoxic conditions is a robust and significant cellular response. The following tables summarize quantitative data from various studies, providing insights into the magnitude of this induction in different experimental systems.
Table 1: Fold Induction of this compound mRNA in Cell Lines under Hypoxia
| Cell Line | Hypoxia Condition | Duration (hours) | Fold Increase in this compound mRNA | Reference |
| Hep3B | 1% O₂ | 24 | ~10-20 | [2] |
| SH-SY5Y | Anoxia (0% O₂) | 24 | Not specified, but maximal protein levels observed | [3] |
| Kelly | Anoxia (0% O₂) | 24 | Not specified, but maximal protein levels observed | [3] |
Table 2: this compound Protein Secretion under Hypoxic Conditions
| Cell Line | Hypoxia Condition | Duration (hours) | This compound Protein Level (mU/mL) | Reference |
| SH-SY5Y | Anoxia (0% O₂) | 24 | 8.2 ± 1.9 | [3] |
| Kelly | Anoxia (0% O₂) | 24 | 132.3 ± 10.2 | [3] |
| HepG2 | Hypoxia | 24 | 16.1 ± 1.4 | [3] |
Key Experimental Protocols
The study of this compound gene regulation by hypoxia relies on a variety of sophisticated molecular biology techniques. This section provides detailed methodologies for some of the most critical experiments.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
This protocol is used to measure the relative abundance of this compound mRNA in cells or tissues.
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound mRNA levels using qRT-PCR.
Methodology:
-
RNA Extraction:
-
Homogenize cells or tissue (e.g., 100 mg) in 1 mL of TRIzol reagent.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, vortex, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol.
-
Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol and air-dry.
-
Resuspend the RNA in RNase-free water.[4]
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., Thermo Scientific RevertAid First Strand cDNA Synthesis Kit) according to the manufacturer's instructions.[4]
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for the this compound gene and a reference gene (e.g., β-actin or GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with a typical cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[4]
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the comparative Ct (ΔΔCt) method.[4]
-
Luciferase Reporter Assay for this compound Enhancer Activity
This assay is used to identify and characterize the activity of regulatory elements, such as enhancers, in the this compound gene.
Methodology:
-
Reporter Construct Generation:
-
Clone the putative this compound enhancer sequence upstream of a minimal promoter driving the firefly luciferase gene in a suitable reporter vector (e.g., pGL4).[5]
-
-
Cell Transfection:
-
Transfect the reporter construct into a suitable cell line (e.g., Hep3B cells) using a transfection reagent (e.g., Lipofectamine).
-
Co-transfect a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Hypoxic Treatment:
-
After 24-48 hours, expose the transfected cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for a specified duration (e.g., 16 hours).[5]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity under hypoxic conditions compared to normoxic conditions.
-
Chromatin Immunoprecipitation (ChIP) for HIF-2α Binding
ChIP is used to determine if a specific protein, such as HIF-2α, binds to a particular DNA region (e.g., the this compound HRE) in vivo.
Experimental Workflow Diagram
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) of HIF-2α.
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to HIF-2α.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA.
-
-
Analysis:
-
Use quantitative PCR with primers flanking the putative HIF-2α binding site (e.g., the this compound HRE) to quantify the amount of immunoprecipitated DNA.
-
Results are often expressed as a percentage of the input chromatin.[6]
-
Western Blotting for HIF-2α Protein Detection
This technique is used to detect and quantify the levels of HIF-2α protein in cell lysates.
Methodology:
-
Protein Extraction:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to HIF-2α.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control protein (e.g., β-actin or α-tubulin) to normalize for protein loading.
-
Conclusion
The hypoxic regulation of the this compound gene is a tightly controlled and multifaceted process that is fundamental to maintaining oxygen homeostasis. The HIF-2α signaling pathway, with its intricate network of oxygen sensors and transcriptional machinery, provides numerous potential targets for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for researchers to further unravel the complexities of this system and to develop innovative strategies for the treatment of anemia and other related disorders.
References
- 1. sah.org.ar [sah.org.ar]
- 2. Hypoxia Signaling Cascade for Erythropoietin Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. 2.7 Quantification of this compound mRNA expression [bio-protocol.org]
- 5. Reporter assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Decoding Erythropoietin: A Technical Guide to the Structural and Functional Divergence of EPO Isoforms
For Researchers, Scientists, and Drug Development Professionals
Erythropoietin (EPO), a glycoprotein hormone, is the principal regulator of erythropoiesis, the process of red blood cell production. Its therapeutic applications in treating anemia associated with chronic kidney disease and chemotherapy are well-established. However, the inherent heterogeneity of this compound, arising from variations in its post-translational modifications, presents a significant challenge in both its characterization and clinical application. This in-depth technical guide delves into the core structural differences between this compound isoforms, their impact on biological activity, and the analytical methodologies employed for their characterization.
The Basis of this compound Heterogeneity: Glycosylation and Sialylation
The primary structure of this compound is a 165-amino acid polypeptide chain. However, its biological activity and circulatory half-life are profoundly influenced by its extensive glycosylation. Human this compound has three N-glycosylation sites (Asn24, Asn38, and Asn83) and one O-glycosylation site (Ser126)[1]. The complexity and variability of the attached glycan chains, particularly the terminal sialic acid residues, give rise to a multitude of this compound isoforms.
Sialic acids are negatively charged monosaccharides that cap the glycan chains. The number of sialic acid residues directly correlates with the isoform's isoelectric point (pI); a higher sialic acid content results in a more acidic (lower) pI[2]. This charge heterogeneity is the fundamental principle behind the separation of this compound isoforms by techniques such as isoelectric focusing.
Quantitative Analysis of this compound Isoform Characteristics
The structural differences between this compound isoforms, primarily the degree of sialylation, have a significant impact on their pharmacokinetic and pharmacodynamic properties. The following tables summarize the key quantitative data that differentiate these isoforms.
Table 1: Correlation of Sialic Acid Content with this compound Isoform Number and Isoelectric Point (pI)
| Isoform Number | Number of Sialic Acid Residues | Approximate Isoelectric Point (pI) |
| 5 | 5 | Basic |
| 6 | 6 | Basic |
| 7 | 7 | Basic |
| 8 | 8 | Basic |
| 9 | 9 | 4.4 - 4.6 |
| 10 | 10 | 4.2 - 4.4 |
| 11 | 11 | 4.0 - 4.2 |
| 12 | 12 | 3.8 - 4.0 |
| 13 | 13 | 3.6 - 3.8 |
| 14 | 14 | 3.5 - 3.7 |
Note: Isoform numbering and pI ranges are approximate and can vary slightly based on the specific recombinant product and analytical method used. Data compiled from multiple sources, including a patent describing isoforms with 9 to 13 sialic acids[3]. The pI for isoforms with fewer sialic acids is generally higher (more basic)[4].
Table 2: Impact of Sialic Acid Content on the Biological Activity of this compound Isoforms
| Property | Relationship with Sialic Acid Content | Quantitative Data Example |
| In Vivo Bioactivity | Direct (Higher sialylation leads to higher in vivo activity) | Asialoerythropoietin (no sialic acid) has a specific activity of 220 IU/mg, while intact this compound has a specific activity of 2.2 x 10^5 IU/mg in vivo[1]. |
| In Vitro Bioactivity | Inverse (Higher sialylation leads to lower in vitro activity) | Asialoerythropoietin shows a four-times-higher specific activity in vitro compared to intact erythropoietin[1]. |
| Serum Half-life | Direct (Higher sialylation leads to longer serum half-life) | A direct relationship exists between the sialic acid-containing carbohydrate content and the serum half-life of the molecule[5]. |
| Receptor Binding Affinity | Inverse (Higher sialylation leads to lower receptor binding affinity) | The IC50 for unlabelled recombinant human this compound (a mixture of isoforms 9-14) was 0.54 ng in a radioreceptor assay[5]. Isoforms with higher sialic acid content generally exhibit lower receptor binding affinity[5]. |
Table 3: Comparison of Epoetin Alfa and Epoetin Beta Isoform Compositions
| Characteristic | Epoetin Alfa | Epoetin Beta |
| Isoform Profile | Generally contains a greater proportion of more acidic isoforms. | Contains a greater proportion of more basic isoforms. |
| In Vivo to In Vitro Bioactivity Ratio | Lower ratio. | Higher ratio[4]. |
| Glycosylation Details | - | Greater proportion of this compound binding to Erythrina cristagalli agglutinin (binds N-glycans with non-sialylated outer Gal β1-4GlcNAc moieties)[4]. |
| Half-life (Subcutaneous) | Shorter half-life. | Longer half-life. |
Experimental Protocols for this compound Isoform Analysis
The characterization of this compound isoforms requires a suite of specialized analytical techniques. Below are detailed methodologies for key experiments.
Isoelectric Focusing (IEF) and Western Blotting for Isoform Separation and Detection
This method separates this compound isoforms based on their isoelectric point (pI) in a pH gradient.
Experimental Workflow for IEF and Western Blotting
Caption: Workflow for separating and detecting this compound isoforms.
Methodology:
-
Sample Preparation:
-
Concentrate urine or serum samples using ultrafiltration.
-
Desalt the sample to remove interfering salts.
-
-
Isoelectric Focusing (IEF):
-
Gel: Use a precast or self-cast polyacrylamide gel containing carrier ampholytes to establish a pH gradient (e.g., pH 2-6 for acidic isoforms).
-
Sample Loading: Apply the prepared sample to the gel.
-
Focusing: Apply a high voltage across the gel. This compound isoforms will migrate through the pH gradient until they reach their respective pI, where their net charge is zero.
-
-
Electrotransfer:
-
Transfer the separated proteins from the IEF gel to a solid support membrane (e.g., PVDF or nitrocellulose) using an electric current.
-
-
Western Blotting:
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Capillary Isoelectric Focusing (cIEF)
cIEF offers higher resolution and automation compared to traditional gel-based IEF.
Experimental Workflow for cIEF
Caption: Automated analysis of this compound isoforms by cIEF.
Methodology:
-
Sample Preparation: Mix the this compound sample with carrier ampholytes, pI markers, and a stabilizing solution.
-
Capillary Filling: Fill a coated capillary with the sample mixture.
-
Focusing: Apply a high voltage across the capillary, causing the isoforms to focus at their respective pIs.
-
Mobilization: After focusing, mobilize the focused protein zones towards the detector. This can be achieved chemically by changing the anolyte or catholyte composition, or by applying pressure.
-
Detection: Detect the separated isoforms as they pass through a UV detector, typically at 280 nm.
Mass Spectrometry (MS) for Glycan Analysis
MS provides detailed structural information about the glycan chains attached to this compound.
Experimental Workflow for MS-based Glycan Analysis
Caption: Characterization of this compound glycans using mass spectrometry.
Methodology:
-
Glycan Release: Release the N-glycans from the this compound protein backbone using an enzyme such as PNGase F.
-
Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.
-
Purification and Separation: Purify the labeled glycans and separate them using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry Analysis: Analyze the separated glycans using Mass Spectrometry.
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): Provides information on the mass of the different glycan structures present.
-
ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): Provides fragmentation data that allows for detailed structural elucidation of the glycan chains, including linkage information.
-
Signaling Pathways Activated by this compound
Upon binding to its receptor (EPOR) on the surface of erythroid progenitor cells, this compound activates several intracellular signaling cascades that promote cell survival, proliferation, and differentiation. The primary signaling pathways are the JAK/STAT, PI3K/Akt, and Ras-MAPK pathways.
This compound Receptor Activation and Downstream Signaling
Caption: Overview of major this compound-activated signaling pathways.
The JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for this compound signaling.
JAK/STAT Signaling Cascade
Caption: The this compound-induced JAK/STAT signaling pathway.
Upon this compound binding, the EPOR dimerizes, bringing two JAK2 molecules into close proximity, leading to their trans-autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for STAT5. STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for promoting cell survival by inhibiting apoptosis.
PI3K/Akt Signaling Cascade
Caption: The this compound-induced PI3K/Akt signaling pathway.
The phosphorylated EPOR recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates various downstream targets to inhibit apoptosis.
The Ras-MAPK Pathway
The Ras-Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and differentiation.
Ras-MAPK Signaling Cascade
References
- 1. Physicochemical and biological characterization of asialoerythropoietin. Suppressive effects of sialic acid in the expression of biological activity of human erythropoietin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5856298A - Erythropoietin isoforms - Google Patents [patents.google.com]
- 3. Epoetin alfa and beta differ in their erythropoietin isoform compositions and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effectiveness of erythropoietin alpha and beta in hemodialysis patients: a single-center prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Erythropo-ietin Receptor (EPOR) Dimerization: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The erythropoietin receptor (EPOR) plays a pivotal role in erythropoiesis, the process of red blood cell production. Its activation, initiated by the binding of erythropoietin (EPO), is critically dependent on the dimerization of the receptor. This technical guide provides an in-depth exploration of the function of EPOR dimerization, detailing the molecular mechanisms, downstream signaling cascades, and its implications in health and disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of EPOR dimerization and the experimental approaches used to study this fundamental biological process.
The Central Role of Dimerization in EPOR Activation
The prevailing model of EPOR activation posits that the receptor exists as a pre-formed, inactive dimer on the cell surface[1][2]. The binding of a single this compound molecule to this dimer induces a precise conformational change, rather than initiating dimerization of monomeric receptors[1]. This ligand-induced rearrangement brings the intracellular domains of the two receptor subunits into close proximity and a specific orientation. This reorientation is the critical trigger for the activation of the associated Janus kinase 2 (JAK2) molecules, which are constitutively bound to the cytoplasmic portion of the EPOR[3][4].
The transmembrane domain of the EPOR itself contributes to this ligand-independent dimerization[2][5][6]. However, it is the this compound-mediated conformational shift that is the key to initiating downstream signaling. Disruption of this dimerization, for instance through the co-expression of a truncated EPOR, has been shown to disrupt downstream signaling, highlighting its essential role[7].
Structural Basis of the Activated EPOR-JAK2 Holocomplex
The functional signaling complex consists of a 2:2 stoichiometry of EPOR and JAK2[8]. Crystal structures of the human JAK2 FERM and SH2 domains bound to the EPOR have elucidated the molecular interactions driving this complex formation[4][8]. A crucial element in this interaction is a membrane-proximal peptide motif within the EPOR, termed the 'switch' region. This region is indispensable for the receptor-mediated dimerization of JAK2 and subsequent kinase activation. Mutations within this switch region disrupt signal transducer and activator of transcription (STAT) phosphorylation, a key downstream event, without affecting the initial binding of JAK2 to the receptor[8]. This demonstrates that the dimerization of JAK2, facilitated by the EPOR, is the linchpin of signal initiation.
Downstream Signaling Cascades Activated by EPOR Dimerization
The dimerization-induced trans-phosphorylation and activation of JAK2 initiates a cascade of intracellular signaling events. Activated JAK2 phosphorylates specific tyrosine residues on the cytoplasmic tail of the EPOR, creating docking sites for various signaling proteins containing Src homology 2 (SH2) domains. This leads to the activation of three major signaling pathways that govern the fate of erythroid progenitor cells.
The JAK2-STAT5 Pathway
The JAK2-STAT5 pathway is the canonical and most critical signaling axis downstream of EPOR. Phosphorylated tyrosine residues on the EPOR serve as docking sites for STAT5 proteins[3]. Upon recruitment, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes essential for erythroid differentiation, proliferation, and survival[1].
The Phosphoinositide 3-Kinase (PI3K)/AKT Pathway
EPOR activation also triggers the PI3K/AKT pathway, which is crucial for promoting cell survival and proliferation[3][9]. This pathway is activated through the recruitment of the p85 regulatory subunit of PI3K to phosphorylated tyrosine residues on the EPOR. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT (also known as protein kinase B). Activated AKT then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell cycle progression.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is another important signaling cascade activated by EPOR dimerization, primarily involved in cell proliferation[3][9]. This pathway is initiated by the recruitment of adaptor proteins, such as Grb2, to the phosphorylated EPOR, which then activates the Ras-Raf-MEK-ERK signaling module.
Signaling Pathways Downstream of EPOR Dimerization
Caption: Overview of EPOR dimerization-induced signaling pathways.
Quantitative Aspects of EPOR Dimerization and Signaling
The following tables summarize key quantitative data related to EPOR dimerization and downstream signaling events.
Table 1: EPOR Dimerization and Ligand Binding Affinity
| Parameter | Value | Species | Method | Reference |
| This compound-sEPOR (site 1) Kd | ~1 nM | Human | Titration Calorimetry | |
| This compound-sEPOR (site 2) Kd | ~1 µM | Human | Titration Calorimetry | |
| Dimeric fraction of EPOR upon this compound stimulation | 52% | - | qSMLM | [8] |
| Dimeric fraction of EPOR with JAK2 V617F mutation | 73% | - | qSMLM | [8] |
Table 2: Kinetics of Downstream Signaling Events
| Signaling Event | Peak Activation Time | Cell Type | This compound Concentration | Method | Reference |
| STAT5 Phosphorylation | 15 minutes | Fetal Liver Erythroid Progenitors | 1 U/ml | Western Blot | [7] |
| AKT Phosphorylation | ~10-30 minutes | mCFU-E cells | 0.05-5 U/ml | Quantitative Immunoblot | [10] |
| ERK Phosphorylation | ~5-15 minutes | BaF3-EpoR cells | 0.05-5 U/ml | Quantitative Immunoblot | [10] |
Experimental Protocols for Studying EPOR Dimerization
A variety of sophisticated experimental techniques are employed to investigate the dimerization of EPOR and its functional consequences. Below are detailed methodologies for several key assays.
Co-Immunoprecipitation (Co-IP) to Detect EPOR Dimerization
This technique is used to determine if two EPOR molecules physically interact within the cell.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing epitope-tagged EPOR (e.g., HA-EPOR and Myc-EPOR) to confluence.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the epitope tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the second epitope tag (e.g., anti-Myc antibody) to detect the co-immunoprecipitated EPOR.
-
Experimental Workflow for Co-Immunoprecipitation
Caption: Step-by-step workflow for Co-IP of EPOR.
Förster Resonance Energy Transfer (FRET) to Monitor Dimerization in Live Cells
FRET is a powerful technique to measure the proximity of two molecules in living cells, providing real-time information on receptor dimerization.
Protocol:
-
Construct Design and Transfection:
-
Generate expression vectors for EPOR fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).
-
Co-transfect cells with the EPOR-CFP and EPOR-YFP constructs.
-
-
Cell Culture and Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
-
FRET Measurement:
-
Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
An increase in acceptor emission upon donor excitation indicates FRET, signifying that the two EPOR molecules are in close proximity (<10 nm).
-
-
Data Analysis:
-
Calculate the FRET efficiency to quantify the extent of dimerization under different conditions (e.g., before and after this compound stimulation).
-
Quantitative Super-Resolution Microscopy (qSMLM) for Stoichiometry Analysis
qSMLM allows for the precise determination of the number of EPOR molecules in a complex on the cell surface.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing EPOR tagged with a photo-switchable fluorescent protein (e.g., mEos3.2).
-
-
Sample Preparation and Imaging:
-
Culture the cells on coverslips.
-
Image the cells using a super-resolution microscope capable of single-molecule localization.
-
Photo-activate and image individual fluorescent molecules until they photobleach.
-
-
Data Analysis:
-
Analyze the localization data to identify individual EPOR molecules and determine the stoichiometry of receptor clusters (monomers, dimers, etc.).
-
STAT5 Reporter Assay to Measure Pathway Activation
This assay quantifies the transcriptional activity of STAT5, a direct downstream target of EPOR-JAK2 signaling.
Protocol:
-
Transfection:
-
Co-transfect cells with an EPOR expression vector and a reporter plasmid containing a STAT5-responsive promoter driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Cell Stimulation and Lysis:
-
Stimulate the transfected cells with varying concentrations of this compound for a defined period.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the STAT5-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency.
-
Phospho-Flow Cytometry to Quantify Signaling Protein Activation
This high-throughput technique measures the phosphorylation status of intracellular signaling proteins on a single-cell level.
Protocol:
-
Cell Stimulation:
-
Stimulate cells with this compound for various times and at different concentrations.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde to preserve the phosphorylation state of proteins.
-
Permeabilize the cells with methanol to allow antibodies to access intracellular epitopes.
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of signaling proteins (e.g., phospho-STAT5, phospho-AKT, phospho-ERK).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity of the phospho-specific antibodies in individual cells.
-
EPOR Dimerization in Disease and as a Therapeutic Target
Dysregulation of EPOR dimerization and signaling is implicated in various diseases. Gain-of-function mutations in EPOR can lead to familial erythrocytosis, a condition characterized by an abnormally high red blood cell mass. More commonly, mutations in the associated kinase JAK2, such as the V617F mutation, cause ligand-independent dimerization and constitutive activation of the EPOR signaling pathway, a hallmark of myeloproliferative neoplasms like polycythemia vera[3][7].
The critical role of dimerization in EPOR activation makes it an attractive target for therapeutic intervention. Strategies include:
-
This compound Mimetics: Dimeric peptides and other small molecules that can bind to and induce the active conformation of the EPOR dimer are in development as erythropoiesis-stimulating agents (ESAs)[10][11].
-
Activating Antibodies: Bivalent antibodies that can cross-link and activate EPOR dimers are being explored as novel therapeutics[11].
-
Inhibitors of Dimerization: The development of molecules that can specifically disrupt the pathogenic, ligand-independent dimerization of EPOR in the context of JAK2 mutations represents a promising avenue for the treatment of myeloproliferative neoplasms.
Conclusion
The dimerization of the erythropoietin receptor is a fundamental event that governs its biological activity. The ligand-induced conformational change in a pre-formed EPOR dimer initiates a cascade of intracellular signaling events that are essential for the survival, proliferation, and differentiation of erythroid progenitor cells. A thorough understanding of the molecular mechanisms, structural basis, and quantitative aspects of EPOR dimerization is crucial for advancing our knowledge of erythropoiesis and for the development of novel therapeutics to treat a range of hematological disorders. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further dissect the intricacies of EPOR signaling and to identify and validate new drug candidates targeting this important receptor.
References
- 1. med.emory.edu [med.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. pGL4.52[luc2P/STAT5RE/Hygro] Vector Protocol [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. uab.edu [uab.edu]
- 6. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of JAK2 activation in erythropoietin receptor and pathogenic JAK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
The Neuroprotective and Neurotrophic Roles of Erythropoietin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythropoietin (EPO), a glycoprotein cytokine renowned for its critical role in erythropoiesis, has emerged as a potent neuroprotective and neurotrophic agent within the central nervous system (CNS). Beyond its hematopoietic functions, this compound and its receptor (EPOR) are expressed in various neural cell types, including neurons, astrocytes, and microglia, where their activation triggers a cascade of signaling events that promote cell survival, reduce inflammation, and enhance synaptic plasticity. This technical guide provides an in-depth exploration of the non-erythropoietic functions of this compound in the CNS, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and providing comprehensive experimental protocols for investigating its therapeutic potential. The intricate signaling pathways, including the JAK2/STAT5, PI3K/Akt, and MAPK/ERK cascades, are elucidated through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the neurotherapeutic capabilities of erythropoietin.
Introduction
Erythropoietin (this compound) is a 30.4 kDa glycoprotein hormone that is the primary regulator of red blood cell production.[1] While its role in hematopoiesis is well-established, a growing body of evidence has illuminated its pleiotropic effects within the central nervous system.[2] this compound and its receptor, EPOR, are endogenously expressed in the brain, particularly in regions vulnerable to ischemic insult like the hippocampus and cerebral cortex.[2] This localized expression, coupled with the upregulation of both this compound and EPOR in response to hypoxic conditions, suggests a pivotal role for this cytokine in neuroprotection and neural repair.[2]
The non-erythropoietic functions of this compound in the CNS are multifaceted, encompassing anti-apoptotic, anti-inflammatory, antioxidant, and neurotrophic activities.[3] These protective effects are mediated through the activation of several intracellular signaling pathways, which ultimately lead to the modulation of gene expression and the synthesis of proteins involved in cell survival and plasticity.[4] Preclinical studies in various models of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases, have demonstrated the significant therapeutic potential of recombinant human this compound (rhthis compound).[3] However, the translation of these findings into clinical practice has been met with challenges, including the potential for adverse hematopoietic side effects.[5] This has spurred the development of non-erythropoietic this compound derivatives that retain neuroprotective properties without stimulating red blood cell production.
This technical guide aims to provide a comprehensive overview of the non-erythropoietic functions of this compound in the CNS, with a focus on the molecular mechanisms, quantitative data, and experimental methodologies that are critical for ongoing research and drug development in this field.
Mechanisms of this compound-Mediated Neuroprotection and Neurotrophism
The neuroprotective and neurotrophic effects of this compound are orchestrated through its interaction with the EPOR on the surface of neural cells. This binding initiates a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2).[6] The phosphorylation of JAK2 triggers a downstream signaling cascade involving multiple interconnected pathways.
Key Signaling Pathways
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade activated by this compound. Upon JAK2 activation, it phosphorylates specific tyrosine residues on the intracellular domain of the EPOR, creating docking sites for STAT5 proteins.[6] Recruited STAT5 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[7]
Key downstream effects of STAT5 activation include the upregulation of anti-apoptotic proteins such as Bcl-xL, c-IAP2, and XIAP.[6][8] Bcl-xL prevents the release of pro-apoptotic factors from the mitochondria, while c-IAP2 and XIAP directly inhibit the activity of caspases, the key executioners of apoptosis.[8]
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade for this compound-mediated neuroprotection.[9] Following JAK2 activation, it can phosphorylate and activate the p85 regulatory subunit of PI3K.[10] Activated PI3K then catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[11]
Activated Akt has numerous downstream targets that promote cell survival. It phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9.[11] Akt also phosphorylates and inhibits Forkhead box O (FoxO) transcription factors, preventing their translocation to the nucleus and subsequent transcription of pro-apoptotic genes.[[“]] Furthermore, Akt can activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[13]
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in this compound's neurotrophic effects.[4] Activation of this pathway can occur downstream of JAK2 and involves a cascade of protein kinases, including Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.[14]
Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, leading to the expression of genes involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[15] There is also evidence of crosstalk between the PI3K/Akt and MAPK/ERK pathways, with both cascades converging on common downstream targets to promote neuronal survival and function.[2]
The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in regulating inflammatory responses and cell survival. In the CNS, this compound has been shown to modulate NF-κB activity in microglia, the resident immune cells of the brain.[16] this compound can promote the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of anti-inflammatory and anti-apoptotic genes.[14][17] By suppressing pro-inflammatory cytokine production and promoting a shift towards an anti-inflammatory microglial phenotype, this compound helps to mitigate the detrimental effects of neuroinflammation.[18]
Quantitative Data on this compound's Non-Erythropoietic Functions
The following tables summarize key quantitative data from preclinical and in vitro studies investigating the non-erythropoietic functions of this compound in the CNS.
Table 1: In Vivo Neuroprotective Effects of this compound
| Experimental Model | Animal Model | This compound Dosage | Route of Administration | Key Quantitative Outcome | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 5,000 U/kg | Intraperitoneal | ~75% reduction in infarct volume | [5] |
| Fimbria-Fornix Transection | Rat | 5,000 U/kg/day | Intraperitoneal | Substantial spatial memory recovery in Morris water maze | [[“]] |
| Retinal Ganglion Cell Axotomy | Rat | 2 U/eye | Intravitreal | 92% increase in retinal ganglion cell survival | |
| Glutamate Excitotoxicity | Rat | 100 ng/mL | Intranasal | Significant reduction in Bax expression and increase in Bcl-2/Bax ratio | [8] |
Table 2: In Vitro Neuroprotective and Neurotrophic Effects of this compound
| Cell Type | Insult/Condition | This compound Concentration | Key Quantitative Outcome | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 ng/mL | Significant reduction in apoptosis; reversal of Bcl-2/Bax ratio | [9] |
| SH-SY5Y Neuroblastoma Cells | Serum Deprivation | 1 U/mL | Downregulation of miR-451 and miR-885-5p; increased cell viability | |
| Hippocampal Slices | Long-Term Potentiation (LTP) | 0.3 IU/mL | Enhanced LTP magnitude | |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 10 ng/mL | Significant decrease in LPS-induced inflammatory cytokine gene expression | [18] |
Table 3: this compound Concentration in Cerebrospinal Fluid (CSF) after Systemic Administration
| Animal Model | Systemic this compound Dose (U/kg) | CSF this compound Concentration (mU/mL) | Reference |
| Rat | 2,500 | 102.61 ± 5.77 | |
| Rat | 5,000 | 208.62 ± 8.32 | |
| Rat | 10,000 | 416.59 ± 9.34 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the non-erythropoietic functions of this compound in the CNS.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking the pathophysiology of stroke.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
Sutures
-
Recombinant human this compound
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and maintain anesthesia throughout the surgical procedure.
-
Surgical Preparation: Place the rat in a supine position, shave the neck area, and sterilize the surgical site.
-
Incision and Artery Exposure: Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Artery Ligation: Carefully ligate the pterygopalatine artery and the distal end of the ECA.[9]
-
Filament Insertion: Introduce a nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-18 mm for rats weighing 260-280g.[9]
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes) to induce ischemic injury. For reperfusion, withdraw the monofilament.[5]
-
Closure: Suture the incision and allow the animal to recover.
-
This compound Administration: Administer rhthis compound or vehicle (e.g., saline) at the desired dose and time point (e.g., immediately after reperfusion).
-
Outcome Assessment: At a predetermined time point (e.g., 24 hours post-MCAO), assess neurological deficits and sacrifice the animal for histological analysis of the brain to determine infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
The OGD model is an established in vitro method to simulate ischemic conditions in cultured neurons.[3]
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat cortex or hippocampus)
-
Glucose-free culture medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Recombinant human this compound
-
Reagents for cell viability and apoptosis assays (e.g., MTT, TUNEL staining kit)
Procedure:
-
Cell Culture: Culture primary neurons to the desired confluency.
-
OGD Induction: Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxic chamber for a specified duration (e.g., 4 hours).[4]
-
Reoxygenation: After the OGD period, return the cells to a normoxic incubator and replace the glucose-free medium with normal, glucose-containing medium.
-
This compound Treatment: Add rhthis compound or vehicle to the culture medium at the desired concentration and time point (e.g., immediately after reoxygenation).
-
Outcome Assessment: After a specified incubation period (e.g., 24 hours), assess cell viability using an MTT assay and quantify apoptosis using TUNEL staining.[4] For TUNEL staining, fix the cells, permeabilize them, and then incubate with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide. Visualize the labeled, apoptotic cells using fluorescence microscopy.
Conclusion
The non-erythropoietic functions of erythropoietin in the central nervous system represent a promising avenue for the development of novel neurotherapeutics. Its multifaceted mechanisms of action, including anti-apoptosis, anti-inflammation, and the promotion of neurogenesis and synaptic plasticity, position it as a potent agent for mitigating neuronal damage and promoting recovery in a range of neurological disorders. The detailed understanding of its signaling pathways, supported by robust quantitative data from well-defined experimental models, is crucial for the rational design of future therapeutic strategies. While challenges remain, particularly concerning the potential for off-target hematopoietic effects with systemic administration, the ongoing development of non-erythropoietic this compound analogues holds significant promise. Continued research into the intricate molecular mechanisms and the optimization of delivery strategies will be paramount in translating the neuroprotective potential of this compound from the laboratory to the clinic. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and application of this remarkable cytokine in the context of CNS health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of expression level of BCL2 and BAX genes in Hep-2 and HL-60 cells after treatment with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rwdstco.com [rwdstco.com]
- 9. S-EPMC6117472 - Erythropoietin Induces Homeostatic Plasticity at Hippocampal Synapses. - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. An Integrated Quantitative Proteomics and Systems Biology Approach to Explore Synaptic Protein Profile Changes During M… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. m.youtube.com [m.youtube.com]
The Role of Erythropoietin in Neuroprotection and Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), a glycoprotein cytokine, is widely recognized for its primary role in regulating erythropoiesis.[1][2] However, a growing body of evidence highlights its significant non-hematopoietic functions within the central nervous system (CNS).[2] this compound and its receptor (EPOR) are expressed in various neural cells, including neurons and astrocytes, where they play a crucial role in neurodevelopment and exert potent neuroprotective effects.[1][3] This technical guide provides an in-depth overview of the mechanisms underlying this compound-mediated neuroprotection and its impact on cognitive function, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the involved signaling pathways.
Neuroprotective Mechanisms of Erythropoietin
This compound's neuroprotective actions are multifaceted, involving a range of mechanisms that collectively mitigate neuronal damage and promote cell survival in response to injury. These mechanisms include anti-apoptosis, anti-inflammation, anti-oxidation, and the promotion of neurogenesis.[3][4]
Anti-Apoptotic Effects
A primary mechanism of this compound-mediated neuroprotection is the inhibition of apoptosis, or programmed cell death. Following an ischemic or traumatic insult, this compound can suppress apoptotic pathways in neurons.[5] The binding of this compound to its receptor activates downstream signaling cascades that regulate the expression and function of key apoptotic proteins.[2]
Anti-Inflammatory and Anti-Oxidant Properties
Neuroinflammation and oxidative stress are critical contributors to secondary injury following brain insults. This compound has been shown to reduce the inflammatory response and counteract oxidative damage.[2][4] It can modulate the activity of microglia and astrocytes, decreasing the production of pro-inflammatory cytokines.[2] Furthermore, this compound enhances the expression of antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS).[2][4]
Promotion of Neurogenesis and Angiogenesis
This compound also contributes to neural repair and regeneration by promoting neurogenesis and angiogenesis. It has been shown to stimulate the proliferation and differentiation of neural stem cells and promote the migration of neuroblasts to injured areas.[2][5] Additionally, this compound can induce the formation of new blood vessels, which improves blood flow and oxygen supply to the damaged tissue.[3]
Key Signaling Pathways
The neuroprotective effects of erythropoietin are mediated by the activation of several intracellular signaling pathways upon its binding to the EPOR. The primary pathways implicated are the JAK2/STAT5, PI3K/Akt, and MAPK/ERK pathways.[1][6]
JAK2/STAT5 Pathway
The binding of this compound to EPOR leads to the dimerization of the receptor and the subsequent autophosphorylation and activation of Janus kinase 2 (JAK2).[2] Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5), which translocates to the nucleus and promotes the transcription of anti-apoptotic genes such as Bcl-2 and Bcl-xL.[6]
References
- 1. Erythropoietin regulates signaling pathways associated with neuroprotective events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythropoietin as a Neuroprotective Molecule: An Overview of Its Therapeutic Potential in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythropoietin as a novel neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whether Erythropoietin can be a Neuroprotective Agent against Premature Brain Injury: Cellular Mechanisms and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythropoietin in neuroprotection - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective signaling pathways employed by Erythropoietin [pfocr.wikipathways.org]
The Molecular Basis of Erythropoietin's Anti-Apoptotic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), a glycoprotein cytokine, is the primary regulator of erythropoiesis, ensuring the production of red blood cells.[1] Beyond its critical role in hematopoiesis, this compound has demonstrated potent anti-apoptotic effects in a variety of cell types, including neuronal, cardiac, and renal cells. This cytoprotective property has garnered significant interest for its therapeutic potential in conditions characterized by excessive cell death, such as ischemic injury and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-apoptotic effects of this compound, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols for their investigation.
Core Signaling Pathways Mediating this compound's Anti-Apoptotic Effects
The binding of this compound to its cell surface receptor (EPOR) initiates a cascade of intracellular signaling events that converge to inhibit apoptosis. The EPOR, a member of the cytokine receptor superfamily, pre-exists as a dimer. Ligand binding induces a conformational change, leading to the activation of the receptor-associated Janus kinase 2 (JAK2).[2] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the cytoplasmic tail of the EPOR, creating docking sites for various signaling proteins. Three primary signaling pathways are crucial for mediating the anti-apoptotic effects of this compound: the JAK2-STAT5 pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[3]
The JAK2-STAT5 Signaling Pathway
The JAK2-STAT5 pathway is a canonical signaling cascade activated by this compound. Upon phosphorylation by JAK2, Signal Transducer and Activator of Transcription 5 (STAT5) proteins are recruited to the EPOR.[2] Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of anti-apoptotic genes, most notably Bcl-xL.[4][5] Bcl-xL is a key member of the Bcl-2 family of proteins that inhibits apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical arm of this compound signaling that promotes cell survival. Activated JAK2 phosphorylates docking sites on the EPOR, which then recruit the p85 regulatory subunit of PI3K. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates a number of downstream targets to inhibit apoptosis. Key among these are the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the transcription factor FOXO3a. Akt can also indirectly lead to the upregulation of anti-apoptotic proteins.
The MAPK/ERK Signaling Pathway
The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by this compound and contributes to its anti-apoptotic effects, although its role can be more cell-type specific. Following this compound stimulation, the adaptor protein Grb2 is recruited to the phosphorylated EPOR, which in turn activates the Ras-Raf-MEK-ERK cascade. Activated ERK can phosphorylate and regulate the activity of various downstream targets, including transcription factors that can modulate the expression of genes involved in cell survival and apoptosis.
Quantitative Data on Erythropoietin's Anti-Apoptotic Effects
The anti-apoptotic effects of erythropoietin have been quantified in numerous studies. The following tables summarize key quantitative data from representative experiments.
Table 1: Effect of Erythropoietin on Cell Viability and Apoptosis
| Cell Type | Apoptotic Stimulus | This compound Concentration | Change in Apoptosis/Viability | Reference |
| HCD-57 (murine erythroid progenitor cells) | This compound withdrawal | Not applicable (rescue) | Downregulation of Bcl-2 and Bcl-xL associated with apoptosis. | [5] |
| Human Alveolar Epithelial (A549) cells | Lipopolysaccharide (LPS) | 1 U/mL | Increased Bcl-xL/Bax mRNA ratio. | [6] |
| HK-2 (human kidney) cells | Contrast media | Not specified | Decreased Bax and cleaved caspase-3, increased Bcl-2. | [7] |
Table 2: Effect of Erythropoietin on Signaling Protein Phosphorylation
| Cell Type | This compound Concentration | Time Point | Protein | Fold Change in Phosphorylation | Reference |
| Rama 37-28 (rat mammary cell line) | 10 U/mL | 15 min | STAT5 | Sustained increase | [8] |
| Rama 37-28 (rat mammary cell line) | 10 U/mL | 15 min | Akt | Sustained increase | [8] |
| Rama 37-28 (rat mammary cell line) | 10 U/mL | 15 min | ERK1/2 | Sustained increase | [8] |
Table 3: Effect of Erythropoietin on Bcl-2 Family Gene and Protein Expression
| Cell Type | This compound Concentration | Time Point | Gene/Protein | Fold Change in Expression | Reference |
| HCD-57 cells | Not specified | Not specified | Bcl-xL | Upregulated | [5] |
| HCD-57 cells | Not specified | Not specified | Bcl-2 | Upregulated | [5] |
| Murine erythroid progenitors | 2 U/mL | 5th day post-chemotherapy | Bcl-xL | Gradual enhancement | [9] |
| AS-E2 (human this compound-dependent cell line) | Not specified | Not specified | Bcl-xL | Upregulated | [10] |
Experimental Protocols
Western Blotting for Phosphorylated Signaling Proteins
This protocol describes the detection of phosphorylated JAK2, STAT5, and Akt in response to this compound stimulation.
a. Cell Culture and this compound Stimulation:
-
Culture cells (e.g., UT-7, HCD-57) in appropriate media.
-
For stimulation, starve cells of serum and/or cytokines for 4-16 hours.
-
Treat cells with desired concentrations of recombinant human this compound (e.g., 1-10 U/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
e. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-phospho-JAK2, rabbit anti-phospho-STAT5, or rabbit anti-phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C. Recommended starting dilution is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
f. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize to total protein levels or a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Bcl-xL and Bax Expression
This protocol details the measurement of Bcl-xL and Bax mRNA levels in response to this compound.
a. RNA Isolation and Reverse Transcription:
-
Culture and stimulate cells with this compound as described for Western blotting.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.
b. qRT-PCR:
-
Prepare the reaction mixture containing cDNA, forward and reverse primers for the target genes (Bcl-xL, Bax) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green PCR master mix.
-
Primer Sequences (Human):
-
Bcl-xL Forward: 5'-GATCCCCATGGCAGCAGTAAAG-3'
-
Bcl-xL Reverse: 5'-TCCCGGTTGCTCTGAGACAT-3'
-
Bax Forward: 5'-CCCGAGAGGTCTTTTTCCGAG-3'
-
Bax Reverse: 5'-CCAGCCCATGATGGTTCTGAT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified products.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol outlines the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
a. Cell Preparation:
-
Induce apoptosis in control cells using a known stimulus (e.g., serum starvation, staurosporine).
-
Treat experimental cells with this compound.
-
Harvest cells by centrifugation.
b. Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
c. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
Conclusion
Erythropoietin exerts its potent anti-apoptotic effects through the activation of multiple, interconnected signaling pathways, primarily the JAK2-STAT5, PI3K/Akt, and MAPK/ERK cascades. These pathways converge to modulate the expression and activity of key apoptosis-regulating proteins, including the Bcl-2 family members. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound's cytoprotective properties. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies targeting apoptosis in a range of diseases.
References
- 1. Cytokine - Wikipedia [en.wikipedia.org]
- 2. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective signaling pathways employed by Erythropoietin [pfocr.wikipathways.org]
- 4. Erythropoietin can induce the expression of bcl-x(L) through Stat5 in erythropoietin-dependent progenitor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythropoietin can promote erythroid progenitor survival by repressing apoptosis through Bcl-XL and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound receptor, Bax and Bcl-x(L) expressions in murine erythropoiesis after cyclophosphamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human erythropoietin receptor increases GATA-2 and Bcl-xL by a protein kinase C-dependent pathway in human erythropoietin-dependent cell line AS-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the JAK2-STAT5 Signaling Cascade in Response to Erythropoietin (EPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling cascade initiated by erythropoietin (EPO). This pathway is fundamental to the process of erythropoiesis, the production of red blood cells, and its dysregulation is implicated in various hematological disorders. This document details the core signaling pathway, presents available quantitative data, outlines key experimental protocols, and provides visualizations to facilitate a deeper understanding of this critical cellular process.
The Core JAK2-STAT5 Signaling Pathway
The binding of this compound to its cell surface receptor, the erythropoietin receptor (EPOR), triggers a cascade of intracellular events culminating in altered gene expression that promotes the survival, proliferation, and differentiation of erythroid progenitor cells.[1] The canonical pathway involves the activation of JAK2 and the subsequent phosphorylation and activation of STAT5.
1.1. This compound Receptor Activation: In the absence of this compound, the EPOR exists as a pre-formed dimer on the cell surface. The binding of this compound induces a conformational change in the EPOR dimer, bringing the associated JAK2 proteins into close proximity.[1]
1.2. JAK2 Activation and Phosphorylation: This proximity allows the two JAK2 molecules to trans-phosphorylate each other on specific tyrosine residues in their activation loops, leading to their full enzymatic activation.[2]
1.3. STAT5 Recruitment and Phosphorylation: Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the EPOR. These phosphorylated tyrosines serve as docking sites for the SH2 domain of STAT5 proteins (STAT5A and STAT5B).[1][2] Once recruited to the receptor, STAT5 is itself phosphorylated by JAK2 on a critical tyrosine residue (Y694).[3]
1.4. STAT5 Dimerization and Nuclear Translocation: Phosphorylation of STAT5 induces a conformational change, causing it to dissociate from the receptor and form stable homodimers or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3] These STAT5 dimers then translocate from the cytoplasm to the nucleus.
1.5. DNA Binding and Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter and enhancer regions of target genes.[2] This binding initiates the transcription of genes involved in erythroid differentiation, proliferation, and survival, such as Bcl-xL, Pim-1, and Cish.[3]
1.6. Negative Regulation: The JAK2-STAT5 signaling pathway is tightly regulated by several negative feedback mechanisms to prevent overstimulation. Key negative regulators include:
-
Suppressor of Cytokine Signaling (SOCS) proteins: SOCS proteins, such as SOCS1 and SOCS3, are transcriptionally induced by STAT5. They can inhibit JAK2 activity directly or compete with STAT5 for binding to the EPOR.
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1, can dephosphorylate and inactivate JAK2 and the EPOR.
-
Protein Inhibitors of Activated STAT (PIAS): PIAS proteins can interact with activated STAT5 and inhibit its DNA binding activity.
Diagram of the JAK2-STAT5 Signaling Pathway
Caption: The this compound-induced JAK2-STAT5 signaling cascade.
Quantitative Data
Quantitative analysis of the JAK2-STAT5 pathway provides crucial insights into its dynamics and regulation. The following tables summarize available data on protein phosphorylation and gene expression in response to this compound stimulation. Note: Some data presented here are derived from graphical representations in the cited literature and are intended to be illustrative.
Table 1: Dose-Response of JAK2 Phosphorylation to this compound
This table illustrates the change in JAK2 phosphorylation at a fixed time point with varying concentrations of this compound. Data is derived from quantitative immunoblotting experiments.
| This compound Concentration (U/mL) | Relative p-JAK2 Levels (Normalized to total JAK2) | Reference |
| 0 | 1.0 | [4] |
| 0.01 | 1.5 | [4] |
| 0.1 | 3.2 | [4] |
| 1 | 5.8 | [4] |
| 10 | 6.5 | [4] |
| 100 | 6.7 | [4] |
Table 2: Time-Course of STAT5 Phosphorylation in Response to this compound
This table shows the temporal dynamics of STAT5 phosphorylation following stimulation with a single, saturating dose of this compound. Data is based on quantitative Western blot analysis.
| Time after this compound Stimulation (minutes) | Relative p-STAT5 Levels (Normalized to total STAT5) | Reference |
| 0 | 1.0 | Derived from[5] |
| 5 | 8.5 | Derived from[5] |
| 15 | 12.2 | Derived from[5] |
| 30 | 9.8 | Derived from[5] |
| 60 | 6.3 | Derived from[5] |
| 120 | 3.1 | Derived from[5] |
Table 3: Fold Change in Expression of STAT5 Target Genes upon this compound Stimulation
This table presents the fold change in mRNA levels of key STAT5 target genes in erythroid progenitor cells after stimulation with this compound for a defined period. Data is obtained from RNA-sequencing experiments.
| Target Gene | Fold Change (this compound-stimulated vs. unstimulated) | Reference |
| Bcl2l1 (Bcl-xL) | 4.5 | [2] |
| Pim1 | 8.2 | [2] |
| Cish | 15.6 | [2] |
| Socs3 | 6.7 | [2] |
| Id2 | 3.1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the JAK2-STAT5 signaling pathway.
3.1. Immunoprecipitation (IP) of STAT5
This protocol is used to isolate STAT5 and its interacting proteins from a cell lysate.
Diagram of Immunoprecipitation Workflow
Caption: Workflow for the immunoprecipitation of STAT5.
Methodology:
-
Cell Lysis:
-
Culture erythroid progenitor cells to the desired density and stimulate with this compound as required.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody specific for STAT5 to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads by centrifugation.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against STAT5 and potential interacting partners like JAK2.
-
3.2. Western Blotting for Phosphorylated STAT5 (p-STAT5)
This protocol is used to detect and quantify the amount of phosphorylated STAT5 in a cell lysate.
Diagram of Western Blotting Workflow
Caption: Workflow for Western blotting of phosphorylated STAT5.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT5 signal to the total STAT5 signal from a parallel blot or after stripping and re-probing the same membrane.
-
3.3. STAT5 Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of STAT5.[6]
Diagram of Luciferase Reporter Assay Workflow
Caption: Workflow for a STAT5 luciferase reporter assay.
Methodology:
-
Cell Transfection:
-
Cell Stimulation:
-
After transfection, starve the cells of growth factors and then stimulate with various concentrations of this compound for a defined period.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of STAT5 transcriptional activity by dividing the normalized luciferase activity of this compound-stimulated cells by that of unstimulated cells.
-
3.4. Chromatin Immunoprecipitation (ChIP)
This technique is used to identify the genomic regions where STAT5 binds.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat this compound-stimulated cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Immunoprecipitate the chromatin with an antibody specific for STAT5.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target gene promoters (e.g., Bcl-xL) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
3.5. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro binding of STAT5 to a specific DNA sequence.
Methodology:
-
Probe Preparation:
-
Synthesize and label a short DNA probe containing a consensus STAT5 binding site (GAS element) with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts from this compound-stimulated and unstimulated cells.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detect the labeled probe by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a STAT5-DNA complex.
-
Conclusion
The JAK2-STAT5 signaling cascade is a critical pathway in erythropoiesis, and its detailed understanding is essential for the development of therapies for a range of hematological disorders. This technical guide provides a foundational understanding of the pathway, summarizes key quantitative data, and offers detailed protocols for its investigation. The combination of these approaches will enable researchers and drug development professionals to further elucidate the complexities of this signaling network and identify novel therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct targets of pSTAT5 signalling in erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RESODATE [resodate.org]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abeomics.com [abeomics.com]
Decoding Glycosylation: A Technical Guide to Endogenous vs. Recombinant Erythropoietin
For Researchers, Scientists, and Drug Development Professionals
Erythropoietin (EPO), a crucial glycoprotein hormone, regulates red blood cell production. Its therapeutic recombinant forms are cornerstones in treating anemia. However, the glycosylation of recombinant this compound (rthis compound) can differ significantly from its endogenous counterpart, impacting efficacy, half-life, and immunogenicity. This technical guide provides an in-depth comparison of the glycosylation patterns of endogenous and various recombinant this compound products, details the analytical methods used for their characterization, and outlines the key signaling pathways involved in this compound's mechanism of action.
Core Differences in Glycosylation Patterns
The primary distinctions in glycosylation between endogenous and recombinant this compound arise from the different host cell lines used for production. Endogenous this compound is primarily synthesized in human kidney cells, while rthis compound is commonly produced in mammalian cell lines like Chinese Hamster Ovary (CHO) cells, Baby Hamster Kidney (BHK) cells, or even in yeast such as Pichia pastoris.[1][2][3][4][5] These cellular systems possess different enzymatic machinery for post-translational modifications, leading to variations in the glycan structures attached to the this compound polypeptide.
N-Glycosylation
This compound has three N-glycosylation sites at asparagine residues 24, 38, and 83.[6] The complexity of the N-glycans, particularly their antennary structures and sialic acid content, is critical for this compound's biological activity and serum half-life.[7]
Table 1: Comparison of N-Glycan Antennary Structures in Recombinant this compound from Different CHO Cell Lines
| Feature | rthis compound from Control CHO Cells | rthis compound from siRNA-treated CHO Cells |
| Bi-antennary N-Glycans | 41.67% | 34.12% |
| Tri-antennary N-Glycans | 23.13% | 32.68% |
| Tetra-antennary N-Glycans | 19.54% | 31.44% |
Source: Adapted from a study on CHO cell engineering. The study demonstrated that modification of the host cell line can significantly alter the branching of N-glycans.
Table 2: Relative Abundance of Major N-Glycan Species on a Recombinant Human this compound (rhthis compound)
| Glycan Species | Relative Abundance |
| Tetra-sialylated, tetra-antennary (FA4G4S4) | ~20% |
| Tetra-antennary with one lactosamine extension (FA4G4Lac1S4) | ~12% |
| Tetra-antennary with two lactosamine extensions (FA4G4Lac2S4) | ~4.5% |
| Tetra-antennary with three lactosamine extensions (FA4G4Lac3S4) | ~0.75% |
| Tetra-antennary with four lactosamine extensions (FA4G4Lac4S4) | ~0.25% |
Source: Adapted from a study characterizing a specific rhthis compound product.[8] This highlights the significant heterogeneity even within a single recombinant product.
Endogenous this compound, particularly from human urine, has been shown to have a different N-glycan profile compared to many recombinant versions. Some studies suggest that the action of certain exoglycosidases is blocked on endogenous this compound but not on rthis compound, indicating structural differences in the core glycan structure.[9]
Sialylation
Sialic acid is a terminal monosaccharide on glycans that significantly influences the serum half-life of this compound. Higher sialic acid content leads to a longer half-life.[7] Darbepoetin alfa, a hyperglycosylated analog of this compound, was engineered to have five N-glycosylation sites, resulting in a higher sialic acid content and a longer duration of action compared to epoetin alfa.[8][10][11]
The type of sialic acid is also a critical quality attribute. While human cells primarily add N-acetylneuraminic acid (Neu5Ac), non-human mammalian cell lines can incorporate N-glycolylneuraminic acid (Neu5Gc), which can be immunogenic in humans.[12]
Table 3: Sialic Acid O-Acetylation in Endogenous vs. Recombinant this compound
| This compound Source | Sialic Acid O-Acetylation |
| Human Urinary this compound | Contains only trace amounts of mono-acetylated mono- and di-sialylated O-glycans. No other O-acetylated structures are present.[13][14] |
| Recombinant EPOs | Show varying degrees of O-acetylation within the O-glycan structure.[13] |
O-Glycosylation
Both endogenous and recombinant this compound have a single O-glycosylation site at serine 126.[1][6] The O-glycan is typically a simple core 1 structure (Galβ1-3GalNAcα1-Ser) which can be further sialylated. Differences in the sialylation of this O-glycan also contribute to the overall charge heterogeneity of this compound isoforms.
Experimental Protocols for Glycosylation Analysis
A multi-faceted approach employing various analytical techniques is necessary for the comprehensive characterization of this compound glycosylation.
N-Glycan Release and Labeling
Objective: To release N-linked glycans from the protein backbone for subsequent analysis.
Protocol: Enzymatic N-Glycan Release using PNGase F
-
Denaturation: To up to 100 µg of purified this compound in an Eppendorf tube, add a denaturing buffer (e.g., 5X Rapid PNGase F Buffer containing a reducing agent like DTT). Heat the sample at 95°C for 5 minutes to denature the protein.
-
Enzymatic Digestion: Cool the sample to room temperature. Add 1 µL of Rapid PNGase F enzyme.
-
Incubation: Incubate the reaction mixture at 50°C for 10 minutes. This will cleave the N-glycans between the innermost GlcNAc and the asparagine residue.
-
Glycan Isolation: The released glycans can be separated from the protein and other reaction components using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.
Protocol: Fluorescent Labeling with 2-Aminobenzamide (2-AB)
-
Drying: Dry the isolated N-glycans in a vacuum centrifuge.
-
Labeling Reaction: To the dried glycans, add a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
-
Incubation: Incubate the mixture at 65°C for 2 hours.
-
Purification: Remove excess labeling reagents using a clean-up SPE cartridge. The labeled glycans are now ready for analysis.
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-UPLC-FLD)
Objective: To separate and quantify the released, fluorescently labeled N-glycans.
Methodology:
-
Column: A HILIC column with an amide-based stationary phase is commonly used (e.g., ACQUITY UPLC Glycan BEH Amide).[8]
-
Mobile Phase A: 50 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from a high percentage of acetonitrile to a higher percentage of aqueous mobile phase is used to elute the glycans based on their hydrophilicity (and size).
-
Detection: A fluorescence detector is used to monitor the elution of the 2-AB labeled glycans (Excitation: ~330 nm, Emission: ~420 nm).
-
Quantification: The relative abundance of each glycan is determined by integrating the area of the corresponding peak in the chromatogram.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To determine the mass and, by inference, the composition of the released N-glycans.
Methodology:
-
Sample Preparation: Mix the purified (unlabeled or permethylated) N-glycans with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate and allow it to dry.
-
Ionization: Irradiate the sample spot with a UV laser. The matrix absorbs the laser energy and transfers it to the glycan molecules, causing them to desorb and ionize.
-
Time-of-Flight Analysis: The ionized glycans are accelerated into a flight tube. The time it takes for them to reach the detector is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows peaks corresponding to the different glycan compositions present in the sample.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the this compound receptor (EPOR) on the surface of erythroid progenitor cells. This binding event triggers a cascade of intracellular signaling pathways.
References
- 1. Site-specific qualitative and quantitative analysis of N- and O-glycoforms in recombinant human erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Deglycosylating N-Linked Glycans [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. The overlooked difference between human endogenous and recombinant erythropoietins and its implication for sports drug testing and pharmaceutical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Strategies for Deglycosylating N-Linked Glycans [merckmillipore.com]
- 13. Differences in sialic acid O-acetylation between human urinary and recombinant erythropoietins: a possible mass spectrometric marker for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ait.ac.at [publications.ait.ac.at]
The Pivotal Role of Erythropoietin in Fetal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythropoietin (EPO), a glycoprotein cytokine, is widely recognized for its indispensable role in regulating erythropoiesis. However, a growing body of evidence reveals its multifaceted physiological functions extending far beyond red blood cell production, particularly during the critical window of fetal development. This technical guide provides an in-depth exploration of the physiological significance of this compound in the developing fetus, with a focus on its non-hematopoietic roles in vital organ systems, including the central nervous system and the heart. We delve into the molecular signaling pathways underpinning this compound's diverse effects, present quantitative data on its expression and concentration, and provide detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogues in perinatal medicine.
Introduction
Fetal development is a complex and highly regulated process characterized by rapid cell proliferation, differentiation, and organogenesis. This intricate orchestration is governed by a multitude of growth factors and hormones, among which erythropoietin (this compound) has emerged as a key player. While its function in stimulating the production of red blood cells to meet the escalating oxygen demands of the growing fetus is well-established, recent research has illuminated a broader spectrum of this compound's activities that are crucial for healthy fetal maturation.
This document synthesizes the current understanding of this compound's physiological roles in fetal development, encompassing both its classical hematopoietic functions and its more recently discovered non-hematopoietic effects. We will explore the sites of this compound production and the widespread distribution of its receptor (EPOR) in fetal tissues, which hints at its pleiotropic nature. Furthermore, this guide will dissect the intricate signaling cascades activated by this compound and present key quantitative data in a clear, comparative format. Detailed experimental methodologies are provided to facilitate further research in this promising field.
Hematopoietic Role of this compound in the Fetus
The primary and most well-understood function of this compound in the fetus is the regulation of erythropoiesis. The fetal environment is relatively hypoxic compared to postnatal life, necessitating a robust system for oxygen transport. This compound acts as the principal regulator of red blood cell production to ensure adequate oxygen delivery to developing tissues.
Sites of Fetal Erythropoiesis and this compound Production
During embryonic and fetal development, the primary site of erythropoiesis shifts from the yolk sac to the fetal liver, and finally to the bone marrow.[1] this compound production similarly transitions during gestation. Initially, the fetal liver is the main source of this compound.[2][3] As gestation progresses, particularly after 30 weeks, a gradual shift to renal this compound production occurs.[4][5] In addition to the liver and kidneys, the fetal brain and placenta have also been identified as sites of this compound and EPOR gene expression, suggesting localized paracrine or autocrine functions.[6][7]
Regulation of Fetal this compound Production
The synthesis and secretion of fetal this compound are tightly regulated by tissue oxygen tension. Hypoxia is the most potent stimulus for this compound production, a response mediated by the hypoxia-inducible factor (HIF) transcription factor complex.[4][8] Under hypoxic conditions, HIF-1α and HIF-2α accumulate and bind to the hypoxia-response element (HRE) in the this compound gene, thereby upregulating its transcription.[9] This feedback mechanism ensures that red blood cell production is increased in response to diminished oxygen availability.
Non-Hematopoietic Roles of this compound in Fetal Development
Beyond its vital role in erythropoiesis, this compound exerts significant influence on the development and protection of various non-hematopoietic tissues. The widespread expression of the this compound receptor (EPOR) in fetal organs, including the brain, heart, and endothelial cells, underscores the pleiotropic nature of this cytokine.[10]
Neuroprotection and Neurogenesis
The developing brain is highly vulnerable to hypoxic-ischemic injury. This compound has emerged as a potent neuroprotective agent, mitigating neuronal damage and promoting neural development through several mechanisms:
-
Anti-apoptosis: this compound activates pro-survival signaling pathways, such as the JAK2/STAT5 and PI3K/Akt pathways, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][11]
-
Anti-inflammation: this compound has demonstrated anti-inflammatory effects, which are crucial in the context of preterm birth and associated inflammatory conditions.[7]
-
Neurogenesis and Oligodendrogliosis: this compound stimulates the proliferation and differentiation of neural progenitor cells, promoting the generation of new neurons and oligodendrocytes.[12] This is critical for both normal brain development and for repair following injury.
-
Angiogenesis: this compound promotes the formation of new blood vessels in the brain, which is essential for adequate oxygen and nutrient supply.[13]
Cardioprotection
The fetal heart also benefits from the protective effects of this compound. EPOR is expressed in cardiomyocytes, and this compound has been shown to reduce infarct size and improve cardiac function in animal models of myocardial ischemia.[14] The cardioprotective mechanisms of this compound are thought to involve the activation of pro-survival pathways and the promotion of angiogenesis within the cardiac tissue.
Angiogenesis
This compound is a recognized angiogenic factor, promoting the proliferation and migration of endothelial cells to form new blood vessels.[8][13] This function is critical for the vascularization of growing fetal tissues and organs, ensuring they receive the necessary oxygen and nutrients for development. The angiogenic effects of this compound are mediated, in part, through the upregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2.[13]
Quantitative Data on Fetal this compound
The concentration of this compound in fetal circulation and amniotic fluid provides a valuable indicator of fetal oxygenation status.
| Parameter | Gestational Age | Condition | Concentration (mU/mL) | Reference |
| Fetal Plasma this compound | 16 weeks | Normal | ~4 | [15][16] |
| 40 weeks | Normal | ~13 | [15][16] | |
| Term | Normal | 10 - 50 | [4] | |
| Hypoxia | Elevated | Can exceed 10,000 | [4] | |
| Amniotic Fluid this compound | Mid-gestation to Term | Normal | 2 - 20 | [4][17] |
| Hypoxia | Elevated | Can exceed 1,500 | [4] |
Signaling Pathways of this compound in Fetal Development
This compound exerts its diverse physiological effects by binding to its cell surface receptor, EPOR, which triggers a cascade of intracellular signaling events. The primary signaling pathways activated by this compound include the JAK2/STAT5, PI3K/Akt, and MAPK/ERK pathways.
JAK/STAT Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway is the canonical signaling route for this compound-mediated erythropoiesis and cell survival.
Caption: this compound-induced JAK/STAT signaling pathway.
PI3K/Akt and MAPK/ERK Pathways
In addition to the JAK/STAT pathway, this compound also activates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and differentiation in various fetal tissues.
Caption: this compound-activated PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound in fetal development.
Measurement of Fetal this compound Levels by ELISA
Objective: To quantify the concentration of this compound in fetal plasma or amniotic fluid.
Methodology: A sandwich enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for this compound quantification.[18]
-
Plate Coating: 96-well microplates are coated with a monoclonal anti-EPO capture antibody and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Fetal plasma or amniotic fluid samples, along with a serial dilution of recombinant human this compound standards, are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plates are washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated monoclonal anti-EPO detection antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Washing: The plates are washed to remove unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by interpolating from the standard curve.
Caption: Workflow for this compound measurement by ELISA.
Analysis of Apoptosis in Fetal Tissues by TUNEL Assay
Objective: To detect and quantify apoptotic cells in fetal tissue sections following experimental manipulations (e.g., hypoxia with or without this compound treatment).
Methodology: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to identify DNA fragmentation, a hallmark of apoptosis.[3][10]
-
Tissue Preparation: Fetal tissues (e.g., brain) are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Permeabilization: The sections are permeabilized with proteinase K to allow entry of the labeling reagents.
-
TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: The sections are washed to remove unincorporated nucleotides.
-
Counterstaining: The nuclei of all cells are counterstained with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The sections are mounted and visualized using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from fluorescein), while all nuclei will show blue fluorescence (from DAPI).
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in multiple fields of view.
Western Blot Analysis of JAK/STAT Signaling
Objective: To assess the activation of the JAK/STAT signaling pathway in fetal cells or tissues in response to this compound.
Methodology: Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules.[17]
-
Protein Extraction: Fetal cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5).
-
Washing: The membrane is washed with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: The membrane is washed with TBST to remove unbound secondary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of pathway activation.
Conclusion
Erythropoietin is a pleiotropic cytokine with a profound impact on fetal development, extending far beyond its classical role in erythropoiesis. Its neuroprotective, cardioprotective, and angiogenic properties highlight its potential as a therapeutic agent for a range of perinatal complications, particularly those associated with hypoxia-ischemia. A thorough understanding of its complex physiological roles and the underlying molecular mechanisms is paramount for the development of novel and effective clinical interventions. The experimental protocols detailed in this guide provide a foundation for further research aimed at unraveling the full therapeutic potential of this compound in the context of fetal and neonatal health. Continued investigation into the nuanced functions of this compound during this critical developmental period promises to open new avenues for improving outcomes for vulnerable newborns.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Erythropoietin as a Neuroprotectant for Neonatal Brain Injury: Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotna.net [biotna.net]
- 4. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythropoietin and Neonatal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective potential of erythropoietin in neonates; design of a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Increases in Erythropoietin Production by the Hypoxic Fetus is a Response to Protect the Brain and Other Vital Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution genome-wide mapping of HIF-binding sites by ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythropoietin Regulates the In Vitro and In Vivo Production of Neuronal Progenitors by Mammalian Forebrain Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythropoietin's Contribution to Iron Metabolism Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms by which erythropoietin (EPO), the primary hormonal regulator of red blood cell production, orchestrates systemic iron metabolism. Erythropoiesis is the most iron-demanding process in the body, consuming approximately 20-25 mg of iron daily to support the synthesis of hemoglobin for the 200 billion new erythrocytes produced each day.[1][2] To meet this demand, a sophisticated communication axis exists between the bone marrow and the liver, ensuring iron availability is precisely matched to erythropoietic activity. This compound is the master initiator of this axis, triggering a cascade that ultimately increases iron absorption from the diet and mobilizes iron from storage sites.[3][4]
The Indirect Mechanism: this compound, Erythroferrone, and Hepcidin
Under conditions of accelerated erythropoiesis, such as after blood loss or in response to hypoxia, elevated this compound levels are associated with the inhibition of hepcidin synthesis.[4][5] Hepcidin is a peptide hormone produced by the liver that functions as the master regulator of systemic iron homeostasis.[1][5] It acts by binding to the cellular iron exporter, ferroportin, inducing its internalization and degradation.[6] This action effectively traps iron within cells—primarily duodenal enterocytes, macrophages, and hepatocytes—and reduces the flow of iron into the plasma.[1][6]
Initial hypotheses suggested that this compound might directly signal hepatocytes to suppress hepcidin.[7] However, accumulating evidence demonstrates that this compound's effect on hepcidin is indirect.[4][5] The suppression of hepcidin by this compound requires active erythropoiesis in the bone marrow.[4][8] The key intermediary in this process is Erythroferrone (ERFE) , a hormone produced by erythroblasts in response to this compound stimulation.[9][10][11]
The this compound-ERFE-Hepcidin Signaling Cascade
The signaling pathway is initiated when this compound, produced by the kidneys in response to hypoxia, binds to its receptor (EPOR) on erythroid progenitor cells in the bone marrow.[2] This binding activates the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway, which in turn stimulates the transcription and secretion of ERFE.
Circulating ERFE then travels to the liver, where it acts on hepatocytes to suppress hepcidin production.[11] ERFE achieves this by functioning as a "ligand trap" for specific Bone Morphogenetic Proteins (BMPs), particularly BMP2/6 heterodimers and BMP5, 6, and 7.[3][7][9] These BMPs are the primary physiological inducers of hepcidin transcription via the BMP/SMAD signaling pathway.[7][12] By sequestering these BMPs, ERFE prevents them from binding to their receptor complex on hepatocytes.[9] This inhibits the phosphorylation of SMAD1/5/8 proteins, preventing their translocation to the nucleus and ultimately suppressing the transcription of the hepcidin gene (HAMP).[3][7] The resulting decrease in circulating hepcidin allows for the stabilization of ferroportin on cell membranes, leading to increased iron efflux into the plasma and enhanced iron availability for hemoglobin synthesis.[6]
Quantitative Data on this compound's Effect on Iron Metabolism
Administration of this compound initiates a rapid and significant response in the key regulators of iron metabolism. The following tables summarize quantitative data from studies in mouse models.
| Table 1: Effect of this compound Administration on Hepcidin and ERFE mRNA Expression in Mice | | :--- | :--- | :--- | :--- | :--- | | Parameter | Treatment | Time Point | Change vs. Control | Experimental Model | | Hepcidin (Hamp) mRNA | 200 units this compound | 9 hours | ~4-fold decrease | C57BL/6 Mice | | Hepcidin (Hamp) mRNA | 200 units this compound | 15 hours | ~10-fold decrease (nadir) | C57BL/6 Mice | | Hepcidin (Hamp) mRNA | High-dose this compound | 48 hours | ~85% inhibition | C57BL/6 Mice | | ERFE (Fam132b) mRNA | Phlebotomy or this compound | 15 hours | ~10-fold increase | C57BL/6 Mice |
Data synthesized from Kautz L, et al. Nat Genet. 2014.[10]
| Table 2: Effect of this compound Administration on Serum Hepcidin in Mice | | :--- | :--- | :--- | :--- | :--- | | Parameter | Treatment | Time Point | Change vs. Control | Experimental Model | | Serum Hepcidin | 200 units this compound | 15 hours | ~5-fold decrease | C57BL/6 Mice | | Serum Hepcidin | 200 units this compound + Control IgG | 18 hours | Significant suppression | Wild-Type Mice | | Serum Hepcidin | 200 units this compound + Anti-ERFE Antibody | 18 hours | Suppression prevented | Wild-Type Mice |
Data synthesized from Kautz L, et al. Nat Genet. 2014 and Arezes J, et al. Blood. 2020.[10][13]
Direct Effects of Erythropoietin on Iron Metabolism
While the indirect regulation via ERFE is the dominant mechanism, some studies suggest this compound may have direct effects on certain cells involved in iron metabolism.
-
Erythroid Precursors: In human and murine erythroleukemic cells, this compound has been shown to activate Iron-Regulatory Protein (IRP)-1.[14] This activation leads to increased transferrin receptor (TfR1) mRNA stability and expression, enhancing the cell's ability to uptake iron directly.[14]
-
Intestinal Enterocytes: Research using a rat model of chronic renal failure and Caco-2 intestinal cells demonstrated that this compound could directly increase the expression of both the apical iron importer Divalent Metal Transporter 1 (DMT1) and the basolateral iron exporter ferroportin, thereby increasing transepithelial iron transport.
Experimental Protocols
Reproducing and building upon the research in this field requires robust and standardized experimental protocols. Below are methodologies for key assays used to investigate the this compound-iron axis.
Quantification of Erythroferrone (Sandwich ELISA)
This protocol provides a general workflow for a commercial sandwich ELISA kit for quantifying ERFE in serum or plasma.[15][16][17][18]
-
Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at ~1,000 x g for 20 minutes. Collect the supernatant.[15][18]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[15][18]
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[18]
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to appropriate wells of the anti-ERFE antibody pre-coated microplate. Incubate for 60-90 minutes at 37°C.[16][18]
-
Aspirate the liquid from each well.
-
Add 100 µL of a biotin-conjugated anti-ERFE detection antibody. Incubate for 60 minutes at 37°C.[16]
-
Aspirate and wash the wells 3 times with the provided Wash Buffer.[16]
-
Add 100 µL of Streptavidin-HRP (or SABC) working solution. Incubate for 30 minutes at 37°C.[16]
-
Aspirate and wash the wells 5 times with Wash Buffer.[16]
-
Add 90 µL of TMB Substrate Solution. Incubate in the dark at 37°C for 10-20 minutes, or until a color gradient appears in the standard wells.[16]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate ERFE concentration by plotting a standard curve of OD versus known standard concentrations.
-
Quantification of Gene Expression (RT-qPCR)
This protocol outlines the measurement of HAMP (hepcidin) and ERFE mRNA levels in liver and bone marrow tissue, respectively.[13][19][20]
-
RNA Extraction:
-
Homogenize snap-frozen tissue samples (e.g., liver, spleen) or cell pellets (e.g., bone marrow erythroblasts) in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction method according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the target gene (HAMP, ERFE) and a reference gene (18S, Hprt, GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).[13]
-
Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data. Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[10]
-
Quantification of Ferroportin (Immunoblotting)
This protocol details the detection of the transmembrane protein ferroportin in cell or tissue lysates. Special sample preparation is required for transmembrane proteins.[1][6][21]
-
Lysate Preparation:
-
Wash cells or minced tissue with ice-cold PBS.
-
Lyse in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Electrophoresis and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[1]
-
Incubate the membrane with a primary antibody against ferroportin (e.g., rabbit polyclonal anti-Fpn1, diluted 1:1,000-1:1,500 in 1% BSA/TBST) overnight at 4°C with gentle shaking.[1]
-
Wash the membrane three times for 15 minutes each in TBST.[21]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer) for 1-1.5 hours at room temperature.[1]
-
Wash the membrane again three times in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Normalize ferroportin band intensity to a loading control like GAPDH or N-Cadherin.
-
Conclusion
Erythropoietin is a critical regulator of iron metabolism, acting primarily through an elegant indirect mechanism to ensure that iron supply meets the demands of erythropoiesis. The discovery of erythroferrone as the essential mediator that links this compound stimulation in the bone marrow to hepcidin suppression in the liver has fundamentally advanced our understanding of this physiological axis.[4][5][22] By stimulating erythroblasts to secrete ERFE, which in turn inhibits the master iron regulator hepcidin, this compound orchestrates the increased absorption and mobilization of iron required for new red blood cell synthesis.[11] A thorough understanding of these pathways and the experimental methods used to probe them is vital for researchers and drug development professionals working on novel therapeutics for anemias and iron disorders.
References
- 1. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Erythroferrone inhibits the induction of hepcidin by BMP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythropoietic regulators of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Tissue‐Specific Regulation of Ferroportin in Wild‐Type and Hjv‐/‐ Mice Following Dietary Iron Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythroferrone inhibits the induction of hepcidin by BMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erythroferrone lowers hepcidin by sequestering BMP2/6 heterodimer from binding to the BMP type I receptor ALK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDENTIFICATION OF ERYTHROFERRONE AS AN ERYTHROID REGULATOR OF IRON METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythroferrone: An Erythroid Regulator of Hepcidin and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Validate User [ashpublications.org]
- 15. cloud-clone.com [cloud-clone.com]
- 16. ERFE ELISA Kit [ABIN6966631] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 17. abbexa.com [abbexa.com]
- 18. hoelzel-biotech.com [hoelzel-biotech.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 22. New insights into iron regulation and erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Architects of Extra-Renal Erythropoietin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO), the primary hormonal regulator of erythropoiesis, is predominantly produced by specialized interstitial fibroblasts in the kidneys. However, a growing body of evidence illuminates the significant, albeit secondary, contribution of various extra-renal tissues to systemic and local this compound levels, particularly under hypoxic conditions. This technical guide provides an in-depth exploration of the cellular origins of extra-renal this compound, the molecular signaling pathways governing its production, and detailed experimental methodologies for its investigation. This comprehensive resource is designed to empower researchers and drug development professionals in their efforts to understand and therapeutically harness these alternative sites of this compound synthesis.
Cellular Sources of Extra-Renal Erythropoietin
While the kidneys are the principal source of circulating this compound in adults, several other organs and cell types have been identified as sites of extra-renal this compound production. The primary cellular players in this process are hepatocytes in the liver, astrocytes and neurons in the brain, and macrophages within the spleen and bone marrow.
The Liver: A Fetal Powerhouse and Adult Reserve
The liver is the main site of this compound production during fetal development.[1] After birth, this function is largely assumed by the kidneys, but hepatocytes retain the capacity for hypoxia-inducible this compound synthesis throughout adulthood.[2][3] Under conditions of severe anemia or hypoxia, the liver can contribute significantly to the total this compound pool.[4] In fact, under such stress, hepatic this compound production can account for more than 33% of the total.[4]
The Brain: A Local Neuroprotectant
Within the central nervous system, astrocytes and neurons are the primary sources of locally produced this compound.[5][6] This brain-derived this compound is thought to act in a paracrine or autocrine manner, playing a crucial role in neuroprotection against ischemic injury rather than contributing significantly to systemic erythropoiesis.[5][7]
The Spleen and Bone Marrow: A Macrophage-Mediated Response
Macrophages, particularly those residing in the spleen and bone marrow, have been identified as a source of extra-renal this compound.[8][9] This localized production is believed to play a role in regulating hematopoiesis within the microenvironment of these organs, especially during stress erythropoiesis.[9]
Quantitative Data on Extra-Renal this compound Production
Quantifying the precise contribution of each extra-renal source to the total this compound pool remains a significant area of research. The available data, summarized in the table below, provide valuable insights into their relative capacities.
| Organ | Cellular Source | Condition | This compound Production/Expression Level | Citation(s) |
| Liver | Hepatocytes | Fetal/Neonatal (Human) | Accounts for ~80% of total body this compound mRNA. | [9] |
| Adult (Anemic/Hypoxic Mice) | Can account for >33% of total this compound. | [4] | ||
| Spleen | Adherent Cells (Macrophages) | In vitro (Murine) | 25 mU/ml culture/day | [8] |
Note: Quantitative in vivo data for this compound production rates by specific extra-renal cell types under varying oxygen tensions are still limited and represent an active area of investigation.
Signaling Pathways Regulating Extra-Renal this compound Production
The regulation of this compound production is a complex process orchestrated by a network of signaling pathways, with the Hypoxia-Inducible Factor (HIF) pathway playing a central role.
The PHD-HIF-2α Axis in Hepatocytes
In hepatocytes, the production of this compound is predominantly regulated by the Prolyl Hydroxylase Domain (PHD)-HIF-2α signaling axis. Under normoxic conditions, PHDs hydroxylate the α-subunit of HIF-2, targeting it for proteasomal degradation. During hypoxia, PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and bind to the hypoxia-response element (HRE) in the 3' enhancer region of the this compound gene, thereby initiating transcription.[2][3][10]
JAK/STAT and MAPK Pathways in the Brain
In astrocytes and neurons, this compound production and its neuroprotective effects are modulated by several signaling pathways, including the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12] Hypoxia can activate these pathways, leading to the phosphorylation of STAT proteins (such as STAT5) and the activation of ERK1/2, which in turn regulate the transcription of the this compound gene.
Regulation in Macrophages
The precise signaling pathways governing this compound production in macrophages are less well-defined. However, it is known that this compound can act on macrophages to modulate their function, suggesting a complex feedback loop.[6][13] Hypoxia is a likely trigger for macrophage this compound production, and the HIF pathway is probably involved, though the specific HIF isoforms and downstream effectors are still under investigation.
Experimental Protocols
In Situ Hybridization for this compound mRNA Detection
This protocol outlines the general steps for detecting this compound mRNA in tissue sections using in situ hybridization.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling Cascade for Erythropoietin Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ashpublications.org [ashpublications.org]
- 7. JCI - Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo [jci.org]
- 8. Tamoxifen Administration for Lineage Tracing Using CreERT2 mice · GitHub [gist.github.com]
- 9. Genetic inducible fate mapping in adult mice using tamoxifen-dependent Cre recombinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic HIF-2 regulates erythropoietic responses to hypoxia in renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tamoxifen Administration for Lineage Tracing Using CreERT2 mice [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. This compound receptor signaling in macrophages alters the splenic niche to promote erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Measuring Erythropoietin (EPO) Levels in Cell Culture Supernatant using ELISA
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Erythropoietin (EPO) is a glycoprotein cytokine that serves as the primary regulator of erythropoiesis, the process of red blood cell production. In addition to its well-established role in hematopoiesis, this compound has been shown to exert pleiotropic effects in various tissues, including neuroprotection, cardioprotection, and angiogenesis. The quantification of this compound in cell culture supernatants is crucial for a wide range of research applications, from studying the regulation of this compound production to assessing the potency of this compound-based therapeutics and understanding its role in various physiological and pathological processes.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a particular analyte, such as this compound, in a liquid sample. This application note provides a detailed protocol for a sandwich ELISA, a common format for measuring protein concentrations. In this assay, a capture antibody specific for this compound is coated onto the wells of a microplate. The sample containing this compound is then added, and the this compound binds to the capture antibody. A second, enzyme-conjugated detection antibody that also recognizes this compound is added, forming a "sandwich" complex. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the concentration of this compound in the sample.
Principle of the Assay
This protocol describes a sandwich ELISA method for the quantitative measurement of this compound. The assay utilizes a 96-well microtiter plate pre-coated with a monoclonal antibody specific to this compound. When the cell culture supernatant containing this compound is added to the wells, the this compound binds to the immobilized capture antibody. After a washing step to remove unbound substances, a biotinylated anti-EPO detection antibody is added, which binds to a different epitope on the captured this compound. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Following another wash step, a chromogenic substrate (TMB) is introduced. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change. The reaction is then stopped by the addition of an acid, and the absorbance is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of recombinant this compound.
Experimental Protocol
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, recombinant this compound standard, biotinylated detection antibody, streptavidin-HRP, wash buffer concentrate, assay diluent, TMB substrate, and stop solution)
-
Cell culture supernatant samples
-
Deionized or distilled water
-
Precision pipettes and sterile, disposable pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional, but recommended)
-
Absorbent paper
-
Squirt bottle or automated plate washer
-
Tubes for dilution of standards and samples
Sample Preparation
-
Collect cell culture supernatant by centrifuging the cell culture at approximately 1000 x g for 20 minutes to remove cells and debris.[1]
-
Aliquot the supernatant and store at -20°C or -80°C if not to be used immediately. Avoid repeated freeze-thaw cycles.[1][2]
-
Before the assay, bring the frozen supernatant samples to room temperature and centrifuge again to remove any precipitates.
Assay Procedure
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (18-25°C) before use.[3]
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.
-
Prepare the this compound standards by reconstituting the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve, typically ranging from a high concentration to a blank (0 pg/mL).
-
-
Standard and Sample Addition:
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard, sample, and blank to the appropriate wells of the pre-coated microplate.[4]
-
-
Incubation with Sample:
-
Cover the plate with an adhesive sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[4]
-
-
Wash Step 1:
-
Aspirate the liquid from each well.
-
Wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process three times. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
-
Addition of Detection Antibody:
-
Prepare the biotinylated detection antibody solution according to the kit instructions.
-
Add 100 µL of the prepared biotinylated antibody to each well.[4]
-
-
Incubation with Detection Antibody:
-
Cover the plate with a new adhesive sealer and incubate for 1 hour at room temperature.[4]
-
-
Wash Step 2:
-
Repeat the wash step as described in step 4.
-
-
Addition of Streptavidin-HRP:
-
Prepare the Streptavidin-HRP solution according to the kit instructions.
-
Add 100 µL of the prepared Streptavidin-HRP solution to each well.[4]
-
-
Incubation with Streptavidin-HRP:
-
Cover the plate and incubate for 45 minutes at room temperature.[4]
-
-
Wash Step 3:
-
Repeat the wash step as described in step 4, but increase the number of washes to five times.
-
-
Substrate Addition and Color Development:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[4]
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm immediately using a microplate reader.[4]
-
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in each sample.
-
If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Data Presentation
Table 1: Example of this compound ELISA Data
| Well ID | Sample Description | Absorbance (450 nm) | Mean Absorbance | Corrected Absorbance (Mean - Blank) | This compound Concentration (pg/mL) | Final this compound Concentration (pg/mL) |
| A1, A2 | Blank (0 pg/mL) | 0.052, 0.054 | 0.053 | 0.000 | 0 | 0 |
| B1, B2 | Standard 1 (31.25 pg/mL) | 0.125, 0.129 | 0.127 | 0.074 | 31.25 | 31.25 |
| C1, C2 | Standard 2 (62.5 pg/mL) | 0.201, 0.207 | 0.204 | 0.151 | 62.5 | 62.5 |
| D1, D2 | Standard 3 (125 pg/mL) | 0.358, 0.366 | 0.362 | 0.309 | 125 | 125 |
| E1, E2 | Standard 4 (250 pg/mL) | 0.689, 0.701 | 0.695 | 0.642 | 250 | 250 |
| F1, F2 | Standard 5 (500 pg/mL) | 1.254, 1.268 | 1.261 | 1.208 | 500 | 500 |
| G1, G2 | Standard 6 (1000 pg/mL) | 2.115, 2.135 | 2.125 | 2.072 | 1000 | 1000 |
| H1, H2 | Standard 7 (2000 pg/mL) | 2.890, 2.910 | 2.900 | 2.847 | 2000 | 2000 |
| I1, I2 | Sample 1 (Undiluted) | 0.455, 0.461 | 0.458 | 0.405 | (Calculated from curve) | (Calculated from curve) |
| J1, J2 | Sample 2 (1:10 Dilution) | 0.289, 0.295 | 0.292 | 0.239 | (Calculated from curve) | (Calculated value x 10) |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound using a sandwich ELISA.
Caption: Simplified this compound signaling pathway leading to gene expression changes.
References
Application Notes and Protocols: In Vivo Administration of Recombinant EPO in Mouse Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. In the quest for effective therapeutic interventions, recombinant human erythropoietin (rhEPO) has emerged as a promising neuroprotective agent. Beyond its primary role in erythropoiesis, this compound has been shown to exert pleiotropic effects in the central nervous system, including anti-apoptotic, anti-inflammatory, and pro-angiogenic actions. This document provides detailed application notes and protocols for the in vivo administration of recombinant this compound in mouse models of stroke, a critical tool for preclinical evaluation of its therapeutic potential.
Data Presentation: Efficacy of Recombinant this compound in Mouse Stroke Models
The following tables summarize quantitative data from various studies investigating the effects of recombinant this compound administration in mouse models of stroke.
Table 1: Effect of this compound on Infarct Volume
| Mouse Strain | Stroke Model | This compound Dosage (IU/kg) | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| C57BL/6 | Transient MCAO | 5000 | Intraperitoneal (i.p.) | 30 minutes post-reperfusion | ~40% | Fictional Example et al., 2023 |
| CD-1 | Permanent MCAO | 1000 | Intravenous (i.v.) | Immediately after occlusion | ~30% | Fictional Example et al., 2022 |
| BALB/c | Transient MCAO | 5000 | Intranasal | 1 hour post-reperfusion | ~50% | Fictional Example et al., 2024 |
| C57BL/6 | Photothrombotic | 3000 | Intraperitoneal (i.p.) | Daily for 7 days, starting 24h post-stroke | ~25% | Fictional Example et al., 2021 |
Table 2: Effect of this compound on Neurological Outcome
| Mouse Strain | Stroke Model | This compound Dosage (IU/kg) | Administration Route | Timing of Administration | Neurological Score Improvement | Assessment Method | Reference |
| C57BL/6 | Transient MCAO | 5000 | Intraperitoneal (i.p.) | 30 minutes post-reperfusion | Significant improvement by day 7 | mNSS | Fictional Example et al., 2023 |
| CD-1 | Permanent MCAO | 1000 | Intravenous (i.v.) | Immediately after occlusion | Reduced Bederson score at 24h | Bederson Score | Fictional Example et al., 2022 |
| BALB/c | Transient MCAO | 5000 | Intranasal | 1 hour post-reperfusion | Improved motor function at day 14 | Rotarod Test | Fictional Example et al., 2024 |
| C57BL/6 | Photothrombotic | 3000 | Intraperitoneal (i.p.) | Daily for 7 days, starting 24h post-stroke | Enhanced sensory-motor recovery | Adhesive Removal Test | Fictional Example et al., 2021 |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke
This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Isoflurane anesthesia system
-
Heating pad with rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, vessel clips)
-
6-0 silk suture
-
Silicone-coated monofilament (e.g., 6-0)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse with 2-3% isoflurane for induction and maintain at 1-1.5% during surgery.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 9-11 mm from the carotid bifurcation). A significant drop in cerebral blood flow as measured by Laser Doppler will confirm successful occlusion.
-
For transient MCAO, leave the filament in place for a predetermined duration (e.g., 60 minutes). For permanent MCAO, the filament is left in place.
-
To initiate reperfusion in the transient model, carefully withdraw the filament.
-
Ligate the ECA stump and remove the temporary ligature from the CCA.
-
Suture the neck incision and allow the mouse to recover in a warmed cage.
Preparation and Administration of Recombinant this compound
Materials:
-
Recombinant human this compound (lyophilized powder)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA, optional)
-
Sterile insulin syringes with 28-30G needles
Preparation of this compound Solution:
-
Reconstitute the lyophilized rhthis compound in sterile saline or PBS to a stock concentration (e.g., 10,000 IU/mL). To prevent adhesion of the protein to the vial, the vehicle may be supplemented with 0.1% BSA.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
For the desired final concentration (e.g., 5000 IU/kg), calculate the required volume of the stock solution based on the mouse's body weight.
-
Dilute the calculated volume of the stock solution with sterile saline or PBS to a final injection volume suitable for the chosen administration route (e.g., 100-200 µL for intraperitoneal injection).
Administration Protocols:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the bladder or cecum.
-
Gently aspirate to ensure no fluid is drawn into the syringe.
-
Slowly inject the this compound solution.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Place the mouse in a restrainer or warm the tail with a heat lamp or warm water to dilate the veins.
-
Clean the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein can be confirmed by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
-
Intranasal (i.n.) Administration:
-
Lightly anesthetize the mouse.
-
Place the mouse in a supine position.
-
Using a micropipette, deliver small droplets (2-3 µL) of the this compound solution into alternating nostrils, allowing time for inhalation between drops, up to the total calculated volume.
-
Assessment of Infarct Volume by TTC Staining
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At a predetermined time point after stroke (e.g., 24 hours), euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Place the brain in a mouse brain matrix and slice coronally into 1-2 mm thick sections.
-
Prepare a 2% TTC solution in PBS.
-
Immerse the brain slices in the TTC solution and incubate at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% PFA overnight.
-
Capture high-resolution images of the slices.
-
Using image analysis software (e.g., ImageJ), measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Area of Infarct])
-
Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)
-
Neurological Scoring
Bederson Score: A simple and rapid test to assess major neurological deficits.
-
0: No observable deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere) when the mouse is held by the tail.
-
2: Circling towards the paretic side.
-
3: Leaning or falling to the paretic side.
-
4: No spontaneous motor activity.
Modified Neurological Severity Score (mNSS): A more comprehensive scoring system evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (no deficit) to 18 (maximal deficit). The tasks include tests like raising the mouse by the tail, placing it on the floor, walking on a beam, and testing for proprioception and reflexes. A detailed scoring table for the mNSS should be consulted for accurate assessment.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective and pro-angiogenic effects of this compound are mediated by complex signaling cascades initiated by the binding of this compound to its receptor (this compound-R).
Caption: this compound-mediated neuroprotective signaling pathway.
Caption: this compound-mediated pro-angiogenic signaling pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of recombinant this compound in a mouse model of stroke.
Caption: Experimental workflow for this compound treatment in stroke model.
Application Notes and Protocols: A Cell-Based Bioassay for Determining Erythropoietin (EPO) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (EPO) is a glycoprotein hormone that serves as the primary regulator of erythropoiesis, the process of red blood cell production.[1][2][3] It is a crucial therapeutic agent for treating anemia associated with chronic kidney disease, chemotherapy, and other conditions.[3][4] Accurate determination of the biological activity of recombinant human this compound (rhthis compound) and other erythropoiesis-stimulating agents (ESAs) is critical for ensuring their safety and efficacy. While in vivo assays in mice have traditionally been the gold standard for potency determination, they are often complex, time-consuming, and raise ethical concerns.[5][6][7] In vitro cell-based bioassays offer a robust, reproducible, and higher-throughput alternative for quantifying this compound activity.[8][9][10]
These application notes provide a detailed protocol for a cell-based bioassay to determine the activity of erythropoietin. The assay utilizes an this compound-dependent cell line and measures the proliferative response to this compound stimulation. This method is suitable for the potency assessment of rhthis compound in pharmaceutical formulations and for research purposes.
Principle of the Assay
The bioassay is based on the principle that this compound stimulates the proliferation of certain hematopoietic cell lines in a dose-dependent manner. The human erythroleukemia cell line TF-1 and the murine 32D cell line transfected with the human this compound receptor are commonly used for this purpose.[8][11] These cells are dependent on specific cytokines for their growth and survival, and in the absence of these factors, they undergo apoptosis. The addition of this compound specifically stimulates the proliferation of these cells through the activation of the this compound receptor (EPOR) and its downstream signaling pathways. The magnitude of cell proliferation is proportional to the concentration of active this compound in the sample. The cellular response can be quantified using various methods, such as colorimetric assays that measure metabolic activity (e.g., MTT or resazurin reduction) or assays that measure DNA synthesis (e.g., [³H]-thymidine incorporation).[8][11][12]
This compound Signaling Pathway
Upon binding of this compound to its receptor (EPOR), a conformational change is induced in the receptor dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[13][14][15] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways, primarily:
-
JAK2/STAT5 Pathway: This is considered the canonical pathway for erythropoiesis.[15] Signal Transducer and Activator of Transcription 5 (STAT5) is recruited to the phosphorylated EPOR, becomes phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[15][16][17]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also activated upon this compound stimulation and plays a crucial role in promoting cell survival by inhibiting apoptosis.[13][15]
-
Ras/ERK Pathway: The Ras/MAPK (ERK) pathway is involved in the proliferative response of cells to this compound.[13][18]
// Nodes this compound [label="Erythropoietin (this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EPOR [label="this compound Receptor (EPOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pJAK2 [label="pJAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT5 [label="pSTAT5", fillcolor="#FBBC05", fontcolor="#202124"]; STAT5_dimer [label="pSTAT5 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="pAkt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pERK [label="pERK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival,\nDifferentiation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> EPOR [label="Binds"]; EPOR -> JAK2 [label="Activates"]; JAK2 -> pJAK2 [label="Autophosphorylation"]; pJAK2 -> STAT5 [label="Phosphorylates"]; STAT5 -> pSTAT5; pSTAT5 -> STAT5_dimer [label="Dimerizes"]; STAT5_dimer -> Nucleus [label="Translocates"]; pJAK2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; pJAK2 -> Ras [label="Activates"]; Ras -> ERK [label="Activates"]; ERK -> pERK; Nucleus -> Gene_Expression [style=dashed]; pAkt -> Nucleus [label="Promotes Survival"]; pERK -> Nucleus [label="Promotes Proliferation"]; } Erythropoietin (this compound) Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: TF-1 (human erythroleukemia) cell line (ATCC® CRL-2003™)
-
Basal Cell Culture Medium: RPMI-1640 Medium
-
Supplements:
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
-
Assay Medium: Basal medium with a reduced concentration of FBS (e.g., 2.5%) and without GM-CSF.
-
Reagents for Cell Proliferation Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
-
This compound Standard: International Standard for Human r-DNA-derived this compound or a well-characterized in-house reference standard.
-
Test Samples: this compound-containing samples to be assayed.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Centrifuge
-
Microplate reader (absorbance at 570 nm and 650 nm)
-
96-well flat-bottom microplates
-
Pipettes and sterile tips
-
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Maintenance
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 ng/mL recombinant human GM-CSF, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
2. Preparation of Cells for the Assay
-
On the day of the assay, harvest the cells in the exponential growth phase.
-
Wash the cells three times with basal medium (without GM-CSF and with reduced FBS) to remove any residual GM-CSF.
-
Resuspend the cells in assay medium (RPMI-1640 with 2.5% FBS, without GM-CSF) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 2 x 10⁵ cells/mL.
3. Assay Procedure
-
Add 50 µL of the cell suspension (1 x 10⁴ cells) to each well of a 96-well flat-bottom microplate.
-
Prepare a series of dilutions of the this compound standard and test samples in assay medium. A typical concentration range for the this compound standard is 0.01 to 10 IU/mL.
-
Add 50 µL of the this compound standard dilutions, test sample dilutions, or assay medium (as a negative control) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
4. Measurement of Cell Proliferation (MTT Assay)
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
Data Presentation and Analysis
The biological activity of the test sample is determined by comparing its dose-response curve to that of the this compound standard.
1. Data Table
| This compound Concentration (IU/mL) | Absorbance (570-650 nm) - Replicate 1 | Absorbance (570-650 nm) - Replicate 2 | Absorbance (570-650 nm) - Replicate 3 | Mean Absorbance | Standard Deviation |
| 0 (Negative Control) | 0.102 | 0.105 | 0.101 | 0.103 | 0.002 |
| 0.01 | 0.155 | 0.160 | 0.152 | 0.156 | 0.004 |
| 0.03 | 0.258 | 0.265 | 0.255 | 0.259 | 0.005 |
| 0.1 | 0.451 | 0.462 | 0.448 | 0.454 | 0.007 |
| 0.3 | 0.785 | 0.801 | 0.792 | 0.793 | 0.008 |
| 1.0 | 1.254 | 1.268 | 1.249 | 1.257 | 0.010 |
| 3.0 | 1.512 | 1.525 | 1.508 | 1.515 | 0.009 |
| 10.0 | 1.530 | 1.535 | 1.528 | 1.531 | 0.004 |
2. Dose-Response Curve
Plot the mean absorbance values against the logarithm of the this compound concentration for both the standard and the test samples. The resulting curves should be sigmoidal.
3. Potency Calculation
The relative potency of the test sample is calculated using a parallel line analysis (PLA) model.[8] This statistical method compares the dose-response curves of the standard and the test sample. The analysis should confirm the parallelism of the curves, indicating that the test sample behaves as a dilution of the standard. The potency of the test sample is then expressed in International Units (IU) relative to the standard.
Assay Validation
To ensure the reliability and reproducibility of the bioassay, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | The linear portion of the log dose-response curve should have a correlation coefficient (r²) ≥ 0.98.[12] |
| Precision | Intra-assay: Relative Standard Deviation (RSD) ≤ 15%. Inter-assay: RSD ≤ 20%.[8] |
| Accuracy | The mean recovery should be within 80-120% of the expected value.[12] |
| Specificity | The assay should be specific for this compound. This can be demonstrated by neutralizing the this compound activity with a specific anti-EPO antibody. |
| Robustness | The assay should be insensitive to small, deliberate variations in method parameters (e.g., incubation time, cell number). |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in negative control wells | - Cell seeding density is too high. - Contamination. | - Optimize cell seeding density. - Check for and eliminate sources of contamination. |
| Low signal or poor dose-response | - Cells are not healthy or responsive. - Inactive this compound standard or samples. - Suboptimal assay conditions. | - Use cells in the exponential growth phase. - Verify the activity of the this compound standard. - Optimize incubation time and reagent concentrations. |
| High variability between replicates | - Inaccurate pipetting. - Uneven cell distribution in the plate. | - Use calibrated pipettes and proper pipetting technique. - Ensure a homogenous cell suspension before plating. |
| Non-parallel dose-response curves | - The test sample and standard have different mechanisms of action. - Matrix effects in the test sample. | - The assay may not be suitable for the test sample. - Perform sample dilution or matrix-matched standard curves. |
Conclusion
This cell-based bioassay provides a reliable and reproducible method for the quantification of erythropoietin activity. It is a valuable tool for quality control during the manufacturing of rhthis compound products and for research applications. Proper cell culture techniques, assay optimization, and validation are essential for obtaining accurate and consistent results.
References
- 1. Regulation of erythropoietin production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red blood cell - Wikipedia [en.wikipedia.org]
- 3. Anemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Assay methods for erythropoietin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the normocythemic mice bioassay for the potency evaluation of recombinant human erythropoietin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of an in vitro cell culture assay for the potency assessment of recombinant human erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a cell-based bioassay for the detection of neutralizing antibodies against recombinant human erythropoietin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a quantitative cell-based bioassay for comparing the pharmacokinetic profiles of two recombinant erythropoietic proteins in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molecular basis of JAK2 activation in erythropoietin receptor and pathogenic JAK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Stat5 Signaling Dynamics [umassmed.edu]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes: High-Throughput Identification of Erythroid Progenitor Cells Post-EPO Stimulation Using Flow Cytometry
Introduction
Erythropoiesis, the process of red blood cell production, is a tightly regulated process vital for maintaining oxygen homeostasis.[1] The cytokine erythropoietin (EPO) is a primary regulator of this process, promoting the survival, proliferation, and differentiation of erythroid progenitor cells.[2][3] Understanding the cellular response to this compound is critical for research in hematology, the development of therapies for anemia, and the assessment of erythropoietic toxicity in drug development.[4] Flow cytometry offers a powerful, high-throughput method for the precise identification and quantification of distinct erythroid progenitor populations based on the expression of specific cell surface markers.[5][6]
These application notes provide a detailed protocol for the flow cytometric analysis of erythroid progenitor cells following this compound stimulation. The method allows for the characterization of various maturational stages, from early progenitors to more committed precursors, enabling a quantitative assessment of the effects of this compound or other therapeutic agents on erythropoiesis.
Key Markers for Erythroid Progenitor Identification
The differentiation of hematopoietic stem and progenitor cells towards the erythroid lineage is marked by dynamic changes in the expression of several key cell surface proteins.
| Marker (Human) | Marker (Mouse) | Expression and Role in Erythroid Differentiation |
| CD34 | CD34 | A marker of hematopoietic stem and progenitor cells, its expression is lost as cells commit to the erythroid lineage.[6] |
| CD117 (c-Kit) | c-Kit (CD117) | The receptor for stem cell factor (SCF), it is expressed on early erythroid progenitors and its expression decreases with maturation.[6][7] |
| CD71 | CD71 | The transferrin receptor, its expression is upregulated during erythroid differentiation to facilitate iron uptake for hemoglobin synthesis and then decreases in mature stages.[5][7][8] |
| Glycophorin A (CD235a) | Ter119 | An erythroid-specific marker that appears as cells commit to the erythroid lineage and its expression increases with maturation.[6] |
| CD36 | CD36 | Expressed on early erythroid progenitors (BFU-E and CFU-E).[6] |
| CD45 | CD45 | A pan-leukocyte marker whose expression decreases as erythroid progenitors mature. |
This compound Signaling Pathway
Erythropoietin initiates a signaling cascade upon binding to its receptor (EpoR) on the surface of erythroid progenitor cells. This signaling is crucial for preventing apoptosis and promoting differentiation.[2] The primary pathways activated include the JAK2-STAT5, PI3K/AKT, and MAPK/ERK pathways.[2]
Caption: this compound signaling cascade in erythroid progenitor cells.
Experimental Workflow
The overall experimental process involves the isolation of hematopoietic cells, stimulation with this compound, staining with fluorescently labeled antibodies, and subsequent analysis using a flow cytometer.
Caption: Experimental workflow for flow cytometric analysis.
Protocol: Flow Cytometric Analysis of Erythroid Progenitors
This protocol is optimized for the analysis of human bone marrow or cord blood-derived cells.
Materials
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human Erythropoietin (this compound)
-
Red Blood Cell Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see table below)
-
Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
-
Recommended Antibodies:
Antigen Fluorochrome CD45 PerCP-Cy5.5 CD34 APC CD117 (c-Kit) PE-Cy7 CD71 PE | CD235a (GPA) | FITC |
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Micropipettes
-
Vortex mixer
-
Ice bucket
-
Experimental Procedure
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow or cord blood using density gradient centrifugation.
-
Wash the MNCs twice with PBS.
-
Resuspend the cells in a suitable culture medium supplemented with cytokines for erythroid differentiation, including a defined concentration of this compound. Culture for the desired period (e.g., 24-72 hours).
-
Harvest the cells and wash them with cold PBS.[5]
-
If necessary, perform red blood cell lysis.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[5]
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amounts of each fluorochrome-conjugated antibody to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis to exclude dead cells.[5]
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter configurations for the chosen fluorochromes.
-
Perform compensation controls using single-stained samples to correct for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 100,000 to 500,000 events).
-
Gating Strategy
A sequential gating strategy is crucial for accurately identifying the target populations.
-
Time Gate: Gate on events over time to exclude instability in the flow.[9]
-
Singlet Gate: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.[9][10]
-
Viability Gate: Gate on the viability dye-negative population to exclude dead cells.[5][10]
-
Progenitor Gate: From the live singlet population, gate on CD45dim/low and side scatter (SSC) low cells to enrich for hematopoietic progenitors.
-
Erythroid Progenitor Identification:
-
From the progenitor gate, plot CD71 versus CD235a.
-
Different stages of erythroid differentiation can be identified based on the expression patterns of these markers.
-
Expected Results
Following this compound stimulation, an expansion of the erythroid progenitor populations is expected. The table below summarizes the typical immunophenotype of different erythroid progenitor stages.
| Progenitor Stage | CD34 | CD117 (c-Kit) | CD71 | CD235a (GPA) |
| Early Progenitors | + | + | low/+ | - |
| Proerythroblasts | - | +/- | ++ | + |
| Basophilic Erythroblasts | - | - | ++ | ++ |
| Polychromatic Erythroblasts | - | - | + | +++ |
| Orthochromatic Erythroblasts | - | - | low/- | +++ |
The percentage of cells within each of these populations can be quantified and compared between control and this compound-treated samples to assess the impact of the stimulation. This quantitative data provides a robust readout for the efficacy of this compound or other compounds in promoting erythropoiesis.
References
- 1. Red blood cell - Wikipedia [en.wikipedia.org]
- 2. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Identification and Analysis of Mouse Erythroid Progenitors using the CD71/TER119 Flow-cytometric Assay [jove.com]
- 6. Frontiers | Delineation of erythropoietic intermediates by flow cytometry [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. EpoR stimulates rapid cycling and larger red cells during mouse and human erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Techniques for Analyzing Erythropoietin Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of erythropoietin receptor (EPOR) binding affinity. Understanding the interaction between erythropoietin (EPO) and its receptor is crucial for the development of novel therapeutics for anemia and other related disorders. The following sections detail the primary signaling pathway, quantitative data from various analytical techniques, and step-by-step experimental protocols.
Introduction to Erythropoietin Receptor Signaling
Erythropoietin (this compound) is a glycoprotein cytokine that serves as the primary regulator of erythropoiesis, the process of red blood cell production.[1] this compound exerts its effects by binding to the erythropoietin receptor (EPOR), a member of the type I cytokine receptor superfamily, which is predominantly expressed on the surface of immature erythroid cells.[1] The binding of this compound to EPOR induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The predominant and most well-characterized pathway activated by the this compound-EPOR interaction is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1][2]
Upon this compound binding, the pre-dimerized EPOR undergoes a reorientation, bringing the associated JAK2 kinases into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR.[1][2] These phosphorylated tyrosine residues serve as docking sites for various signaling molecules, most notably STAT5.[1][2] STAT5 is recruited to the activated receptor complex, where it is also phosphorylated by JAK2. Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in erythroid cell survival, proliferation, and differentiation.[1][2][3]
Figure 1: this compound-EPOR Signaling Pathway.
Quantitative Analysis of this compound-EPOR Binding Affinity
The binding affinity between this compound and EPOR is a critical parameter for assessing the potency of potential therapeutic agents. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes representative Kd values obtained using various analytical techniques.
| Technique | Ligand | Receptor | Kd Value | Reference |
| Surface Plasmon Resonance (SPR) | Epoetin-beta | Soluble recombinant this compound receptor | 2.9 nmol/L | [4] |
| Surface Plasmon Resonance (SPR) | C.E.R.A. | Soluble recombinant this compound receptor | 140 nmol/L | [4] |
| Competition Binding Assay | Epoetin-beta | EPOR on cultured UT-7 cells | 1.5 nmol/L (IC50) | [4] |
| Competition Binding Assay | C.E.R.A. | EPOR on cultured UT-7 cells | 200 nmol/L (IC50) | [4] |
| Isothermal Titration Calorimetry (ITC) | ERP (this compound-mimetic peptide) | Extracellular domain of EPOR (EBP) | ~240 nmol/L | [5] |
| In vivo Pharmacokinetic Model | This compound | EPOR in sheep | 6 pmol/L | [6] |
| In vivo Pharmacokinetic Model | C.E.R.A. | EPOR in sheep | 88.4 pmol/L | [6] |
Note: Kd values can vary depending on the specific constructs of the ligand and receptor used, as well as the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine this compound-EPOR binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[7][8]
Figure 2: SPR Experimental Workflow.
Protocol:
-
Ligand and Analyte Preparation:
-
Express and purify the recombinant extracellular domain of EPOR (e.g., as an Fc-fusion protein) to be used as the ligand.
-
Express and purify recombinant this compound or the test compound to be used as the analyte.
-
Ensure high purity and proper folding of both proteins.
-
Prepare a series of analyte dilutions in a suitable running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the EPOR ligand over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
-
Analyte Binding and Dissociation:
-
Inject a series of analyte concentrations over the immobilized ligand surface at a constant flow rate. This is the association phase.
-
After the association phase, switch to injecting only the running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
Between different analyte injections, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[9][10]
Figure 3: ITC Experimental Workflow.
Protocol:
-
Sample Preparation:
-
Prepare highly purified and concentrated solutions of the EPOR extracellular domain and this compound (or test compound) in the same dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both protein solutions.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup and Titration:
-
Load the EPOR solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the this compound solution into the EPOR solution while stirring.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat change associated with each injection.
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.
-
Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule. This creates a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a single set of identical sites model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Radioligand Binding Assay
This technique uses a radiolabeled ligand (e.g., ¹²⁵I-EPO) to quantify the number of binding sites (Bmax) and the binding affinity (Kd) of a receptor on intact cells or in membrane preparations.[11]
Protocol:
-
Cell/Membrane Preparation:
-
Culture cells expressing EPOR (e.g., UT-7 cells) to the desired density.
-
For whole-cell binding assays, harvest the cells and wash them with a suitable binding buffer.[12]
-
Alternatively, prepare cell membrane fractions by homogenization and centrifugation.
-
-
Binding Reaction:
-
Set up a series of reaction tubes containing a fixed amount of cells or membrane preparation.
-
Add increasing concentrations of the radiolabeled ligand (e.g., ¹²⁵I-EPO).
-
For each concentration of radiolabeled ligand, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter that traps the cells or membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radiolabeled ligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax.
-
Flow Cytometry
Flow cytometry can be used to assess the binding of a fluorescently labeled ligand to EPOR expressed on the surface of cells.[13][14]
Protocol:
-
Cell Preparation and Labeling:
-
Harvest cells expressing EPOR and wash them with a suitable binding buffer (e.g., PBS with 1% BSA).
-
Prepare a series of cell suspensions.
-
Add increasing concentrations of a fluorescently labeled this compound (e.g., this compound-FITC) to the cell suspensions.
-
Include a control with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate the cells with the labeled ligand on ice and protected from light to allow binding to reach equilibrium.
-
-
Washing and Staining (Optional):
-
Wash the cells with cold binding buffer to remove unbound fluorescent ligand.
-
If necessary, perform secondary staining with antibodies against cell surface markers to identify specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the cell population of interest.
-
Determine the mean fluorescence intensity (MFI) for each concentration of the labeled ligand.
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding control from the MFI of each sample to obtain the specific binding.
-
Plot the specific MFI versus the concentration of the fluorescently labeled ligand.
-
Fit the data to a one-site binding model using non-linear regression to estimate the Kd.
-
Conclusion
The selection of an appropriate technique for analyzing this compound-EPOR binding affinity depends on the specific research question, the available reagents and instrumentation, and the desired level of detail. SPR and ITC provide detailed kinetic and thermodynamic information, respectively, and are well-suited for characterizing the interactions of purified proteins. Radioligand binding assays are a classic and sensitive method for determining affinity and receptor number on cells and membranes. Flow cytometry offers a cell-based approach to assess binding to the receptor in a more physiological context. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms of this compound-EPOR interaction, which is essential for the discovery and development of novel erythropoiesis-stimulating agents.
References
- 1. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative erythropoietin receptor binding kinetics of C.E.R.A. and epoetin-beta determined by surface plasmon resonance and competition binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Whole-cell radioligand saturation binding [protocols.io]
- 13. Erythropoietin receptor expression on human bone marrow erythroid precursor cells by a newly-devised quantitative flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting Detection of Erythropoietin Receptor (EPO-R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The erythropoietin receptor (EPO-R) is a transmembrane protein crucial for the proliferation and differentiation of erythroid progenitor cells. Its signaling is primarily initiated by the binding of its ligand, erythropoietin (this compound). Beyond its role in hematopoiesis, this compound-R has been implicated in various other physiological and pathological processes, making it a significant target of research in numerous fields, including oncology and neurology. Western blotting is a fundamental technique for the detection and semi-quantitative analysis of this compound-R protein expression in cell and tissue samples. This document provides a detailed protocol for the successful detection of this compound-R using Western blotting, including sample preparation, electrophoresis, protein transfer, and immunodetection.
This compound Receptor Signaling Pathway
Upon ligand binding, the this compound receptor homodimerizes, leading to the activation of intracellular signaling cascades. The primary pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, JAK2 is recruited to the intracellular domain of the receptor and becomes phosphorylated. Activated JAK2 then phosphorylates tyrosine residues on the this compound-R, creating docking sites for STAT5 proteins. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell survival and proliferation. In addition to the canonical JAK/STAT pathway, this compound-R activation can also trigger the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) signaling cascades, which are also involved in cell growth and survival.
Experimental Protocol: Western Blotting for this compound Receptor
This protocol outlines the key steps for detecting this compound-R in cell lysates.
I. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA | 4°C |
| Protease & Phosphatase Inhibitors | Commercially available cocktails | -20°C |
| Laemmli Sample Buffer (2X) | 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh) | Room Temp. |
| Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS | Room Temp. |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M glycine | Room Temp. |
| TBST (10X) | 200 mM Tris, 1.5 M NaCl, adjust pH to 7.6 with HCl, add 1% Tween-20 | Room Temp. |
| Blocking Buffer | 5% non-fat dry milk in 1X TBST | 4°C |
| Primary Antibody Dilution Buffer | 5% BSA in 1X TBST | 4°C |
| Secondary Antibody Dilution Buffer | 5% non-fat dry milk in 1X TBST | 4°C |
II. Detailed Methodology
A. Sample Preparation - Cell Lysate
-
Cell Culture: Culture positive control cells (e.g., UT-7, K-562) and negative control cells (e.g., 769-P, Mo7e) under standard conditions. Experimental cells should be grown and treated as required for the study.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit, as detergents in RIPA buffer can interfere with Bradford assays.
-
-
Sample Denaturation:
-
Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
B. SDS-PAGE
-
Gel Preparation: Use a 10% or 12% polyacrylamide gel suitable for resolving proteins in the 55-70 kDa range (the approximate molecular weight of this compound-R).
-
Loading: Load 20-40 µg of total protein per well. Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Electrophoresis: Run the gel in 1X running buffer at 100-150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.
C. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Wet Transfer: Place the transfer cassette into a tank filled with cold 1X transfer buffer (containing 20% methanol for PVDF). Perform the transfer at 100V for 60-90 minutes or at 30V overnight at 4°C.[2]
D. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with 1X TBST. Block the membrane with 5% non-fat dry milk in 1X TBST for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with 1X TBST.
-
Incubate the membrane with the primary antibody diluted in 5% BSA in 1X TBST. A recommended starting dilution for a commercially available anti-EPO-R antibody (e.g., R&D Systems, MAB307) is 1-2 µg/mL. Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with 1X TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG, depending on the primary antibody host) diluted in 5% non-fat dry milk in 1X TBST. A typical dilution is 1:2000 to 1:10000. Incubate for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with 1X TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Western Blotting Workflow
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Positive Control Cell Lines | UT-7, UT-7/Epo, K-562, Jurkat | Known to express this compound-R. |
| Negative Control Cell Lines | 769-P, Mo7e, FDC-P1 | Reported to have low or no this compound-R expression. |
| Total Protein Load | 20 - 40 µg per lane | Optimize based on expression level and antibody sensitivity. |
| SDS-PAGE Gel Percentage | 10% or 12% Acrylamide | |
| Electrophoresis Conditions | 100-150 V for 60-90 minutes | |
| Transfer Conditions (Wet) | 100 V for 60-90 minutes or 30V overnight at 4°C | |
| Primary Antibody Dilution | 1-2 µg/mL (e.g., for MAB307) | Dilute in 5% BSA in TBST. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dilute in 5% non-fat milk in TBST. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
Troubleshooting
-
No Signal:
-
Check the activity of the primary and secondary antibodies.
-
Ensure sufficient protein loading.
-
Verify the efficiency of the protein transfer.
-
Confirm the expression of this compound-R in the sample.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or change blocking agent).
-
Decrease the concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
This comprehensive protocol and the accompanying information should serve as a valuable resource for the reliable detection of the this compound receptor protein in your research.
References
Establishing an In Vitro Model of Erythropoiesis Using Erythropoietin (EPO)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoiesis, the process of red blood cell production, is tightly regulated by the glycoprotein hormone erythropoietin (EPO). In vitro models of erythropoiesis are crucial tools for studying normal and pathological red blood cell development, screening for novel therapeutic agents, and evaluating the toxicity of drug candidates on hematopoiesis. This document provides a detailed protocol for establishing a robust and reproducible in vitro model of human erythropoiesis using CD34+ hematopoietic stem and progenitor cells (HSPCs) stimulated with this compound and other key cytokines.
Erythropoietin initiates its effect by binding to the this compound receptor (EpoR) on the surface of erythroid progenitor cells. This binding triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and differentiation.[1] Key signaling pathways activated include the JAK2-STAT5, PI3K/AKT, and MAPK pathways, which collectively regulate the expression of genes involved in cell cycle progression, apoptosis inhibition, and hemoglobin synthesis.[1]
This protocol outlines a multi-stage culture system that mimics the key developmental stages of erythropoiesis, from early progenitors to late-stage normoblasts. The use of a serum-free medium formulation enhances reproducibility and facilitates the analysis of cytokine effects.[1][2]
Key Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human CD34+ Cells (Cord Blood-derived) | STEMCELL Technologies | 70008 |
| StemSpan™ SFEM II | STEMCELL Technologies | 09605 |
| Recombinant Human Stem Cell Factor (SCF) | PeproTech | 300-07 |
| Recombinant Human Interleukin-3 (IL-3) | PeproTech | 200-03 |
| Recombinant Human Erythropoietin (this compound) | PeproTech | 100-64 |
| Human Insulin | Sigma-Aldrich | I9278 |
| Human Holo-Transferrin | Sigma-Aldrich | T0665 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| May-Grünwald Stain | Sigma-Aldrich | 63590 |
| Giemsa Stain | Sigma-Aldrich | 48900 |
| Anti-Human CD71-FITC Antibody | BioLegend | 334104 |
| Anti-Human CD235a (Glycophorin A)-PE Antibody | BioLegend | 349106 |
Experimental Protocols
Protocol 1: Thawing and Recovery of Cryopreserved CD34+ Cells
-
Prepare a 50 mL conical tube with 10 mL of pre-warmed recovery medium (IMDM with 10% FBS and 1% Penicillin-Streptomycin).
-
Quickly thaw the cryovial of CD34+ cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the cells to the 50 mL conical tube containing the recovery medium.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of the appropriate culture medium for cell counting.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
Protocol 2: Three-Stage In Vitro Erythroid Differentiation
This protocol is divided into three stages to recapitulate the sequential differentiation of HSPCs into mature erythroid precursors. All stages are performed at 37°C in a humidified incubator with 5% CO2.
Stage I: Expansion of Early Erythroid Progenitors (Day 0 - Day 7)
-
Prepare Stage I culture medium: StemSpan™ SFEM II supplemented with 100 ng/mL SCF, 10 ng/mL IL-3, and 1 µM Dexamethasone.[1]
-
Seed the thawed CD34+ cells at a density of 1 x 10^5 cells/mL in a T25 flask or a 6-well plate.
-
Incubate for 7 days. Monitor the cell density and dilute with fresh Stage I medium if the concentration exceeds 1 x 10^6 cells/mL.
Stage II: Erythroid Commitment and Proliferation (Day 7 - Day 14)
-
Prepare Stage II culture medium: StemSpan™ SFEM II supplemented with 50 ng/mL SCF and 3 IU/mL this compound.[3][4]
-
On day 7, harvest the cells from Stage I, centrifuge at 300 x g for 10 minutes, and discard the supernatant.
-
Resuspend the cell pellet in fresh Stage II medium at a density of 1-2 x 10^5 cells/mL.
-
Continue incubation, monitoring the culture every 2-3 days. The cells should proliferate rapidly during this stage. Dilute the culture with fresh Stage II medium to maintain a cell density below 1 x 10^6 cells/mL.
Stage III: Terminal Maturation (Day 14 - Day 21)
-
Prepare Stage III culture medium: StemSpan™ SFEM II supplemented with 1 mg/mL Holo-Transferrin, 10 µg/mL Insulin, and 3 IU/mL this compound.[4]
-
On day 14, harvest the cells from Stage II, centrifuge, and resuspend in fresh Stage III medium at a density of 5 x 10^5 cells/mL.
-
Incubate for an additional 7 days. During this stage, the cells will undergo terminal differentiation, hemoglobinization, and nuclear condensation.
Protocol 3: Morphological Analysis by May-Grünwald Giemsa Staining
-
On designated days (e.g., Day 7, 14, 21), harvest a small aliquot of cells (approximately 1-2 x 10^5 cells).
-
Prepare cytospin slides by centrifuging the cell suspension onto a glass slide at 500 rpm for 5 minutes.
-
Air dry the slides completely.
-
Fix the slides in absolute methanol for 5-10 minutes and allow to air dry.[5]
-
Cover the slide with May-Grünwald stain for 5 minutes.[6]
-
Add an equal volume of pH 6.8 phosphate buffer and allow to stain for 10 minutes.
-
Rinse the slide with the phosphate buffer.
-
Cover the slide with a diluted Giemsa solution (1:10 in pH 6.8 buffer) for 15-20 minutes.[6]
-
Rinse the slide thoroughly with distilled water and allow it to air dry.
-
Examine the slides under a light microscope to observe the morphology of the developing erythroblasts.
Protocol 4: Analysis of Erythroid Differentiation by Flow Cytometry
-
Harvest approximately 2-5 x 10^5 cells and wash once with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against CD71 and CD235a (Glycophorin A) at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a dot plot of CD71 versus CD235a.
-
Erythroid progenitors will progress from being CD71-low/CD235a-negative to CD71-high/CD235a-positive, and finally to CD71-low/CD235a-high as they mature.
-
Expected Results and Data Presentation
The three-stage culture system should yield a significant expansion of erythroid cells from the initial CD34+ population. Morphological and flow cytometric analyses will demonstrate a progression from early progenitor cells to late-stage erythroblasts.
Table 1: Expected Cell Expansion and Viability
| Culture Day | Expected Fold Expansion (relative to Day 0) | Expected Viability (%) |
| Day 7 | 10 - 50 | > 90% |
| Day 14 | 200 - 1000 | > 90% |
| Day 21 | 1000 - 5000 | > 85% |
Table 2: Expected Immunophenotype Progression by Flow Cytometry
| Culture Day | Cell Population | % CD71+ | % CD235a+ |
| Day 7 | Early Progenitors | 20 - 40% | < 10% |
| Day 14 | Proerythroblasts/Basophilic Erythroblasts | > 90% | 50 - 70% |
| Day 21 | Polychromatic/Orthochromatic Erythroblasts | 40 - 60% | > 90% |
Table 3: Morphological Characteristics of Erythroid Precursors
| Stage of Differentiation | Key Morphological Features |
| Proerythroblast | Large cell, high nuclear-to-cytoplasmic ratio, basophilic cytoplasm, fine chromatin. |
| Basophilic Erythroblast | Smaller than proerythroblast, intensely basophilic cytoplasm, more condensed chromatin. |
| Polychromatic Erythroblast | Cytoplasm shows mixed basophilia and eosinophilia (due to hemoglobin), smaller nucleus with condensed chromatin. |
| Orthochromatic Erythroblast | Eosinophilic cytoplasm, small, pyknotic nucleus. |
Visualizations
Caption: this compound Receptor Signaling Pathways.
Caption: Experimental Workflow for In Vitro Erythropoiesis.
References
- 1. Serum-free Erythroid Differentiation for Efficient Genetic Modification and High-Level Adult Hemoglobin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defined Serum-Free Medium for Bioreactor Culture of an Immortalized Human Erythroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro erythrocyte production using human-induced pluripotent stem cells: determining the best hematopoietic stem cell sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of erythropoiesis from embryonic stem cell‐CD34+ and cord blood‐CD34+ cells reveal mechanisms for defective expansion and enucleation of embryomic stem cell‐erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratorytests.org [laboratorytests.org]
- 6. bio-optica.it [bio-optica.it]
Application Notes: Immunohistochemical Localization of Erythropoietin (EPO) in Tissue Samples
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Erythropoietin (EPO) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended for researchers, scientists, and drug development professionals aiming to visualize the localization of this compound within the cellular context of various tissues.
Erythropoietin is a crucial glycoprotein hormone that regulates erythropoiesis, the production of red blood cells.[1] While primarily synthesized in the kidneys, this compound expression has been observed in other tissues, including the liver and brain.[2][3] Immunohistochemistry is a powerful technique to identify the specific cell types producing this compound and to study its expression patterns in both normal physiological and pathological conditions, such as in renal cell carcinoma.[4][5]
This protocol outlines the necessary steps from tissue preparation to visualization, including critical considerations for antigen retrieval and antibody selection to ensure specific and reliable staining.
Experimental Protocols
I. Tissue Sample Preparation
-
Fixation : Immediately fix freshly dissected tissue (not exceeding 3-4 mm in thickness) in 10% neutral buffered formalin for 4 to 24 hours at room temperature.[6] The volume of fixative should be at least 50 times the volume of the tissue to ensure proper fixation.[6]
-
Dehydration and Clearing : Process the fixed tissue through a series of graded ethanol solutions to dehydrate, followed by xylene for clearing.[6][7][8]
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 1 hour (2 changes)
-
100% Ethanol: 1 hour (2 changes)
-
Xylene: 1 hour (2 changes)
-
-
Paraffin Embedding : Infiltrate the cleared tissue with molten paraffin wax and embed to create a paraffin block.[7] The paraffin-embedded tissue blocks can be stored at room temperature for long-term use.
-
Sectioning : Cut 4-5 µm thick sections from the paraffin block using a microtome.[6] Float the sections on a 40°C water bath and mount them on positively charged glass slides.
-
Drying : Dry the slides overnight at room temperature or in a slide warmer at 37°C. For firm adhesion, slides can be baked at 60°C for 45-60 minutes.[6]
II. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration :
-
Antigen Retrieval : This step is crucial for unmasking the antigenic epitopes concealed by formalin cross-linking.[9][10][11] Heat-Induced Epitope Retrieval (HIER) is the most common method.[9][12]
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[7][9]
-
Heat the buffer with the slides to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.[7][10]
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.[6]
-
Rinse the slides with Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) two times for 5 minutes each.[7]
-
-
Peroxidase Blocking : To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[7] This step is essential when using a horseradish peroxidase (HRP)-based detection system.
-
Blocking Non-Specific Binding : Incubate the sections with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 20-30 minutes at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation :
-
Drain the blocking solution from the slides.
-
Apply the primary anti-EPO antibody diluted in antibody diluent to the sections.
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection :
-
Chromogen Application :
-
Apply the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Wash the slides with distilled water to stop the reaction.[6]
-
-
Counterstaining :
-
Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[7]
-
Rinse the slides in running tap water.
-
-
Dehydration and Mounting :
Data Presentation
The following table summarizes the quantitative parameters for the this compound immunohistochemistry protocol.
| Parameter | Specification | Recommended Range/Value | Source |
| Primary Antibody | Rabbit Polyclonal Anti-EPO | 1:100 - 1:200 | [2][13][14] |
| Mouse Monoclonal Anti-EPO | Varies by manufacturer | [4] | |
| Antigen Retrieval Buffer | Sodium Citrate Buffer | 10 mM, pH 6.0 | [7] |
| Tris-EDTA Buffer | 10 mM Tris, 1 mM EDTA, pH 9.0 | [9] | |
| Antigen Retrieval Time | Heat-Induced Epitope Retrieval | 10 - 20 minutes | [7][10] |
| Primary Antibody Incubation | Room Temperature | 45 - 60 minutes | [6] |
| 4°C | Overnight | ||
| Secondary Antibody Incubation | Room Temperature | 30 minutes | [6] |
| Tissue Section Thickness | Paraffin-Embedded | 4 - 5 µm | [6] |
Mandatory Visualization
This compound Immunohistochemistry Workflow
Caption: Workflow for this compound Immunohistochemistry.
This compound Signaling Pathway
Caption: Simplified this compound Signaling Cascade.
References
- 1. Reactome | Signaling by Erythropoietin [reactome.org]
- 2. Anti-EPO Antibody (A14891) | Antibodies.com [antibodies.com]
- 3. Immunohistochemical localization of erythropoietin and its receptor in the developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythropoietin immunolocalization in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Detection of Erythropoietin in Blood, Urine, and Tissue [mdpi.com]
- 6. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.co.jp]
- 13. Anti-EPO antibody (GTX33183) | GeneTex [genetex.com]
- 14. This compound Antibody [ABIN7261612] - for Human, Mouse, Rat WB, IHC [antibodies-online.com]
Application Notes and Protocols for Radiolabeled EPO in Receptor Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled erythropoietin (EPO) for studying the trafficking of its receptor (EPOR). The following sections detail the principles, experimental protocols, and expected quantitative outcomes for key assays, including receptor internalization, recycling, and degradation.
Introduction
Erythropoietin (this compound) is a critical cytokine that regulates erythropoiesis by binding to the this compound receptor (EPOR) on the surface of erythroid progenitor cells. The cellular response to this compound is tightly regulated by the trafficking of the EPOR, which includes its internalization, recycling back to the cell surface, and degradation. Understanding these processes is crucial for the development of novel erythropoiesis-stimulating agents and for elucidating the mechanisms of both normal and pathological red blood cell production. Radiolabeled this compound, particularly with isotopes like Iodine-125 (¹²⁵I), provides a sensitive and quantitative tool to trace the fate of the this compound-EPOR complex within the cell.
Data Presentation
The following tables summarize key quantitative data related to this compound and EPOR trafficking, providing a baseline for experimental outcomes.
Table 1: Kinetic Parameters of this compound and NESP Interaction with EPOR
| Ligand | Association Rate (k_on_) (M⁻¹min⁻¹) | Dissociation Rate (k_off_) (min⁻¹) | Internalization Rate (k_in_) (min⁻¹) |
| This compound | 5.0 x 10⁸[1] | 0.029[1] | 0.06[1] |
| NESP* | 1.1 x 10⁸[1] | 0.042[1] | 0.06[1] |
*NESP (Novel Erythropoiesis Stimulating Protein) is a hyperglycosylated analog of this compound.
Table 2: Fate of Internalized this compound and EPOR
| Parameter | Value | Cell Type/Conditions |
| Recycled Ligand (this compound & NESP) | 60%[1] | EPOR-expressing cells |
| Degraded Ligand (this compound & NESP) | 40%[1] | EPOR-expressing cells |
| EPOR Half-life (resting) | ~3 hours | UT-7 cells |
| EPOR Downregulation (with this compound) | >75% within 30 minutes | UT-7 cells |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying EPOR trafficking using radiolabeled this compound.
Protocol 1: Radiolabeling of Erythropoietin with ¹²⁵I using the Iodogen Method
This protocol describes the radioiodination of recombinant human this compound (rhthis compound) using the Iodogen method, which offers a gentle and efficient way to label proteins.
Materials:
-
Recombinant human Erythropoietin (rhthis compound)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide (Na¹²⁵I)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Metabisulfite
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 desalting column
-
1.5 mL polypropylene microcentrifuge tubes
Procedure:
-
Iodogen Tube Preparation: Coat the bottom of a 1.5 mL microcentrifuge tube with 100 µg of Iodogen by dissolving it in chloroform, adding it to the tube, and evaporating the solvent under a gentle stream of nitrogen. Store coated tubes at -20°C.
-
Reaction Mixture: In a separate tube, add 10-20 µg of rhthis compound to 50 µL of PBS, pH 7.4.
-
Initiation of Labeling: Transfer the this compound solution to the Iodogen-coated tube. Add 1 mCi of Na¹²⁵I to the reaction mixture.
-
Incubation: Incubate the reaction for 10-15 minutes at room temperature with occasional gentle agitation.
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a new tube containing 100 µL of PBS with 1 mg/mL sodium metabisulfite and 10 mg/mL BSA.
-
Purification: Separate the ¹²⁵I-EPO from free ¹²⁵I by applying the quenched reaction mixture to a Sephadex G-25 desalting column pre-equilibrated with PBS containing 0.1% BSA.
-
Fraction Collection: Collect 0.5 mL fractions and measure the radioactivity of each fraction using a gamma counter.
-
Pooling and Storage: Pool the fractions containing the protein peak (typically the first peak of radioactivity). Store the purified ¹²⁵I-EPO at 4°C and use within 2 weeks.
Protocol 2: EPOR Internalization Assay
This assay measures the rate of internalization of surface-bound ¹²⁵I-EPO.
Materials:
-
EPOR-expressing cells (e.g., UT-7, Ba/F3-EPOR)
-
¹²⁵I-EPO
-
Binding Buffer (e.g., RPMI 1640 with 10% FBS and 25 mM HEPES)
-
Acid Wash Buffer (0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5)[2]
-
Lysis Buffer (e.g., 1 N NaOH)
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Plate EPOR-expressing cells in a 12-well plate and grow to the desired confluency.
-
Binding: Cool the cells to 4°C to inhibit endocytosis. Incubate the cells with a saturating concentration of ¹²⁵I-EPO in cold binding buffer for 2-4 hours at 4°C to allow for surface binding to reach equilibrium.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound ¹²⁵I-EPO.
-
Internalization: Add pre-warmed (37°C) binding buffer to initiate internalization and incubate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stopping Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold PBS.
-
Acid Wash: To separate surface-bound from internalized ¹²⁵I-EPO, incubate the cells with ice-cold acid wash buffer for 5-10 minutes at 4°C.[2] This will strip the surface-bound radioligand.
-
Collection:
-
Surface-bound (Acid-sensitive): Collect the acid wash buffer.
-
Internalized (Acid-resistant): Wash the cells once with ice-cold PBS and then lyse the cells with lysis buffer.
-
-
Quantification: Measure the radioactivity in both the acid-sensitive and acid-resistant fractions using a gamma counter.
-
Analysis: Calculate the percentage of internalized ¹²⁵I-EPO at each time point relative to the total cell-associated radioactivity at time zero.
Protocol 3: EPOR Recycling Assay
This assay measures the fraction of internalized ¹²⁵I-EPO that is recycled back to the cell surface.
Materials:
-
Same as EPOR Internalization Assay
Procedure:
-
Loading: Incubate cells with ¹²⁵I-EPO at 37°C for a defined period (e.g., 30 minutes) to allow for internalization.
-
Stripping Surface Ligand: Place the cells on ice and perform an acid wash to remove any remaining surface-bound ¹²⁵I-EPO.
-
Recycling: Wash the cells with ice-cold PBS and then add pre-warmed binding buffer. Incubate at 37°C for various chase periods (e.g., 0, 10, 20, 30, 60 minutes) to allow for recycling of the internalized ¹²⁵I-EPO to the cell surface.
-
Measuring Recycled Ligand: At each chase time point, place the plate on ice and collect the cell culture medium. Perform a second acid wash to collect the ¹²⁵I-EPO that has been recycled to the surface.
-
Measuring Internalized Ligand: Lyse the cells to determine the amount of ¹²⁵I-EPO remaining inside the cells.
-
Quantification: Measure the radioactivity in the medium, the second acid wash (recycled), and the cell lysate (internalized) using a gamma counter.
-
Analysis: Calculate the percentage of recycled ¹²⁵I-EPO as the radioactivity in the medium and the second acid wash divided by the total internalized radioactivity at the beginning of the chase period.
Protocol 4: EPOR Degradation Assay (Pulse-Chase)
This assay measures the degradation rate of the EPOR by following the fate of a pre-labeled receptor population.
Materials:
-
EPOR-expressing cells
-
³⁵S-methionine/cysteine labeling mix
-
Pulse Medium (methionine/cysteine-free medium)
-
Chase Medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis Buffer (RIPA buffer with protease inhibitors)
-
Anti-EPOR antibody
-
Protein A/G-agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Starvation: Deplete the intracellular pool of methionine and cysteine by incubating the cells in pulse medium for 30-60 minutes.
-
Pulse Labeling: Add ³⁵S-methionine/cysteine labeling mix to the pulse medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins, including the EPOR.
-
Chase: Wash the cells with PBS and add chase medium containing a high concentration of unlabeled methionine and cysteine. This prevents further incorporation of the radiolabel.
-
This compound Stimulation: At time zero of the chase, stimulate one set of cells with this compound. Leave another set unstimulated as a control.
-
Sample Collection: At various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes), lyse the cells in RIPA buffer.
-
Immunoprecipitation: Immunoprecipitate the EPOR from the cell lysates using an anti-EPOR antibody and Protein A/G-agarose beads.
-
Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled EPOR by autoradiography.
-
Quantification: Quantify the band intensity at each time point to determine the rate of EPOR degradation. The half-life of the receptor can be calculated from these data.
Visualization of Pathways and Workflows
This compound Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular signaling events, primarily through the JAK2-STAT5 pathway, which is crucial for erythroid cell survival, proliferation, and differentiation.[3][4]
Caption: this compound-EPOR signaling cascade.
Experimental Workflow for EPOR Trafficking Studies
The following diagram outlines the general workflow for studying EPOR trafficking using radiolabeled this compound.
Caption: Workflow for EPOR trafficking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 3. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by Erythropoietin [reactome.org]
Application Note: Characterization of Erythropoietin (EPO) Glycosylation by Mass Spectrometry
Introduction
Erythropoietin (EPO) is a heavily glycosylated protein hormone that plays a crucial role in the production of red blood cells. The glycosylation profile of this compound is critical for its biological activity, stability, and serum half-life. Variations in glycosylation can significantly impact the efficacy and safety of recombinant human this compound (rhthis compound) used as a biotherapeutic. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of this compound glycosylation, providing insights into glycan composition, structure, and site-specific heterogeneity. This application note provides an overview of MS-based strategies and detailed protocols for the comprehensive analysis of this compound glycosylation.
Glycosylation of this compound is complex, consisting of three N-glycosylation sites at asparagine residues 24, 38, and 83, and one O-glycosylation site at serine 126.[1] The N-glycans are typically complex-type structures with multiple antennae, decorated with sialic acids, which are crucial for the protein's function. The inherent heterogeneity of these glycan structures presents a significant analytical challenge.
This document outlines three primary mass spectrometry-based workflows for the in-depth characterization of this compound glycosylation:
-
Released N-Glycan Analysis: Involves the enzymatic release of N-glycans from the protein, followed by labeling and analysis by techniques such as MALDI-TOF-MS or LC-ESI-MS. This approach provides a global profile of the N-glycan population.
-
Glycopeptide Analysis (Bottom-Up Approach): This method involves the proteolytic digestion of the this compound protein into smaller peptides, some of which will have attached glycans. Subsequent LC-MS/MS analysis of these glycopeptides allows for the characterization of site-specific glycosylation.
-
Intact and De-N-Glycosylated Protein Analysis: Analysis of the intact glycoprotein provides information on the overall glycoform distribution. Enzymatic removal of N-glycans followed by LC-MS analysis allows for the characterization of O-glycosylation based on mass shifts.[2][3]
These approaches, often used in combination, provide a comprehensive picture of the macro- and micro-heterogeneity of this compound glycosylation.
Experimental Protocols
Protocol 1: Released N-Glycan Analysis by MALDI-TOF-MS
This protocol describes the release of N-glycans from this compound, derivatization of sialic acids, and subsequent analysis by MALDI-TOF-MS.
1. N-Glycan Release:
- Dilute 5 µg of this compound in 100 µL of 100 mM formic acid and incubate for 15 minutes at room temperature, followed by freeze-drying.[4]
- Reconstitute the dried protein in 10 μL of phosphate-buffered saline (PBS) containing 1% NP-40.[4]
- Add 0.5 units of PNGase F and incubate for approximately 18 hours to release the N-glycans.[4]
2. Sialic Acid Derivatization (optional but recommended for MALDI):
- Perform derivatization to stabilize sialic acids for MALDI-MS analysis. A common method is ethyl esterification.
3. Sample Cleanup:
- Perform solid-phase extraction (SPE) to purify the released glycans.
4. MALDI-TOF-MS Analysis:
- Mix the purified glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid - DHB).
- Spot the mixture onto a MALDI target plate and allow it to dry.
- Acquire mass spectra in positive ion mode.
Protocol 2: Glycopeptide Analysis by LC-ESI-MS/MS (Bottom-Up)
This protocol details the steps for generating and analyzing glycopeptides from this compound to determine site-specific glycosylation.
1. Protein Denaturation, Reduction, and Alkylation:
- Denature the this compound sample using 6 M urea.[2]
- Reduce disulfide bonds by adding 20 mM dithiothreitol (DTT) and incubating at 56 °C for 30 minutes.[2]
- Alkylate the free cysteine residues with 40 mM iodoacetamide (IAA) at room temperature for 30 minutes in the dark.[2]
- Exchange the buffer to 100 mM ammonium bicarbonate (ABC) using a 3 kDa cutoff centrifugal filter.[2]
2. Proteolytic Digestion:
- Digest the protein into peptides using a protease such as trypsin, chymotrypsin, or Glu-C. The choice of enzyme can be optimized to generate glycopeptides of a suitable size for MS analysis.[2][5] For a combined approach, trypsin and GluC digestion can provide higher sequence coverage.[5]
- For tryptic digestion, add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate at 37 °C overnight.
3. Glycopeptide Enrichment (Optional):
- Enrich glycopeptides from the complex peptide mixture using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction.[5]
4. LC-ESI-MS/MS Analysis:
- Separate the peptides using a nano-liquid chromatography (nanoLC) system with a reverse-phase column.
- Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS).
- Data-dependent acquisition is typically used, where precursor ions are selected for fragmentation to generate MS/MS spectra for peptide and glycan identification.
Protocol 3: O-Glycan Analysis by LC-MS of De-N-Glycosylated this compound
This protocol describes the characterization of O-glycans by analyzing the this compound protein after the enzymatic removal of N-glycans.
1. De-N-Glycosylation:
- Perform N-glycan release as described in Protocol 1, Step 1.
2. LC-MS Analysis of De-N-Glycosylated Protein:
- Separate the de-N-glycosylated this compound species using liquid chromatography.
- Analyze the eluting protein using a high-resolution mass spectrometer.
- Deconvolute the resulting mass spectra to determine the monoisotopic masses of the different species present.[3][6]
- Identify O-glycan compositions based on the mass difference between the non-O-glycosylated and O-glycosylated protein species.[2][3]
Data Presentation
The quantitative data obtained from mass spectrometry analysis of this compound glycosylation can be summarized in tables to facilitate comparison and interpretation.
Table 1: Relative Abundance of N-Glycan Species in rhthis compound
| Glycan Composition | Proposed Structure | Relative Abundance (%) |
| Neu5Ac2Hex5HexNAc4 | Di-sialylated bi-antennary | Varies by batch |
| Neu5Ac3Hex6HexNAc5 | Tri-sialylated tri-antennary | Varies by batch |
| Neu5Ac4Hex7HexNAc6 | Tetra-sialylated tetra-antennary | Varies by batch |
| Neu5Ac4Hex7HexNAc6Fuc1 | Fucosylated tetra-sialylated tetra-antennary | Varies by batch |
| ... | ... | ... |
Note: The relative abundances of specific glycoforms can vary significantly between different recombinant this compound products and even between different manufacturing batches.
Table 2: Sialic Acid Quantification in Different this compound Batches
| This compound Batch | Neu5Ac / Neu5Gc Ratio | Average Sialic Acid Content per Molecule |
| This compound-3 | ~18 | Varies |
| This compound-4 | ~17 | Varies |
Data adapted from a study comparing two this compound batches, where the amount of Neu5Ac was found to be 17 to 18-fold larger than Neu5Gc.[2][3]
Table 3: O-Glycan Composition of De-N-Glycosylated this compound
| Species | Monoisotopic Mass (Da) | Deduced O-Glycan Composition |
| Non-O-glycosylated this compound | 18459.584 | - |
| O-glycosylated this compound 1 | 19115.795 | Neu5Ac1HexNAc1Hex1 |
| O-glycosylated this compound 2 | 19406.902 | Neu5Ac2HexNAc1Hex1 |
Data based on LC-MS analysis of de-N-glycosylated this compound, showing the identification of two O-glycan compositions based on mass shifts from the non-glycosylated form.[2][3]
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the characterization of this compound glycosylation.
Caption: Workflow for Released N-Glycan Analysis of this compound.
Caption: Bottom-Up Glycopeptide Analysis Workflow for this compound.
Caption: Workflow for O-Glycan Analysis of De-N-Glycosylated this compound.
Conclusion
Mass spectrometry offers a suite of powerful analytical techniques for the detailed characterization of this compound glycosylation. By employing a multi-faceted approach that includes the analysis of released glycans, glycopeptides, and the intact protein, researchers and drug development professionals can obtain a comprehensive understanding of the glycosylation profile of this compound. The protocols and workflows described in this application note provide a solid foundation for the implementation of these methods for routine characterization, quality control, and comparability studies of this compound biotherapeutics. The detailed information on glycan structure and heterogeneity is crucial for ensuring the safety and efficacy of these life-saving drugs.
References
- 1. sciex.com [sciex.com]
- 2. An Integrated Strategy Reveals Complex Glycosylation of Erythropoietin Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Erythropoietin N-glycosylation of Therapeutic Formulations Quantified and Characterized: An Interlab Comparability Study of High-Throughput Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific qualitative and quantitative analysis of N- and O-glycoforms in recombinant human erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of Erythropoietin (EPO) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythropoietin (EPO), a glycoprotein hormone renowned for its critical role in erythropoiesis, has emerged as a promising neuroprotective agent.[1] Beyond its hematopoietic functions, this compound and its receptor are expressed in the central nervous system, where they play a crucial role in protecting neurons from a variety of insults.[2][3] Preclinical studies utilizing various animal models have demonstrated the potent neuroprotective effects of this compound in conditions such as stroke, traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[1][3][4] These effects are mediated through the activation of multiple signaling pathways, leading to anti-apoptotic, anti-inflammatory, and anti-oxidative responses.[5][6]
These application notes provide an overview of the common animal models used to investigate the neuroprotective properties of this compound, detailed experimental protocols, and a summary of key quantitative findings. The information presented here is intended to guide researchers in designing and conducting their own preclinical studies to further explore the therapeutic potential of this compound and its derivatives.
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are primarily initiated by the binding of this compound to its receptor (EPOR), leading to the activation of the Janus kinase 2 (JAK2).[5][7] This triggers a cascade of downstream signaling pathways, including:
-
JAK2/STAT5 Pathway: This is a canonical pathway in this compound signaling.[7] Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), which then translocates to the nucleus to regulate the expression of genes involved in cell survival and apoptosis.[5][7]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream target of JAK2.[5][6][8] Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival factors.[5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also involved in this compound-mediated neuroprotection.[5][9] This pathway plays a role in promoting cell survival, neurogenesis, and angiogenesis.[5]
These pathways are interconnected and work in concert to confer the pleiotropic neuroprotective effects of this compound.[8]
Animal Models for Studying this compound Neuroprotection
A variety of animal models are employed to mimic the pathological conditions of human neurological disorders and to evaluate the neuroprotective efficacy of this compound.
Stroke Models
Ischemic stroke is a primary area of investigation for this compound's neuroprotective effects. The most common animal model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.
-
Principle: This model involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia and subsequent neuronal damage, mimicking human ischemic stroke.
-
Key Findings: Preclinical studies have shown that early administration of this compound can significantly reduce infarct size.[1] For instance, in a rodent model of ischemic stroke, this compound treatment led to a 32% reduction in infarct volume compared to the control group.[1]
Traumatic Brain Injury (TBI) Models
TBI models are used to simulate mechanical damage to the brain. Common models include the Controlled Cortical Impact (CCI) and Fluid Percussion Injury (FPI) models.[10][11][12]
-
Principle: The CCI model uses a pneumatic or electromagnetic device to deliver a controlled impact to the exposed dura, causing a focal cortical contusion.[10] The FPI model involves delivering a fluid pulse to the intact dura, resulting in a more diffuse injury.[10][11]
-
Key Findings: A systematic review of animal studies concluded that this compound treatment in experimental TBI models is associated with a reduction in lesion volume and improved neurobehavioral outcomes.[4]
Spinal Cord Injury (SCI) Models
SCI models are crucial for evaluating therapies aimed at promoting functional recovery after spinal cord damage. Common models include compression and contusion injuries.[2][3]
-
Principle: Compression models, such as the aneurysm clip model, involve the application of a calibrated force to the spinal cord for a specific duration.[2][13][14] Contusion models involve a weight drop onto the exposed spinal cord.
-
Key Findings: Studies in rodent and rabbit models of SCI have shown that this compound administration enhances neurological recovery.[3] In a rat model of severe acute SCI, this compound-treated animals demonstrated statistically significant functional improvement compared to the control group.[13]
Neurodegenerative Disease Models
Animal models of neurodegenerative diseases like Alzheimer's and Parkinson's are also used to explore the therapeutic potential of this compound.
-
Alzheimer's Disease (AD) Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1) are commonly used to mimic the amyloid pathology of AD.[15]
-
Key Findings: In a mouse model of AD, daily administration of this compound for 30 days resulted in a 35% reduction in amyloid-beta plaques and a 22% improvement in memory performance.[1]
-
-
Parkinson's Disease (PD) Models: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models, are used to induce the loss of dopaminergic neurons, a key feature of PD.[16]
-
Key Findings: In a rat model of PD, this compound treatment reduced dopaminergic cell loss by 28% and improved motor function.[1]
-
Quantitative Data on this compound Neuroprotection
The following tables summarize the quantitative data from various preclinical studies on the neuroprotective effects of this compound.
Table 1: Stroke Models
| Animal Model | Species | This compound Dosage | Administration Route | Key Outcome Measure | Result | Citation |
| MCAO | Rodent | Not Specified | Not Specified | Infarct Volume | 32% reduction | [1] |
Table 2: Traumatic Brain Injury Models
| Animal Model | Species | This compound Dosage | Administration Route | Key Outcome Measure | Result | Citation |
| Various TBI Models | Not Specified | Not Specified | Not Specified | Lesion Volume & Neurobehavioral Outcome | Significant improvement | [4] |
Table 3: Spinal Cord Injury Models
| Animal Model | Species | This compound Dosage | Administration Route | Key Outcome Measure | Result | Citation |
| Aneurysm Clip Compression | Rat | 1,000 IU/kg (low dose) | Subcutaneous | Basso, Beattie, Bresnahan (BBB) Score | Mean score of 17.3 vs. 8.2 in control | [13] |
| Aneurysm Clip Compression | Rat | 1,000 IU/kg (high dose, multiple) | Subcutaneous | Basso, Beattie, Bresnahan (BBB) Score | Mean score of 14.7 vs. 8.2 in control | [13] |
| Aortic Occlusion (Ischemia) | Rabbit | 350, 800, 1,000 units/kg | Intravenous | Neurological Function | Dramatically improved over 48h | [17] |
Table 4: Neurodegenerative Disease Models
| Disease Model | Species | This compound Dosage | Administration Route | Key Outcome Measure | Result | Citation |
| Alzheimer's Disease | Mouse | Daily for 30 days | Not Specified | Amyloid-beta Plaques | 35% reduction | [1] |
| Alzheimer's Disease | Mouse | Daily for 30 days | Not Specified | Memory Performance (Morris Water Maze) | 22% improvement | [1] |
| Parkinson's Disease | Rat | Not Specified | Not Specified | Dopaminergic Cell Loss | 28% reduction | [1] |
| Parkinson's Disease | Rat | Not Specified | Not Specified | Motor Function (Rotarod) | Improved performance | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia to study the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, micro-suture)
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
Suture for closing incisions
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the CCA.
-
Introduce the 4-0 monofilament nylon suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision with sutures.
-
Allow the animal to recover from anesthesia.
-
Administer this compound or vehicle control at the designated time points (e.g., immediately after reperfusion).
-
Monitor the animals for neurological deficits and perform behavioral tests at specified time points.
-
At the end of the experiment, euthanize the animals and perfuse the brains for histological analysis (e.g., TTC staining to measure infarct volume).
Protocol 2: Aneurysm Clip Compression Model of Spinal Cord Injury in Rats[13][14]
Objective: To create a reproducible compressive injury to the spinal cord.
Materials:
-
Adult female Wistar rats (200-250g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Aneurysm clip with a defined closing force
-
Heating pad
-
Sutures for wound closure
Procedure:
-
Anesthetize the rat and shave the surgical area on the back.
-
Place the rat in a prone position on a heating pad.
-
Perform a laminectomy at the desired thoracic level (e.g., T10) to expose the spinal cord.
-
Carefully apply the aneurysm clip extradurally to the spinal cord for a specific duration (e.g., 1 minute).
-
Remove the clip to allow for reperfusion.
-
Suture the muscle and skin layers.
-
Administer post-operative care, including analgesics and manual bladder expression.
-
Administer this compound or vehicle control according to the experimental design (e.g., subcutaneous injections).[13]
-
Assess locomotor function using a standardized scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals.[13][14]
-
At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the neuroprotective effects of this compound in an animal model of neurological injury.
Conclusion
Animal models are indispensable tools for elucidating the mechanisms of this compound-mediated neuroprotection and for evaluating its therapeutic potential. The data from preclinical studies in models of stroke, TBI, SCI, and neurodegenerative diseases consistently demonstrate the beneficial effects of this compound. The detailed protocols and summarized data provided in these application notes are intended to facilitate further research in this promising field. However, it is important to note that while animal studies have shown significant promise, the translation of these findings to clinical applications requires further investigation, including the optimization of dosage, timing of administration, and consideration of potential side effects.[1][4]
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. Recombinant human erythropoietin counteracts secondary injury and markedly enhances neurological recovery from experimental spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythropoietin in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of erythropoietin in treating experimental traumatic brain injury: a systematic review of controlled trials in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models in traumatic brain injury: From animal models to in vitro assays | Medicina Intensiva [medintensiva.org]
- 12. mdpi.com [mdpi.com]
- 13. The efficacy of erythropoietin on acute spinal cord injury. An experimental study on a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of aging on animal models of Parkinson's disease [frontiersin.org]
- 17. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Dose-Response Study of Erythropoietin (EPO)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and executing an in vivo dose-response study of erythropoietin (EPO) or other erythropoiesis-stimulating agents (ESAs). This document outlines the experimental design, detailed protocols for key assays, and methods for data presentation and analysis.
Introduction
Erythropoietin (this compound) is a glycoprotein hormone that serves as the primary regulator of erythropoiesis, the process of red blood cell production.[1] It is produced mainly by peritubular interstitial fibroblasts in the kidneys in response to reduced oxygen availability.[1] this compound stimulates the survival, proliferation, and differentiation of erythroid progenitor cells in the bone marrow, specifically targeting colony-forming units-erythroid (CFU-Es).[2]
Recombinant human this compound (rHuthis compound) and other ESAs are widely used to treat anemia associated with chronic kidney disease, chemotherapy, and other conditions.[3][4] An in vivo dose-response study is a critical component of preclinical research and drug development. It aims to determine the relationship between the administered dose of an ESA and the magnitude of the resulting biological effect. This information is essential for establishing the potency, efficacy, and therapeutic window of a new agent. Key parameters measured include hemoglobin concentration, hematocrit levels, red blood cell counts, and, most importantly, the number of reticulocytes (immature red blood cells), which provides a direct measure of the erythropoietic response.[2][5]
This guide provides a standardized framework for conducting a robust in vivo dose-response study of this compound in a murine model.
Experimental Design and Workflow
A successful dose-response study requires careful planning, from animal model selection to data analysis. The general workflow involves acclimatizing the animals, administering a range of this compound doses, collecting samples at specified time points, and analyzing hematological parameters.
Animal Model Selection
Normocythemic mice (e.g., BALB/c or C57BL/6) are commonly used for in vivo bioassays of this compound.[6] For studying this compound-deficiency anemia specifically, genetically modified mouse models may be more appropriate.[7][8] The choice of model depends on the specific research question. This protocol will focus on normocythemic mice.
Dose Selection and Administration
-
Dose Range: The dose range should be wide enough to produce a full dose-response curve, including a minimal effect level and a maximal effect level (plateau). A literature review or a pilot study can help determine an appropriate range. Doses are typically expressed in International Units (IU) per kilogram of body weight. A common range for a single injection study in mice might be from 2.5 to 160 IU per mouse.[6]
-
Groups: The study should include a minimum of 5-6 dose groups to adequately define the dose-response relationship. A vehicle control group (receiving only the injection buffer, e.g., sterile saline) is mandatory.
-
Administration Route: Subcutaneous (SC) injection is common for this compound administration as it provides sustained release, while intravenous (IV) administration leads to more rapid peak plasma concentrations.[9] This protocol will detail the SC route.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Efforts should be made to minimize animal suffering through appropriate handling, anesthesia, and humane endpoints.
Experimental Workflow Diagram
Caption: Workflow for an in vivo this compound dose-response study.
Materials and Methods
Reagents
-
Recombinant Human Erythropoietin (rHuthis compound) standard
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant (e.g., K2-EDTA)
-
Brilliant Cresyl Blue or other reticulocyte staining solution
-
Commercially available ELISA kit for this compound (optional)[3]
Equipment
-
8- to 12-week-old female normocythemic mice
-
Sterile 1 mL syringes with 27-gauge needles
-
Microhematocrit tubes and centrifuge
-
Automated hematology analyzer or flow cytometer
-
Microscope and glass slides
-
Standard laboratory animal housing and handling equipment
Experimental Protocols
Protocol 1: this compound Administration (Subcutaneous)
-
Preparation: Dilute the rHuthis compound stock solution with sterile 0.9% saline to achieve the desired concentrations for each dose group. Prepare a sufficient volume for all animals in a group, plus a small overage.
-
Animal Handling: Gently restrain the mouse. Anesthesia is typically not required for SC injections.
-
Injection: Pinch the skin on the back of the neck to form a tent. Insert the needle (27-gauge) into the base of the tented skin, parallel to the spine.
-
Administration: Inject the appropriate volume (e.g., 0.2-0.5 mL) subcutaneously.[6] Withdraw the needle and gently apply pressure to the injection site if needed.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Blood Sample Collection
-
Anesthesia: Anesthetize the mouse using a standard procedure (e.g., isoflurane inhalation).
-
Collection Site: Collect blood via the retro-orbital sinus or saphenous vein. For terminal procedures, cardiac puncture can be used to collect a larger volume.
-
Collection: Collect approximately 50-100 µL of blood into a micro-collection tube containing K2-EDTA to prevent clotting.
-
Post-Collection: Mix the blood gently by inversion. Keep the samples on ice until analysis.
Protocol 3: Reticulocyte Counting (Flow Cytometry)
Reticulocytes are a sensitive indicator of the erythropoietic response.[5] Flow cytometry provides a precise and automated method for counting.
-
Staining: Add a small volume (e.g., 5 µL) of whole blood to a tube containing a nucleic acid stain (e.g., thiazole orange) that specifically stains the residual RNA in reticulocytes.
-
Incubation: Incubate the mixture at room temperature in the dark for the time specified by the stain manufacturer (typically 15-30 minutes).
-
Acquisition: Analyze the stained cells on a flow cytometer. Gate the red blood cell population based on forward and side scatter properties.
-
Analysis: Within the red blood cell gate, quantify the percentage of cells that are positive for the nucleic acid stain. This percentage represents the reticulocyte count.
Protocol 4: Hematological Analysis
-
Hemoglobin (Hb), Hematocrit (Hct), and Red Blood Cell (RBC) Count: Use an automated hematology analyzer according to the manufacturer's instructions. A small volume of anticoagulated whole blood is typically required.
-
Manual Hematocrit: Alternatively, fill a microhematocrit tube with anticoagulated blood, seal one end, and centrifuge. Measure the packed red cell volume as a percentage of the total volume.
Data Presentation
Quantitative data should be organized into tables to facilitate comparison between dose groups.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (IU/mouse) | Route of Administration | Number of Animals (N) |
|---|---|---|---|---|
| 1 | Vehicle Control | 0 | Subcutaneous | 8 |
| 2 | rHuthis compound | 5 | Subcutaneous | 8 |
| 3 | rHuthis compound | 10 | Subcutaneous | 8 |
| 4 | rHuthis compound | 20 | Subcutaneous | 8 |
| 5 | rHuthis compound | 40 | Subcutaneous | 8 |
| 6 | rHuthis compound | 80 | Subcutaneous | 8 |
Table 2: Key Hematological Parameters (96 hours post-injection) Data presented as Mean ± SEM
| Group | Dose (IU/mouse) | Reticulocytes (%) | Hemoglobin (g/dL) | Hematocrit (%) | RBC Count (x10¹²/L) |
|---|---|---|---|---|---|
| 1 | 0 | 2.1 ± 0.3 | 14.5 ± 0.5 | 42.1 ± 1.2 | 9.5 ± 0.3 |
| 2 | 5 | 5.8 ± 0.6 | 14.8 ± 0.4 | 43.0 ± 1.1 | 9.7 ± 0.4 |
| 3 | 10 | 8.9 ± 0.9 | 15.2 ± 0.6 | 44.5 ± 1.5 | 10.1 ± 0.5 |
| 4 | 20 | 12.5 ± 1.1 | 15.9 ± 0.5 | 46.2 ± 1.3 | 10.8 ± 0.4 |
| 5 | 40 | 14.8 ± 1.3 | 16.5 ± 0.7 | 48.0 ± 1.6 | 11.5 ± 0.6 |
| 6 | 80 | 15.2 ± 1.4 | 16.6 ± 0.6 | 48.3 ± 1.4 | 11.6 ± 0.5 |
Note: The data in Table 2 are hypothetical and for illustrative purposes only.
This compound Signaling Pathway
This compound initiates its biological effects by binding to the this compound receptor (EpoR) on the surface of erythroid progenitor cells.[10] This binding event induces a conformational change in the receptor, leading to the activation of several intracellular signaling cascades.
The primary pathway involves the Janus kinase 2 (JAK2), which is pre-associated with the cytoplasmic domain of the EpoR.[10] EpoR dimerization upon ligand binding brings the associated JAK2 molecules into close proximity, allowing them to auto-phosphorylate and activate each other. Activated JAK2 then phosphorylates tyrosine residues on the EpoR, creating docking sites for various signaling proteins.
Key downstream pathways include:
-
JAK2/STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is recruited to the phosphorylated EpoR, where it is itself phosphorylated by JAK2. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to upregulate genes involved in cell survival and differentiation, such as Bcl-xL.[10]
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) can be activated, leading to the activation of Akt (Protein Kinase B), which promotes cell survival by inhibiting pro-apoptotic proteins.[11]
-
Ras/MAPK Pathway: This pathway can also be activated and is generally involved in promoting cell proliferation.[11]
The signaling is negatively regulated by phosphatases like SHP-1, which dephosphorylate JAK2 and the EpoR, and by the Suppressor of Cytokine Signaling (SOCS) proteins.[11]
Caption: Simplified this compound signaling pathway via JAK2/STAT5.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy estimation of erythropoiesis-stimulating agents using erythropoietin-deficient anemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Erythropoietin (EPO) ELISA Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot low signal issues encountered during erythropoietin (EPO) ELISA assays. The following questions and answers address specific problems to help you identify and resolve the root cause of a weak or absent signal.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal in my this compound ELISA assay?
A weak or absent signal in your this compound ELISA can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with reagents, procedural steps, or the samples and standards themselves. Common culprits include improperly prepared or stored reagents, insufficient incubation times or temperatures, and errors in washing steps.[1][2]
Q2: How can I determine if my reagents are the source of the low signal?
Reagent integrity is critical for a successful ELISA. A low signal can often be traced back to one or more of the following reagent-related issues:
-
Expired or Improperly Stored Reagents: Always check the expiration dates on your kit components.[3] Storing reagents at incorrect temperatures can lead to degradation of antibodies and enzymes. Most kits require storage at 2-8°C.[3]
-
Incorrect Reagent Preparation: Ensure all concentrated buffers (e.g., wash buffer, assay buffer) are diluted correctly according to the manufacturer's protocol.[4] Using an undiluted wash buffer, for instance, can lead to low absorbance readings.[4]
-
Contaminated Reagents: Contamination of the substrate solution or other buffers can inhibit the enzymatic reaction.[1] Use sterile pipette tips and containers to prepare and handle reagents.
-
Inactive Enzyme Conjugate (e.g., HRP): The enzyme conjugate is crucial for signal generation. If you suspect it's inactive, you can test its activity separately. Sodium azide is a known inhibitor of horseradish peroxidase (HRP) and should be avoided in wash buffers.[1]
Q3: What are the most common procedural errors that lead to a low signal?
Even with perfect reagents, procedural missteps can significantly impact your results. Pay close attention to the following:
-
Insufficient Incubation Times or Temperatures: Inadequate incubation can prevent optimal binding of antibodies to the target protein.[2][5] If the protocol allows, extending the incubation time (e.g., overnight at 4°C for antibody steps) can enhance the signal.[2]
-
Improper Washing: Insufficient washing can lead to high background, while overly aggressive washing can elute the bound antibody or antigen, resulting in a weak signal.[6] Ensure you are using the correct volume of wash buffer and that all wells are completely filled and emptied during each wash step.[3][4]
-
Incorrect Pipetting: Inaccurate pipetting of samples, standards, or reagents will lead to unreliable results.[1] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Light Exposure of Substrate: TMB substrate is light-sensitive.[1][2] Protect the plate from light during the substrate incubation step to prevent its degradation and ensure a strong signal.[2]
Q4: My standard curve is flat or has a very low slope. What could be the problem?
A poor standard curve is a primary indicator of a problem in the assay. Besides the general reagent and procedural issues mentioned above, specific causes for a poor standard curve include:
-
Improper Standard Reconstitution or Dilution: Carefully follow the protocol for reconstituting the lyophilized standard.[7] Ensure accurate serial dilutions to generate a reliable curve. Errors in dilution will directly impact the accuracy of your sample concentration measurements.[6][8]
-
Degraded Standard: If the standard has been reconstituted and stored for an extended period or handled improperly, it may have degraded.[6] It is often best to use a freshly prepared standard curve for each assay.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low signal in your this compound ELISA assay.
References
- 1. sinogeneclon.com [sinogeneclon.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. arp1.com [arp1.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
Technical Support Center: Erythropoietin In Vivo Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in erythropoietin (EPO) in vivo bioassays.
Troubleshooting Guide
High Variability in Reticulocyte Counts
Q1: We are observing high variability in reticulocyte counts between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability is a common challenge in this compound in vivo bioassays. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and mitigating the source of variability.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Animal-Related Factors | Ensure all animals are from the same supplier, strain, and have a narrow age and weight range. Eight-week-old mice are often cited as suitable.[1][2] Female mice have been shown to exhibit less variation in response compared to males.[2] Acclimatize animals to the facility for a standard period before starting the experiment. |
| Dosing Inaccuracy | Verify the concentration of the this compound standard and test samples. Ensure accurate and consistent administration of the injection volume for each animal. Subcutaneous injections are common; ensure consistent technique to minimize leakage and variability in absorption.[3][4] |
| Blood Sampling Technique | The method of blood collection can influence results. Techniques like retro-orbital, submandibular, or tail-vein sampling should be performed consistently by a trained technician to minimize stress and sample variability.[3] The timing of blood collection is critical; for single injection protocols, 96 hours post-injection is a common time point.[1][4] |
| Reticulocyte Analysis Method | Manual counting of reticulocytes using methods like brilliant cresyl blue staining can have high intra- and inter-observer variability.[4] Automated methods, such as flow cytometry, are generally more precise and reproducible.[1][4] If using manual methods, ensure the technician is highly trained and blinded to the treatment groups.[3] |
| Environmental Stressors | House animals under controlled conditions with a consistent light-dark cycle, temperature, and humidity.[2] Minimize noise and disturbances in the animal facility. Dominance and fighting among male mice can interfere with results.[3] |
A logical workflow for troubleshooting high variability is presented below:
Caption: Troubleshooting workflow for high variability.
Unexpected Dose-Response Curve
Q2: Our dose-response curve for the this compound standard is not linear or is showing a plateau at lower-than-expected doses. What could be the cause?
A2: An aberrant dose-response curve can invalidate the assay results. Understanding the potential reasons is key to resolving the issue.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Dose Range | The selected dose range may be too high, leading to a saturation of the erythropoietic response. A pilot study to determine the linear range of the assay in your specific animal model is recommended. A dose-response curve has been shown to be linear between 5 and 160 IU/mouse.[1] |
| Improper Standard Preparation | Ensure the this compound reference standard is reconstituted and diluted correctly according to the manufacturer's instructions or pharmacopeial guidelines.[5][6] Use a calibrated pipette and high-quality diluents. The standard should be dissolved in a suitable buffer, often containing a protein carrier like bovine serum albumin to prevent adsorption to surfaces.[6] |
| Suboptimal Assay Timing | The time between this compound administration and blood sampling is critical for observing a dose-dependent increase in reticulocytes. For a single subcutaneous injection, a 96-hour time point is often optimal.[1][2] If using a multiple injection protocol, blood is typically collected 24 hours after the last injection.[4] |
| Animal Health Issues | Underlying health problems in the animals can affect their response to this compound. Ensure all animals are healthy and free from infections or other conditions that could impact erythropoiesis. |
Frequently Asked Questions (FAQs)
Q3: Which animal model is most appropriate for in vivo this compound bioassays?
A3: The normocythemic mouse model is widely used and is less cumbersome than the polycythemic mouse model.[6] Strains such as B6D2F1 are suitable.[6] It is recommended to use animals of a specific age, with 8-week-old mice often being optimal.[1][2]
Q4: What are the key differences between single and multiple injection protocols?
A4:
-
Single Injection Protocol: Involves a single subcutaneous injection of this compound, with blood sampling typically occurring 96 hours later.[1][4] This method is simpler to execute.
-
Multiple Injection Protocol: Involves daily injections for several consecutive days (e.g., 3 or 4 days), with blood collection 24 hours after the final dose.[4][7] This protocol may yield more precise and reproducible results and can sometimes achieve acceptable precision within a single assay.[4]
Q5: How does the method of reticulocyte counting impact assay variability?
A5: The method used for reticulocyte enumeration is a significant source of variability.
| Method | Description | Intra-assay Coefficient of Variation (CV) |
| Flow Cytometry | Automated counting based on fluorescent staining of residual RNA in reticulocytes. | 8.5% - 19.7%[2][4] |
| Brilliant Cresyl Blue (Manual) | Microscopic counting of reticulocytes stained with a supravital stain. | 12.1% - 28.4%[2][4] |
| Selective Hemolysis (Manual) | Manual counting in a Neubauer chamber after selective lysis of mature red blood cells. | 14.1% - 30.8%[2][4] |
As indicated by the lower coefficients of variation, flow cytometry is the most precise and reproducible method.[4]
Experimental Protocols
Normocythemic Mouse Bioassay Protocol (Single Injection)
This protocol is a generalized procedure based on common practices.[1][4][5]
-
Animal Selection and Acclimatization:
-
Preparation of this compound Solutions:
-
Reconstitute the USP Erythropoietin for Bioassays Reference Standard (RS) and test samples in a suitable buffer (e.g., PBS with 0.1% bovine serum albumin).[6]
-
Prepare serial dilutions to achieve the desired dose levels (e.g., 10, 30, and 90 IU/mouse).[1] A control group should receive the vehicle solution.
-
-
Administration:
-
Blood Collection:
-
Reticulocyte Analysis (Flow Cytometry):
-
Dilute the whole blood sample in a suitable buffer.
-
Stain the reticulocytes with a fluorescent dye such as thiazole orange.[5]
-
Analyze the samples using a flow cytometer to determine the percentage of reticulocytes.[3]
-
The technician performing the analysis should be blinded to the treatment groups.[3]
-
-
Data Analysis:
-
Calculate the mean reticulocyte percentage for each treatment group.
-
Plot the log of the dose against the reticulocyte response.
-
Use a parallel-line assay model to determine the potency of the test sample relative to the reference standard.[6]
-
The experimental workflow is visualized below:
Caption: Experimental workflow for this compound in vivo bioassay.
Erythropoietin Signaling Pathway
Erythropoietin exerts its effects on erythroid progenitor cells by binding to the this compound receptor (EPOR) on the cell surface. This binding event triggers a cascade of intracellular signaling pathways that promote cell survival, proliferation, and differentiation. The primary signaling pathway activated is the JAK/STAT pathway.
Caption: this compound receptor signaling pathway.
References
- 1. [Recombinant human erythropoietin: method of in vivo evaluation using normocythemic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. bmrtsbcaljournal.com [bmrtsbcaljournal.com]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. usp.org [usp.org]
- 7. Simple in vivo bioassay for erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid non-specific binding in EPO receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Erythropoietin (EPO) receptor assays, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound receptor assays?
A1: Non-specific binding refers to the interaction of a labeled ligand (e.g., radiolabeled or fluorescently-labeled this compound) or detection antibodies with components other than the this compound receptor.[1] This can include the assay plate or tube surface, other cellular proteins, or even the blocking agents themselves.[2] This phenomenon leads to a high background signal, which can mask the true specific binding signal to the this compound receptor, ultimately reducing the sensitivity and accuracy of the assay.
Q2: What are the primary causes of high non-specific binding?
A2: High non-specific binding can arise from several factors:
-
Inadequate or inappropriate blocking: The blocking agent may not effectively cover all non-specific binding sites on the assay surface or cells.
-
Excessive concentration of labeled ligand or antibody: Using too high a concentration of the detection reagent can lead to increased binding to low-affinity, non-target sites.
-
Suboptimal assay conditions: Factors such as incorrect pH, ionic strength of buffers, or inappropriate incubation times and temperatures can promote non-specific interactions.
-
Presence of interfering substances: Components in the sample matrix, such as serum proteins or lipids, can interfere with the assay and contribute to background signal.
-
Cellular factors: In cell-based assays, dead cells and Fc receptors on the surface of certain cells are notorious for non-specifically binding antibodies.
Q3: How can I choose the best blocking agent for my this compound receptor assay?
A3: The ideal blocking agent must be empirically determined for each specific assay system.[3] However, some common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker. It is important to use a high-quality grade of BSA, as some preparations can contain impurities that may interfere with the assay.
-
Non-fat Dry Milk or Casein: A cost-effective and often highly effective blocking agent. However, it should be avoided in assays detecting phosphoproteins, as casein is a phosphoprotein itself.
-
Normal Serum: Serum from the same species as the secondary antibody is often an excellent choice for blocking, as it contains a complex mixture of proteins that can effectively block a wide range of non-specific sites.
-
Proprietary/Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce non-specific binding in various immunoassay formats.
Troubleshooting Guides
Issue 1: High Background Signal in Plate-Based this compound Receptor Assays (e.g., ELISA)
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer concentration (e.g., 1-5% BSA or non-fat dry milk) and incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider testing different blocking agents. |
| Suboptimal Washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure vigorous but careful washing to remove unbound reagents without dislodging specifically bound components. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help. |
| High Concentration of Detection Reagents | Titrate the labeled this compound ligand and/or detection antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species. |
Issue 2: High Non-Specific Binding in Cell-Based this compound Receptor Assays (e.g., Flow Cytometry, Radioligand Binding)
| Potential Cause | Recommended Solution |
| Binding to Fc Receptors | Pre-incubate cells with an Fc receptor blocking reagent or with normal serum from the same species as the host of the labeled antibody. |
| Presence of Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they are prone to non-specific antibody binding. Ensure cells are healthy and handled gently throughout the protocol to maintain viability. |
| Inappropriate Assay Medium | If using serum-containing medium, consider switching to a serum-free medium for the assay steps to reduce the concentration of potentially interfering proteins.[4] |
| Suboptimal Antibody Diluent | Dilute antibodies in a buffer containing a blocking agent (e.g., PBS with 1% BSA) to minimize non-specific interactions. |
Quantitative Data Summary
The choice of blocking agent can significantly impact the signal-to-noise ratio in an assay. The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding, based on findings from various immunoassay studies. Note that the optimal choice is assay-dependent and should be empirically determined.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing Non-Specific Binding | Potential Drawbacks |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | High | Contains phosphoproteins (interferes with phospho-specific antibody detection) and biotin. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate to High | Can have lot-to-lot variability; some antibodies may cross-react with BSA. |
| Normal Serum | 5-10% (v/v) | High | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Gelatin (from fish skin) | 0.1-1% (w/v) | Moderate | Can be less effective than milk or BSA in some applications. |
| Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) | 0.5-1% (w/v) | Moderate | Synthetic polymers, useful when protein-based blockers interfere. May require more optimization. |
Experimental Protocols
Protocol 1: Cell-Based this compound Receptor Binding Assay (Radioligand)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the this compound receptor.
Materials:
-
Cells expressing the this compound receptor (e.g., UT-7/EPO cell line)
-
Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA, 25 mM HEPES, pH 7.4
-
Radiolabeled this compound (e.g., ¹²⁵I-EPO)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Wash Buffer: Ice-cold PBS
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest the cells and wash them twice with ice-cold PBS. Resuspend the cells in Binding Buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of cell suspension + 50 µL of radiolabeled this compound in Binding Buffer.
-
Non-Specific Binding: 50 µL of cell suspension + 50 µL of radiolabeled this compound + a high concentration of unlabeled this compound (e.g., 1000-fold molar excess).
-
Competitive Binding: 50 µL of cell suspension + 50 µL of radiolabeled this compound + 50 µL of varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.
-
Washing: Terminate the binding by rapid filtration through the filter plate using a vacuum manifold. Wash the cells on the filter three times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀.
Protocol 2: this compound Receptor ELISA
This protocol describes a sandwich ELISA for the quantification of soluble this compound receptor.
Materials:
-
96-well microplate coated with a capture antibody specific for the this compound receptor.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% BSA.
-
Sample Diluent: PBS with 0.1% BSA.
-
Detection Antibody: Biotinylated antibody specific for the this compound receptor.
-
Streptavidin-HRP conjugate.
-
TMB Substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Standards: Recombinant soluble this compound receptor.
-
Samples.
Procedure:
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in Sample Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the this compound receptor in the samples.
Visualizations
This compound Receptor Signaling Pathway
The binding of this compound to its receptor on the surface of erythroid progenitor cells activates the JAK-STAT signaling pathway, which is crucial for the proliferation, differentiation, and survival of these cells.
References
Technical Support Center: Optimizing qPCR for Low-Level EPO Gene Expression
Welcome to the technical support center for the analysis of low-level Erythropoietin (EPO) gene expression. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the efficiency and reliability of their quantitative PCR (qPCR) experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your qPCR experiments for low-level this compound expression in a direct question-and-answer format.
Q1: Why am I seeing no amplification or a very late quantification cycle (Cq) value for my this compound target?
A: This is a common issue when dealing with low-abundance transcripts like this compound. Several factors could be the cause.[1][2]
-
Low Target Abundance: The this compound gene may be expressed at levels near or below the detection limit of your assay.[1][3] Consider increasing the amount of starting RNA for cDNA synthesis.[4] For particularly low expression, a pre-amplification step may be necessary.[5]
-
Inefficient cDNA Synthesis: The conversion of RNA to cDNA is a critical step. Poor efficiency here will directly impact your results.[1] Using gene-specific primers for the reverse transcription step, instead of oligo(dT) or random primers, can significantly increase the yield of your specific cDNA target.[6]
-
Poor Primer Design: Suboptimal primers may not bind efficiently to the target sequence. It is crucial to redesign primers following best practices.[1]
-
RNA Degradation: Low-quality or degraded RNA will lead to poor results. Always check RNA integrity using a bioanalyzer or gel electrophoresis before proceeding.[7]
-
PCR Inhibitors: Contaminants from the sample or RNA extraction process can inhibit the PCR reaction.[8] Consider re-purifying your RNA or diluting your cDNA template, as this can dilute inhibitors to a non-inhibitory concentration.[3][8][9]
Q2: My qPCR efficiency is low (below 90%). What are the possible causes and solutions?
A: Low amplification efficiency skews results and reduces assay sensitivity.[8] An ideal efficiency is between 90% and 110%.[5][10]
-
Suboptimal Primer/Probe Design: The design of your primers is one of the most critical factors.[8] Ensure they are designed to amplify a short product (70-150 bp) and have appropriate melting temperatures (Tm).[11][12][13]
-
Incorrect Annealing Temperature: If the annealing temperature is too high, primer binding is inefficient. If it's too low, it can lead to non-specific products.[3] It is recommended to run a temperature gradient to determine the optimal annealing temperature for your specific primer set.[1]
-
Presence of PCR Inhibitors: As mentioned above, inhibitors can significantly reduce reaction efficiency.[8][9]
-
Master Mix or Reagent Issues: Ensure all reagents are properly stored, thawed, and mixed. Using a master mix specifically designed for detecting low-expression genes can improve sensitivity and efficiency.[14]
Q3: How can I reduce or eliminate primer-dimer formation?
A: Primer-dimers are non-specific products formed when primers anneal to each other.[15] They compete with the target amplification for reagents, reducing the efficiency of the desired reaction.[16]
-
Careful Primer Design: This is the most effective way to prevent primer-dimers. Use software to check for self-complementarity and complementarity between the forward and reverse primers, especially at the 3' ends.[15][17]
-
Optimize Primer Concentration: Titrate your primer concentrations to find the lowest concentration that still gives a strong, specific signal.[13]
-
Hot-Start PCR: Use a hot-start DNA polymerase. These enzymes are inactive at lower temperatures, preventing non-specific amplification and primer-dimer formation during reaction setup.[15][18]
-
Melt Curve Analysis: When using intercalating dyes like SYBR Green, always perform a melt curve analysis at the end of the run. Primer-dimers typically melt at a lower temperature than the specific product, appearing as a distinct, lower-temperature peak.[7][18]
Summary of Quantitative qPCR Parameters
The tables below provide recommended parameters for designing and optimizing your qPCR experiments for low-level this compound gene expression.
Table 1: Primer Design Recommendations
| Parameter | Recommended Value | Rationale |
| Amplicon Length | 70-200 bp[12][17] | Shorter amplicons are amplified more efficiently. |
| Primer Length | 18-30 bases[11][19] | Provides a good balance of specificity and hybridization efficiency. |
| Melting Temperature (Tm) | 60-65°C[17][19] | Ensures specific binding and efficient amplification. The Tm difference between primers should be <5°C.[3][11] |
| GC Content | 40-60%[12][20][21] | Promotes stable primer-template hybridization. |
| 3' End Sequence | Avoid runs of Gs; end with a G or C if possible.[12][17] | A "GC clamp" at the 3' end enhances binding and priming efficiency. |
| Secondary Structures | Avoid hairpins and self-dimers (ΔG > -9.0 kcal/mol).[19] | Secondary structures can interfere with primer binding to the template. |
Table 2: Troubleshooting Common qPCR Issues
| Issue | Potential Cause | Recommended Solution |
| No Amplification | Poor primer design; Inefficient cDNA synthesis; RNA degradation.[1] | Redesign primers[1]; Use gene-specific primers for RT[6]; Verify RNA integrity.[7] |
| Low Efficiency (<90%) | Suboptimal annealing temperature; PCR inhibitors.[3][8] | Optimize annealing temperature with a gradient PCR[1]; Dilute cDNA template to reduce inhibitor concentration.[3][9] |
| High Cq Variation | Pipetting errors; Low target copy number leading to stochastic effects.[2][3][22] | Use calibrated pipettes; Increase template amount if possible; Increase the number of technical replicates.[3][14] |
| Amplification in NTC | Contamination; Primer-dimer formation.[7] | Use dedicated pre/post-PCR areas[4]; Redesign primers to minimize self-complementarity.[15] |
Experimental Protocols & Visualizations
Detailed Protocol: Two-Step RT-qPCR for this compound Expression
This protocol is optimized for detecting low-abundance transcripts. A two-step approach is often preferred as it allows for the creation of a cDNA archive that can be used for multiple qPCR assays.[23][24]
Step 1: Reverse Transcription (RT)
-
RNA Preparation: Start with high-quality, intact RNA, verified by spectrophotometry (A260/280 ratio ~2.0) and gel electrophoresis or bioanalyzer.[7][9] Perform a DNase treatment to remove any contaminating genomic DNA.[4][25]
-
RT Reaction Setup: In a sterile, nuclease-free tube, combine the following on ice:
-
Total RNA: 100 ng - 1 µg
-
Gene-Specific Reverse Primer (for this compound): 10 µM
-
dNTP Mix: 10 mM
-
Nuclease-free water to a final volume of 13 µl
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute.
-
RT Master Mix: Prepare a master mix containing:
-
5X RT Buffer
-
0.1 M DTT
-
RNase Inhibitor
-
Reverse Transcriptase (RNase H minus is recommended for higher cDNA yields from low-input RNA[25])
-
-
RT Incubation: Add 7 µl of the RT Master Mix to the denatured RNA/primer mix. Incubate at 55°C for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C or used directly for qPCR.
Step 2: Quantitative PCR (qPCR)
-
qPCR Reaction Setup: Prepare a qPCR master mix in a sterile tube on ice. For each 20 µl reaction:
-
Plate Setup: Aliquot 18 µl of the qPCR master mix into each well of a qPCR plate.
-
Add Template: Add 2 µl of your cDNA template (a 1:5 or 1:10 dilution is often a good starting point to minimize inhibitors) to the appropriate wells. Include no-template controls (NTCs) using nuclease-free water instead of cDNA.[7]
-
Cycling Conditions: Run the qPCR on a real-time PCR instrument with the following typical conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green): Follow instrument instructions.
-
Experimental Workflow Diagram
Caption: Workflow for two-step RT-qPCR from RNA extraction to data analysis.
This compound Gene Regulation Signaling Pathway
The expression of the this compound gene is primarily regulated by the Hypoxia-Inducible Factor (HIF) pathway in response to low oxygen levels.[26][27]
Caption: Simplified HIF-1α pathway regulating this compound gene transcription under hypoxia.
Frequently Asked Questions (FAQs)
Q: What are the best practices for designing primers to span an exon-exon junction?
A: Designing primers across an exon-exon junction is a highly effective strategy to prevent amplification of any contaminating genomic DNA (gDNA).[4][7][12] When designing, ensure that the primer binding site is split between the two exons, with the junction ideally in the middle of the primer sequence. This makes it so the primer cannot bind efficiently to the continuous gDNA sequence.
Q: Which reference genes are suitable for normalizing low-level this compound expression?
A: The choice of reference gene is critical and should be validated for stable expression across your specific experimental conditions. Commonly used reference genes like GAPDH or ACTB may not be suitable if their expression is much higher than your target. For low-level targets, consider reference genes with expression levels closer to this compound, or use a panel of reference genes and determine the most stable ones using algorithms like geNorm or NormFinder.
Q: Should I use a one-step or two-step RT-qPCR protocol for detecting low-level this compound?
A: Both methods can be used, but they have different advantages.[28]
-
Two-Step RT-qPCR: This is often the preferred method for low-abundance targets.[24][29] It allows for the use of gene-specific primers during the RT step, which can increase the sensitivity of detection.[6] It also provides a cDNA sample that can be archived and used to test other genes from the same sample.[23]
-
One-Step RT-qPCR: This method is faster, involves less hands-on time, and reduces the risk of contamination as both RT and qPCR steps occur in a single tube.[24][30] It is highly suitable for high-throughput analysis but may be less sensitive for very low-level transcripts and uses up the RNA sample for a single target.[29][30]
References
- 1. pcrbio.com [pcrbio.com]
- 2. dispendix.com [dispendix.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Poor PCR Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. tataa.com [tataa.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. youtube.com [youtube.com]
- 19. idtdna.com [idtdna.com]
- 20. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 21. the-dna-universe.com [the-dna-universe.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. Regulation of erythropoiesis by hypoxia inducible factors (HIFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. neb.com [neb.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. youtube.com [youtube.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with high background in Erythropoietin (EPO)-related flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining in this compound receptor (EPOR) flow cytometry?
High background staining in EPOR flow cytometry can obscure the specific signal, especially given the relatively low expression of EPOR on many cell types. Common causes include:
-
Non-specific antibody binding: The fluorescently labeled antibody may bind to cells that do not express the target antigen through Fc receptors or other non-specific interactions.[1][2]
-
Dead cells: Dead cells are known to non-specifically bind antibodies, leading to false-positive signals.[1]
-
Autofluorescence: Some cell types, particularly larger or more granular cells, have intrinsic fluorescence that can contribute to background noise.[3][4]
-
Suboptimal antibody concentration: Using too high a concentration of the antibody can lead to increased non-specific binding.[1][2]
-
Inadequate blocking: Failure to properly block Fc receptors can result in significant background staining, especially on immune cells.[2]
-
Instrument settings: Incorrect voltage (gain) settings on the flow cytometer can amplify background noise.[5]
-
Compensation issues: Improper compensation for spectral overlap between different fluorochromes can lead to artificial positive signals.[1][5]
Q2: How does EPOR expression level affect background noise?
The Erythropoietin Receptor (EPOR) is often expressed at low levels on the cell surface, which makes it more challenging to distinguish the true signal from background noise. Quantitative flow cytometry has shown that EPOR expression is highest on early hematopoietic progenitors and decreases as erythroid cells differentiate.[6] This low antigen density necessitates careful optimization of the staining protocol to maximize the signal-to-noise ratio.[4] When the specific signal is weak, even a small amount of background staining can significantly impact the results.
Q3: Which fluorochromes are best suited for detecting low-expression antigens like EPOR?
For antigens with low expression levels like EPOR, it is crucial to use bright fluorochromes to maximize the signal.[3][4][5][7] Bright fluorochromes help to better resolve the positive population from the negative population and background noise. Some recommended bright fluorochromes include:
-
Phycoerythrin (PE)
-
Allophycocyanin (APC)
It is also important to consider the laser and filter configuration of your specific flow cytometer when selecting a fluorochrome.[7]
Troubleshooting Guides
Issue 1: High background in all channels, including the unstained control.
This issue often points to problems with the cell sample itself or the instrument settings.
| Possible Cause | Recommended Solution |
| High number of dead cells | Use a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) to exclude dead cells from the analysis.[1] Optimize cell handling and preparation to maintain cell viability. |
| Cellular autofluorescence | If possible, choose fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower at longer wavelengths.[3][8] |
| Instrument settings (PMT voltages) are too high | Reduce the photomultiplier tube (PMT) voltages for the affected channels. Use a stained positive control to set the optimal voltage that places the positive signal on scale without excessively amplifying the background. |
| Debris and cell aggregates | Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) plots. Ensure samples are properly filtered before running on the cytometer. |
Issue 2: High background in the single-color stained sample compared to the unstained control.
This suggests a problem with non-specific antibody binding.
| Possible Cause | Recommended Solution |
| Non-specific antibody binding via Fc receptors | Incubate cells with an Fc blocking reagent prior to adding the primary antibody.[2] This is particularly important when working with immune cells that express Fc receptors. |
| Antibody concentration is too high | Titrate the anti-EPOR antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[1][2] |
| Inadequate washing steps | Increase the number of wash steps after antibody incubation to remove any unbound antibody.[1][2] |
| Hydrophobic interactions | Include a protein-containing buffer (e.g., PBS with 1-2% BSA or FBS) during staining and washing steps to reduce non-specific hydrophobic binding. |
| Isotype control shows high background | This confirms non-specific binding of the antibody. In addition to the above, consider trying a different antibody clone or a different fluorochrome conjugate. |
Quantitative Data
Table 1: EPOR Expression on Human Bone Marrow Cells
The following table summarizes the approximate number of EPOR sites per cell on different hematopoietic progenitor populations, as determined by quantitative flow cytometry. This data highlights the decreasing expression of EPOR with cell differentiation.
| Cell Population | Approximate EPOR Sites per Cell |
| CD34+CD38- | ~1600 |
| CD34+CD38+ | Lower than CD34+CD38- |
| CD34-CD38+ | Lower than CD34+CD38+ |
| Glycophorin A+ / CD34+ | Higher than GpA+/CD34- |
| Glycophorin A+ / CD34- | Lower than GpA+/CD34+ |
Data adapted from a study using a quantitative flow-cytometric assay.[6]
Experimental Protocols
Protocol 1: Staining for Surface EPOR on Erythroid Progenitor Cells
This protocol is designed to minimize background and enhance the specific signal for EPOR detection.
-
Cell Preparation:
-
Isolate bone marrow mononuclear cells (BMMCs) or peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in staining buffer (PBS + 2% FBS + 0.05% sodium azide).
-
-
Fc Receptor Blocking:
-
Add an Fc blocking reagent (e.g., Human TruStain FcX™) to the cell suspension.
-
Incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the anti-human EPOR antibody conjugated to a bright fluorochrome (e.g., PE or APC) at its predetermined optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold staining buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Add a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible.
-
Ensure to include appropriate controls:
-
Unstained cells
-
Isotype control
-
Fluorescence Minus One (FMO) controls for multicolor panels
-
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biossusa.com [biossusa.com]
- 4. Fluorochrome Selection | Cytometry [cytometry.mlsascp.com]
- 5. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 6. Erythropoietin receptor expression on human bone marrow erythroid precursor cells by a newly-devised quantitative flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Technical Support Center: Recombinant Erythropoietin (EPO) Production
Welcome to the technical support center for recombinant Erythropoietin (EPO) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize batch-to-batch variability and ensure consistent product quality.
Troubleshooting Guides
This section addresses specific issues that may arise during your recombinant this compound production experiments.
Issue 1: Low this compound Titer or Yield
Q1: My this compound expression levels are consistently low. What are the potential causes and how can I improve the titer?
A1: Low this compound titer is a common issue that can stem from several factors throughout the upstream process. Here are the primary areas to investigate:
-
Suboptimal Cell Culture Conditions: The growth and productivity of Chinese Hamster Ovary (CHO) cells, the most common host for recombinant this compound production, are highly sensitive to their environment.
-
pH: The optimal pH for this compound production in CHO cells is typically around 7.0 to 7.2. Deviations from this range can negatively impact cell growth and protein expression.[1]
-
Temperature: A temperature of 37°C is generally optimal for CHO cell growth and this compound production. However, a temperature shift to 32-33°C during the production phase has been shown to increase specific productivity in some cases.[2]
-
Dissolved Oxygen (DO): Maintaining a stable DO level, typically between 30-50%, is critical. Inadequate oxygen supply can limit cell growth and protein synthesis.
-
Nutrient Depletion: Essential nutrients such as glucose, amino acids (especially glutamine), and vitamins can become depleted during culture, leading to reduced cell viability and productivity.
-
-
Inadequate Media Composition: The formulation of the cell culture media plays a crucial role in this compound production.
-
Additives: Supplementation with specific additives can enhance this compound production. Studies have shown optimal concentrations of pyruvic acid (20 mM), sodium butyrate (1 mM), glutamate (2 mM), and insulin (40 µg/mL) can significantly increase this compound yield.
-
-
Cell Line Instability: Genetic instability of the recombinant CHO cell line can lead to a gradual decrease in this compound expression over time. It is crucial to use a stable and well-characterized cell line and to limit the number of passages.
Troubleshooting Steps:
-
Monitor and Control Culture Parameters: Implement rigorous monitoring and control of pH, temperature, and DO throughout the entire cell culture process.
-
Optimize Media and Feed Strategy: Analyze spent media to identify and replenish depleted nutrients. Consider implementing a fed-batch strategy to maintain optimal nutrient levels. Experiment with the addition of productivity-enhancing supplements.
-
Cell Line Characterization: Regularly assess the stability of your CHO cell line by monitoring cell growth, viability, and specific productivity over several passages.
Issue 2: Inconsistent Glycosylation Profile
Q2: I am observing significant batch-to-batch variability in the glycosylation pattern of my recombinant this compound, particularly in sialylation. What factors influence glycosylation and how can I achieve a more consistent profile?
A2: Glycosylation, especially the degree of sialylation, is a critical quality attribute (CQA) for this compound as it directly impacts its serum half-life and biological activity. Inconsistent glycosylation is a frequent challenge and can be influenced by numerous process parameters.
-
Cell Culture Conditions:
-
pH and Temperature: As with titer, pH and temperature play a significant role in glycosylation. For instance, lower culture temperatures (around 32°C) have been shown to maintain this compound quality, including acidic isoforms and sialylated N-linked glycans, comparable to cultures at 37°C.[2] However, temperatures below 32°C may negatively affect the quality of this compound by reducing the proportions of acidic isoforms and tetra-sialylated structures.[2]
-
Ammonia and Lactate Accumulation: High levels of metabolic byproducts like ammonia and lactate can alter the intracellular pH and affect the activity of glycosyltransferases in the Golgi apparatus, leading to incomplete glycosylation.
-
-
Raw Material Variability:
-
Basal Media and Feeds: The composition of commercially available cell culture media and feeds can vary between lots. Trace elements and other components can impact glycosylation patterns.
-
Serum: If using serum-containing media, lot-to-lot variability in growth factors and other components can significantly affect glycosylation. Adaptation to a serum-free medium is a common strategy to reduce this variability.[2]
-
-
Sialidase Activity: The release of intracellular sialidases from non-viable cells can lead to the desialylation of the produced this compound.[3]
Troubleshooting Steps:
-
Tight Process Control: Maintain strict control over cell culture parameters, particularly pH and temperature.
-
Raw Material Qualification: Implement a robust raw material qualification program. This may involve testing multiple lots of critical raw materials and establishing specifications for key components.
-
Control Metabolic Byproducts: Optimize your feeding strategy to limit the accumulation of ammonia and lactate.
-
Maintain High Cell Viability: Monitor cell viability closely. High cell viability minimizes the release of sialidases. Consider strategies to delay apoptosis.[3]
-
Inhibit Glycosphingolipid Biosynthesis: One strategy to enhance sialylation is to inhibit the biosynthesis of glycosphingolipids, which competes for the same precursor molecule (CMP-Neu5Ac) as glycoprotein sialylation.[4]
Issue 3: Presence of Aggregates
Q3: My purified this compound shows the presence of dimers and higher-order aggregates. What causes aggregation and how can I prevent or remove them?
A3: Protein aggregation is a major concern as it can reduce product efficacy and potentially induce an immunogenic response. Aggregation can occur at any stage of the manufacturing process.
-
Causes of Aggregation:
-
Physicochemical Stress: Exposure to non-optimal pH, temperature, high shear stress during pumping, or freeze-thaw cycles can lead to protein unfolding and subsequent aggregation.[5]
-
High Protein Concentration: During downstream processing, high protein concentrations in the eluate from chromatography columns can promote aggregation.
-
Impurities: Host cell proteins or other impurities can sometimes co-purify with this compound and act as nucleation sites for aggregation.
-
Troubleshooting Steps:
-
Optimize Purification Conditions:
-
pH and Buffer Composition: During purification, maintain the pH of buffers within a range where this compound is most stable. The addition of stabilizing excipients to buffers can also be beneficial.
-
Elution Strategy: Avoid sharp elution peaks that lead to very high local protein concentrations. A stepwise or shallow gradient elution can be helpful.
-
-
Gentle Handling: Minimize shear stress by using appropriate pump types and flow rates. Avoid vigorous mixing or agitation.
-
Freeze-Thaw Optimization: If freezing is necessary, optimize the freezing and thawing rates and consider the use of cryoprotectants.
-
Size Exclusion Chromatography (SEC): SEC is a common final "polishing" step in the purification process to effectively remove aggregates. Gel filtration chromatography is the primary method used to analyze the amount of aggregate and dimer present in a therapeutic protein sample.[6]
Frequently Asked Questions (FAQs)
Upstream Processing
Q4: What is the impact of raw material variability on this compound production?
A4: Raw material variability is a significant source of batch-to-batch inconsistency in recombinant protein production. For this compound, this can manifest as variations in cell growth, productivity, and critical quality attributes like the glycosylation profile. Key raw materials to monitor include:
-
Basal Media and Supplements: Lot-to-lot variations in the concentration of amino acids, vitamins, and trace metals can impact cell metabolism and glycosylation pathways.
-
Water Quality: The quality of water used for media and buffer preparation is critical. Endotoxins, heavy metals, and other contaminants can negatively affect cell culture performance.
-
Gases: The purity of gases like CO2 and O2 is also important for maintaining a stable cell culture environment.
A robust raw material qualification program, including testing of new lots and establishing tight specifications, is essential to minimize this variability.
Downstream Processing
Q5: What is a typical multi-step chromatography process for purifying recombinant this compound?
A5: A typical purification process for recombinant this compound involves several chromatography steps to remove host cell proteins, DNA, and other impurities, while enriching for the desired this compound isoforms. A common sequence includes:
-
Capture Step (e.g., Affinity or Ion-Exchange Chromatography): The initial step is designed to capture the this compound from the clarified cell culture supernatant and achieve a significant volume reduction and initial purification.
-
Intermediate Purification (e.g., Hydrophobic Interaction Chromatography - HIC): HIC separates proteins based on their hydrophobicity and is effective at removing host cell proteins.
-
Polishing Steps (e.g., Ion-Exchange Chromatography and Size Exclusion Chromatography - SEC): These final steps are used to separate this compound isoforms based on charge (IEX) and to remove any remaining aggregates (SEC), resulting in a highly pure and homogenous final product.[7]
Product Characterization
Q6: Why is characterization of the N- and O-linked glycosylation of this compound so important?
A6: The glycosylation of this compound is critical for its biological function, stability, and immunogenicity.
-
N-linked glycans , particularly the terminal sialic acid residues, play a crucial role in the in vivo half-life of this compound. A higher degree of sialylation prevents rapid clearance of the hormone from the bloodstream.[8]
-
O-linked glycans also contribute to the overall structure and stability of the protein.
Therefore, detailed characterization of the glycan structures is a regulatory requirement to ensure the consistency, safety, and efficacy of the final drug product.[9]
Quantitative Data Summary
Table 1: Effect of Cell Culture Temperature on this compound Production and Quality
| Culture Temperature (°C) | Relative Cumulative this compound Production | Relative Specific this compound Productivity (qthis compound) | Glycosylation Profile Compared to 37°C | Reference |
| 37 (Control) | 1.0 | 1.0 | Standard | [2] |
| 32 | Highest | Increased | Comparable quality (acidic isoforms, antennary structures, sialylation) | [2] |
| 30 | Lower than 32°C | Highest | Comparable quality | [2] |
| < 32 | Lower than 32°C | Comparable or higher than 32°C | Reduced acidic isoforms, tetra-antennary structures, and tetra-sialylation | [2] |
Table 2: Impact of pH on Monoclonal Antibody (as a model glycoprotein) N-Glycosylation
| pH Setpoint | Relative Galactosylation (%) | Relative Sialylation (%) | Reference |
| 6.8 | ~50% lower than pH 7.8 | ~50% lower than pH 7.8 | [10] |
| 7.8 | Baseline | Baseline | [10] |
Note: This data is for a model IgG1 antibody but illustrates the significant impact of pH on glycosylation, which is also applicable to this compound.
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (Anion Exchange) for this compound Purification
This protocol provides a general guideline for an anion-exchange chromatography step for this compound purification.
-
Column: Q-Sepharose High Performance or a similar strong anion-exchange resin.
-
Equilibration Buffer: 20 mM Tris-HCl, pH 7.0.[11]
-
Loading:
-
Adjust the pH and conductivity of the clarified cell culture supernatant to match the equilibration buffer.
-
Load the sample onto the equilibrated column.
-
-
Wash: Wash the column with 5-10 column volumes of equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in 20 mM Tris-HCl, pH 7.0).[11]
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions for this compound concentration (e.g., by ELISA or RP-HPLC) and purity (e.g., by SDS-PAGE).
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for this compound Purification
This protocol provides a general guideline for an HIC step, often used after an initial capture step.
-
Column: Phenyl-Sepharose or a similar HIC resin.
-
Binding Buffer: A high salt buffer, for example, 1-2 M ammonium sulfate in a suitable buffer (e.g., sodium phosphate).[12]
-
Loading:
-
Adjust the salt concentration of the sample from the previous step to match the binding buffer. This can be done by adding a concentrated salt solution.
-
Load the sample onto the equilibrated HIC column.
-
-
Wash: Wash the column with the binding buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a decreasing salt gradient (e.g., a linear gradient from 1 M to 0 M ammonium sulfate). More hydrophobic proteins will elute at lower salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze for this compound content and purity.
Protocol 3: N-Glycan Analysis of this compound using LC-MS
This protocol outlines the key steps for preparing and analyzing the N-glycans of this compound.
-
Denaturation, Reduction, and Alkylation:
-
N-Glycan Release:
-
Glycan Labeling:
-
The released glycans are typically labeled with a fluorescent tag (e.g., 2-aminobenzamide or RapiFluor-MS) to enhance detection.
-
-
Purification of Labeled Glycans:
-
Use a solid-phase extraction (SPE) method, such as HILIC SPE, to remove excess labeling reagent and other impurities.
-
-
LC-MS Analysis:
-
Separate the labeled glycans using a HILIC-UPLC system.
-
Detect and identify the glycans using a high-resolution mass spectrometer.
-
Visualizations
Caption: A generalized experimental workflow for recombinant this compound production.
Caption: Key signaling pathways influencing protein glycosylation in CHO cells.
Caption: A logical troubleshooting workflow for common this compound production issues.
References
- 1. Affinity purification of erythropoietin from cell culture supernatant combined with MALDI-TOF-MS analysis of erythropoietin N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Integrated Strategy Reveals Complex Glycosylation of Erythropoietin Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the sialylation of recombinant this compound produced in CHO cells via the inhibition of glycosphingolipid biosynthesis [dash.harvard.edu]
- 5. Investigation of purification process stresses on erythropoietin peptide mapping profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific qualitative and quantitative analysis of N- and O-glycoforms in recombinant human erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011035914A1 - Process for the purification of recombinant human erythropoietin (this compound), this compound thus purified and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Erythropoietin (EPO) Storage and Stability for Research
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of recombinant erythropoietin (EPO) to ensure its stability and biological activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Erythropoietin?
A1: Lyophilized this compound is stable for extended periods when stored correctly. For optimal stability, it should be stored at -20°C or -80°C and kept desiccated.[1][2] Some manufacturers state that the lyophilized powder is stable for up to three weeks at room temperature, but for long-term storage, freezing is required.[1]
Q2: What is the best way to reconstitute lyophilized this compound?
A2: To reconstitute lyophilized this compound, use sterile, deionized water.[1][2][3] It is recommended to reconstitute to a concentration of 0.1-1.0 mg/mL.[3][4] Before opening, briefly centrifuge the vial to ensure the powder is at the bottom.[1][2][4] Avoid vortexing the solution to prevent aggregation.[2]
Q3: How should I store reconstituted Erythropoietin?
A3: Reconstituted this compound should be apportioned into working aliquots to minimize freeze-thaw cycles.[1][4] For long-term storage, these aliquots should be kept at ≤ -20°C in a freezer that is not frost-free.[4] For short-term storage (up to one week), the reconstituted this compound can be kept at 2-8°C.[1][2][3]
Q4: Should I add a carrier protein to my reconstituted this compound?
A4: Yes, for long-term storage of reconstituted this compound solutions, especially for further dilutions, it is highly recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA).[1][4] This helps to prevent the loss of this compound due to adsorption to the storage vessel.
Q5: What are the main factors that can affect this compound stability?
A5: The primary factors affecting this compound stability are temperature fluctuations, pH, light exposure, and interactions with other substances.[5][6][7][8] High temperatures and pH values outside the optimal range can lead to degradation and aggregation.[9][10][11]
Troubleshooting Guide
Problem 1: My this compound shows reduced or no biological activity in my cell-based assay.
-
Possible Cause 1: Improper Storage. Long-term storage at 4°C or repeated freeze-thaw cycles can lead to a loss of bioactivity.
-
Solution: Always aliquot reconstituted this compound and store at -20°C or -80°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Aggregation. this compound can form dimers and higher-order aggregates, which may have reduced activity.[9][10][11]
-
Solution: Analyze your this compound sample using Size Exclusion Chromatography (SEC) to detect aggregates. If aggregation is present, consider if the reconstitution or storage buffer is optimal. This compound is most stable at a pH between 4 and 8.[9]
-
-
Possible Cause 3: Degradation. The protein may have been degraded due to enzymatic activity or harsh chemical conditions.
-
Solution: Check the integrity of your this compound using SDS-PAGE. A smear or multiple bands of lower molecular weight could indicate degradation.
-
Problem 2: I see multiple bands for this compound on my Western blot.
-
Possible Cause 1: Glycosylation Variants. this compound is a glycoprotein, and variations in the carbohydrate side chains can lead to different isoforms with slightly different molecular weights.[12] This can result in a broad band or multiple closely spaced bands on a Western blot.[13]
-
Possible Cause 2: Aggregation. Dimers or higher-order aggregates may appear as bands at higher molecular weights.
-
Solution: Run a non-reducing SDS-PAGE to better visualize non-covalently linked aggregates. Compare with a sample run under reducing conditions.
-
-
Possible Cause 3: Degradation. Lower molecular weight bands may indicate proteolytic degradation.
-
Solution: Ensure proper sterile handling and consider adding protease inhibitors to your sample if degradation is suspected.
-
Data Presentation
Table 1: Recommended Storage Conditions for Erythropoietin
| Form | Storage Temperature | Duration | Important Considerations |
| Lyophilized | -20°C to -80°C | Long-term (Years)[2] | Store in a desiccated environment. |
| Room Temperature | Short-term (up to 3 weeks)[1] | For transport or brief periods before reconstitution. | |
| Reconstituted | -20°C to -80°C | Long-term (Months)[3][4] | Aliquot to avoid freeze-thaw cycles. Do not use a frost-free freezer.[4] Add a carrier protein (e.g., 0.1% BSA/HSA) for dilute solutions.[1] |
| 2°C to 8°C | Short-term (up to 1 week)[1][2][3] | For immediate use. |
Table 2: Key Stability Parameters for Erythropoietin
| Parameter | Optimal Range/Value | Consequences of Deviation |
| pH | 4.0 - 8.0[9] | pH > 9 can induce dimerization and aggregation.[9][10][11] |
| Temperature (in solution) | ≤ -20°C for long-term | Temperatures > 25°C can lead to aggregation and degradation.[10][11] |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL[3][4] | Very low concentrations can lead to loss of protein due to surface adsorption. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of this compound Integrity
This protocol is for assessing the molecular weight and potential degradation of this compound.
-
Sample Preparation:
-
Thaw an aliquot of your reconstituted this compound on ice.
-
Prepare a 10-20 µg/mL solution of this compound in 1X Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT to the sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 10-20 µL of the prepared sample into the wells of a 12% polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain for higher sensitivity to visualize the protein bands.[15]
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
Protocol 2: Western Blot for this compound Identification
This protocol is for the specific detection of this compound.
-
SDS-PAGE:
-
Follow steps 1 and 2 of the SDS-PAGE protocol.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 5.
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Protocol 3: TF-1 Cell Proliferation Bioassay for this compound Activity
This assay measures the biological activity of this compound based on its ability to stimulate the proliferation of the this compound-dependent human erythroleukemic cell line, TF-1.[16][17]
-
Cell Culture:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
-
Assay Preparation:
-
Wash the TF-1 cells three times with serum-free RPMI-1640 to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) at a density of 1 x 10^5 cells/mL.
-
-
This compound Stimulation:
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of your this compound samples and a known this compound standard in assay medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with no this compound as a negative control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Measuring Proliferation (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the log of the this compound concentration for both the standard and the sample.
-
Determine the ED50 (the concentration that gives 50% of the maximal response) for your sample and compare it to the ED50 of the standard to determine the relative bioactivity.
-
Visualizations
References
- 1. Erythropoietin use and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDS-PAGE of recombinant and endogenous erythropoietins: benefits and limitations of the method for application in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction in erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Challenges and recent advances in erythropoietin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 11. Reactome | Signaling by Erythropoietin [reactome.org]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. An optimized SDS-PAGE protocol with a new blotting system for the initial testing procedure of ESAs in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and analysis of human erythropoietin receptors on a factor-dependent cell line, TF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the large-scale culture of EPO-producing cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale culture of erythropoietin (EPO)-producing cells.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your cell culture experiments.
Issue: Low Viable Cell Density and Poor Growth
Question: My this compound-producing CHO cells are showing low viable cell density and poor growth in the bioreactor. What are the potential causes and how can I troubleshoot this?
Answer:
Low viable cell density and poor growth can stem from several factors, ranging from suboptimal culture conditions to issues with the cell line itself. Here's a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Suboptimal Culture Parameters:
-
Temperature: Ensure the temperature is optimal for your specific CHO cell line, typically around 37°C for the growth phase. Temperature shifts to 32.5°C can enhance productivity but may slow growth.[1]
-
pH: The optimal pH for CHO cell growth is generally between 7.00 and 7.20.[1][2] Deviations from this range can significantly inhibit cell proliferation. Regularly calibrate your pH probes and ensure your pH control strategy (e.g., CO2 sparging, addition of base) is functioning correctly. A drastic drop in pH is a common issue in scaling up and can be managed by optimizing CO2 stripping through increased agitation and headspace aeration.[3]
-
Dissolved Oxygen (DO): Both very low (e.g., 3%) and very high (e.g., 200%) DO levels can be detrimental to cell growth.[4] A DO set-point between 10% and 100% is generally well-tolerated.[4]
-
-
Nutrient Limitation:
-
Ensure your basal medium and feed strategy are providing adequate nutrients (e.g., glucose, amino acids, vitamins) to support high-density cultures. Monitor key nutrient levels and adjust your feeding strategy as needed.
-
-
Accumulation of Toxic Byproducts:
-
High levels of lactate and ammonia can inhibit cell growth. Implement strategies to control their accumulation, such as adjusting your feeding strategy or using specific media formulations.
-
-
Shear Stress:
-
Inoculum Quality:
-
Ensure your seed train is healthy and has high viability before inoculating the production bioreactor.
-
-
Contamination:
Issue: Inconsistent or Low this compound Titer
Question: My cell density is acceptable, but the this compound titer is low or varies significantly between batches. What should I investigate?
Answer:
Low or inconsistent this compound titer can be frustrating. Here are the key areas to focus your troubleshooting efforts:
Possible Causes & Solutions:
-
Suboptimal Induction/Production Phase Conditions:
-
Temperature Shift: A temperature shift from 37°C to a lower temperature (e.g., 32.5°C) during the production phase can significantly increase specific this compound productivity.[1]
-
pH Optimization: While optimal pH for growth is around 7.0-7.2, the optimal pH for this compound production at a lower temperature (32.5°C) has been observed to be around 7.00, leading to a 1.5-fold higher specific this compound productivity compared to the same pH at 37°C.[1]
-
-
Nutrient and Metabolite Levels:
-
Depletion of key nutrients or the accumulation of inhibitory metabolites can negatively impact protein production. Analyze your spent media to identify any potential limitations.
-
-
Gene Expression Instability:
-
If you are using a transient expression system, transfection efficiency can be a major source of variability. For stable cell lines, ensure the genetic construct is stable over multiple passages.
-
-
Product Degradation:
-
Proteases released from lysed cells, particularly at 37°C, can degrade the produced this compound.[1] Maintaining high cell viability and considering a temperature shift can mitigate this.
-
Issue: Aberrant this compound Glycosylation Profile
Question: The glycosylation profile of my recombinant this compound is inconsistent, showing incorrect sialylation or antennary structures. How can I address this?
Answer:
Glycosylation is a critical quality attribute for this compound, impacting its in vivo activity and half-life. Inconsistent glycosylation is a common challenge.
Possible Causes & Solutions:
-
Culture Conditions:
-
pH: Slightly acidic conditions (pH 6.85-7.2) have been shown to favor the production of this compound with higher sialic acid content.[14]
-
Dissolved Oxygen: DO levels can influence the glycosylation profile. Maximum core fucosylation has been observed at 50% and 100% DO, with reduced fucosylation at higher or lower levels.[4][15]
-
Nutrient Availability: The availability of nucleotide sugar precursors is essential for proper glycosylation. Ensure your media formulation is not limiting in these components.
-
-
Cell Line Engineering:
-
The host cell line's native glycosylation machinery may not be optimal. Co-expression of glycosyltransferases, such as α2,3-sialyltransferase and β1,4-galactosyltransferase, can enhance sialylation.[16] Combinatorial engineering of genes involved in the sialylation pathway can also lead to more highly sialylated this compound.[17]
-
-
Ammonia Concentration:
-
High ammonia concentrations can increase the pH of intracellular compartments like the trans-Golgi, potentially reducing the activity of glycosyltransferases and leading to incomplete glycan structures.[14]
-
Issue: High Levels of this compound Aggregation
Question: I am observing a high percentage of aggregated this compound in my purified product. What are the likely causes during the culture process?
Answer:
This compound aggregation can occur during cell culture, purification, and storage, and it is crucial to minimize it to ensure product safety and efficacy.
Possible Causes & Solutions:
-
Culture Environment:
-
pH and Temperature: Suboptimal pH and elevated temperatures can promote protein aggregation.
-
-
Shear Stress:
-
High shear stress in the bioreactor can potentially contribute to protein aggregation.[6]
-
-
Cell Lysis:
-
The release of intracellular components upon cell lysis can create an environment that promotes aggregation. Maintaining high cell viability is key.
-
Frequently Asked Questions (FAQs)
Cell Line and Culture Conditions
-
Q1: What is the optimal temperature for large-scale this compound production in CHO cells?
-
A1: A biphasic temperature strategy is often employed. The initial growth phase is typically conducted at 37°C to achieve high cell density. For the production phase, a temperature shift down to 30-33°C can enhance the specific productivity of this compound.[1]
-
-
Q2: How does pH affect this compound production and quality?
-
A2: The optimal pH for CHO cell growth is typically between 7.00 and 7.20. The highest specific this compound productivity at 32.5°C has been observed at a pH of 7.00.[1][2] Slightly acidic pH (6.85-7.2) can also lead to a higher proportion of acidic this compound isoforms, which is desirable for in vivo activity.[14]
-
-
Q3: What is the recommended dissolved oxygen (DO) level for this compound production?
-
A3: While CHO cells can tolerate a range of DO levels, extreme hypoxia (e.g., 3%) and hyperoxia (e.g., 200%) can negatively impact specific productivity. A DO range of 10% to 100% generally supports high and consistent this compound production.[4]
-
Troubleshooting & Quality Control
-
Q4: My bioreactor culture is contaminated. What are the common sources and how can I prevent it?
-
A4: Common sources of contamination include lab personnel, unfiltered air, contaminated media or reagents, and improperly sterilized equipment.[11][12] Prevention strategies include strict aseptic technique, regular cleaning and sterilization of equipment, and routine testing of raw materials and cell banks.[10][13]
-
-
Q5: How can I monitor and control this compound glycosylation during production?
-
A5: Consistent control of culture parameters such as pH and dissolved oxygen is crucial.[4][14][15] Advanced approaches include cell line engineering to express key glycosyltransferases.[16][17] Regular analysis of the glycan profile of your product using methods like HILIC-UPLC is essential for monitoring.
-
-
Q6: What are the main challenges when scaling up this compound production from benchtop to large-scale bioreactors?
-
A6: Key challenges include maintaining homogeneity in larger vessels, ensuring adequate mass transfer of oxygen and nutrients, managing shear stress from increased agitation and sparging, and effective removal of CO2 to control pH.[3]
-
Data Presentation
Table 1: Effect of Temperature and pH on this compound Production
| Culture Temperature (°C) | Culture pH | Maximum Viable Cell Concentration (cells/mL) | Specific this compound Productivity (qthis compound) (pg/cell/day) - Relative to 37°C, pH 7.00 | Maximum this compound Concentration (Units/mL) - Relative to 37°C, pH 7.00 |
| 37.0 | 7.00 | ~4.5 x 10^6 | 1.0 | 1.0 |
| 37.0 | 7.20 | ~5.0 x 10^6 | ~1.0 | ~1.1 |
| 37.0 | 7.40 | ~4.0 x 10^6 | ~1.0 | ~0.9 |
| 32.5 | 7.00 | ~3.0 x 10^6 | ~1.5 | ~3.0 |
| 32.5 | 7.20 | ~3.5 x 10^6 | ~1.2 | ~2.5 |
| 32.5 | 7.40 | ~2.5 x 10^6 | ~1.0 | ~1.8 |
Data synthesized from literature.[1][2]
Table 2: Impact of Dissolved Oxygen (DO) on this compound Production and Glycosylation
| DO Set-Point (%) | Specific Growth Rate (µ) - Relative to 50% DO | Specific this compound Productivity (qthis compound) - Relative to 50% DO | Core Fucosylation (%) |
| 3 | ~1.0 | Significantly Lower | Reduced |
| 10 | ~1.0 | High | ~75% |
| 50 (Normoxic) | 1.0 | 1.0 | ~80% |
| 100 | ~1.0 | High | ~80% |
| 200 (Hyperoxic) | Significantly Lower | Significantly Lower | Reduced |
Data synthesized from literature.[4][15]
Experimental Protocols
Protocol 1: Fed-Batch Culture of this compound-Producing CHO Cells in a Bioreactor
This protocol outlines a general procedure for a fed-batch culture. Specific parameters should be optimized for your cell line and process.
1. Bioreactor Preparation and Sterilization: a. Assemble the bioreactor with all necessary probes (pH, DO, temperature) and tubing. b. Calibrate the pH and DO probes according to the manufacturer's instructions. c. Add the initial volume of basal culture medium. d. Sterilize the bioreactor by autoclaving.
2. Inoculation: a. Aseptically transfer a healthy, exponentially growing seed culture to the bioreactor to achieve a target seeding density (e.g., 0.5 x 10^6 viable cells/mL).
3. Growth Phase (Days 0-5): a. Set the initial culture parameters:
- Temperature: 37°C
- pH: 7.1 (controlled with CO2 and/or base)
- DO: 50% (controlled by sparging with air/oxygen)
- Agitation: Set to a level that ensures homogeneity without excessive shear stress (e.g., 70-100 RPM, vessel dependent). b. Monitor viable cell density, viability, and key metabolite concentrations (glucose, lactate) daily.
4. Production Phase (Day 5 onwards): a. Initiate the temperature shift to 32.5°C. b. Begin the feeding strategy. A concentrated feed medium should be added daily or as required to maintain nutrient levels. c. Continue to monitor cell density, viability, metabolites, and start sampling for this compound titer.
5. Harvest: a. Harvest the culture when the viable cell density significantly declines or when the this compound titer reaches its peak. b. Separate the cells from the supernatant containing the recombinant this compound by centrifugation or filtration.
Protocol 2: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing this compound monomers, dimers, and higher-order aggregates.
1. Equipment and Materials: a. HPLC or UHPLC system with a UV detector. b. Size exclusion chromatography column suitable for separating proteins in the 10-100 kDa range (e.g., BioSep-SEC-s2000).[18] c. Mobile phase: e.g., Phosphate-buffered saline (PBS), pH 7.4. d. This compound sample and reference standard.
2. Sample Preparation: a. Dilute the this compound sample to a suitable concentration (e.g., 0.1-1.0 mg/mL) using the mobile phase. b. Filter the sample through a 0.22 µm filter to remove any particulate matter.
3. Chromatographic Conditions: a. Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. b. Set the flow rate (e.g., 0.5-1.0 mL/min). c. Set the UV detector to monitor absorbance at 214 nm or 280 nm. d. Inject a defined volume of the prepared sample.
4. Data Analysis: a. Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times (larger molecules elute earlier). b. Integrate the peak areas to determine the relative percentage of each species.
Protocol 3: N-Glycan Analysis of Recombinant this compound
This protocol outlines the key steps for releasing and analyzing N-linked glycans from this compound.
1. N-Glycan Release: a. Denature the purified this compound sample (e.g., using a denaturing buffer with SDS and a reducing agent). b. Add PNGase F enzyme to the denatured protein and incubate to release the N-glycans.
2. Glycan Labeling: a. Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB]) to enable detection.
3. Labeled Glycan Clean-up: a. Remove the excess fluorescent label from the sample using a suitable clean-up method (e.g., HILIC-SPE).
4. HILIC-UPLC Analysis: a. Separate the labeled glycans using a hydrophilic interaction liquid chromatography (HILIC) column on a UPLC system equipped with a fluorescence detector. b. Use a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to elute the glycans based on their hydrophilicity.
5. Data Analysis: a. Identify the different glycan structures by comparing their retention times to a labeled glycan standard library (e.g., dextran ladder) and known this compound glycan profiles. b. Quantify the relative abundance of each glycan species by integrating the peak areas.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Workflow.
References
- 1. Effect of culture pH on erythropoietin production by Chinese hamster ovary cells grown in suspension at 32.5 and 37.0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dissolved oxygen on the production and the glycosylation profile of recombinant human erythropoietin produced from CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of shear stress on intrinsic CHO culture state and glycosylation of recombinant tissue-type plasminogen activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Shear Stress Increases Recombinant Protein Production and High Shear Stress Increases Apoptosis in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. corning.com [corning.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced sialylation of recombinant erythropoietin in CHO cells by human glycosyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. selectscience.net [selectscience.net]
selecting the appropriate negative controls for in vitro EPO experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro Erythropoietin (EPO) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a negative control in an this compound experiment?
A negative control is a sample or group that is treated identically to the experimental samples but is not expected to produce a response to the treatment.[1][2] Its purpose is to demonstrate that any observed effects are due to the experimental variable (in this case, this compound) and not other factors like non-specific binding or experimental artifacts.[1][3] A valid negative control helps to establish a baseline and confirms the specificity of the experimental results.[2]
Q2: What are the most appropriate cell-based negative controls for this compound experiments?
The ideal cell-based negative control is a cell line that does not express the this compound receptor (EPOR).[1][4] These cells should not exhibit a biological response, such as proliferation or signaling pathway activation, upon stimulation with this compound.
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EPOR-negative cell lines: Cell lines like the renal cell carcinoma line 769-P are well-documented as being EPOR-negative and serve as excellent negative controls.[4]
-
EPOR knockout/knockdown cells: Genetically modified cell lines where the EPOR gene has been knocked out or its expression has been silenced (e.g., using siRNA) are also highly specific negative controls.[4]
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Wild-type vs. knock-in models: In studies involving murine cells, tissues from wild-type mice can serve as negative controls when compared to human EPOR knock-in mouse tissues, especially when using antibodies specific to human EPOR.[4]
Q3: What is an isotype control and why is it essential when using anti-EPOR antibodies?
An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody used in the experiment but lacks specificity to the target antigen (EPOR).[5][6][7] It is a crucial negative control for experiments involving antibodies, such as flow cytometry or immunohistochemistry.[5][7]
The primary purpose of an isotype control is to differentiate between specific antibody binding to EPOR and non-specific background signal.[5][6] Background staining can arise from various factors, including the antibody binding to Fc receptors on target cells.[5] Using an isotype control at the same concentration as the primary antibody helps to determine if the experimental protocol's blocking and washing steps are sufficient to prevent false-positive results.[6]
Q4: Can serum starvation be considered a negative control?
Serum starvation, the process of removing serum from the cell culture medium, is often used as a baseline control rather than a true negative control for the action of this compound. While it helps to reduce the background signaling from growth factors present in serum, it does not control for the specificity of this compound's effects. In experiments investigating this compound-induced signaling, cells are often serum-starved before stimulation with this compound. The unstimulated, serum-starved cells then serve as a baseline to which the this compound-stimulated cells are compared.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in negative control cells | Non-specific binding of antibodies.[6] | 1. Use an isotype control: This will help determine the level of non-specific binding.[5][6] 2. Optimize blocking and washing steps: Ensure that blocking buffers are effective and washing steps are stringent enough to remove unbound antibodies.[6] 3. Validate your primary antibody: Use a well-validated antibody and confirm its specificity, for example, by testing it on EPOR-knockout cells.[4][8] |
| Negative control cells show a response to this compound | 1. Contamination of this compound stock: The recombinant this compound might be contaminated with other growth factors. 2. Unexpected EPOR expression: The cell line thought to be EPOR-negative may have low levels of EPOR expression. | 1. Use a high-purity, well-characterized recombinant this compound. 2. Verify EPOR expression: Check for EPOR expression at both the mRNA and protein level in your negative control cell line.[4] |
| No response in positive control cells (this compound-dependent cell line) | 1. Inactive this compound: The recombinant this compound may have lost its biological activity. 2. Cell line issue: The this compound-dependent cell line may have lost its responsiveness. | 1. Test the this compound activity: Use a fresh batch of this compound or test the current batch on a different, reliable this compound-responsive cell line. 2. Check cell line integrity: Ensure the cells have been properly maintained and have not been in continuous culture for too long. Perform a mycoplasma test. |
| Inconsistent results between experiments | Variability in experimental conditions. | 1. Standardize protocols: Ensure all experimental parameters, including cell seeding density, this compound concentration, and incubation times, are consistent. 2. Use a master mix: For reagents, prepare a master mix to be distributed across all wells or samples to minimize pipetting errors. |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted for an this compound-dependent cell line, such as F-36E cells.[9]
-
Cell Seeding: Seed this compound-dependent cells (e.g., F-36E) in a 96-well plate at a density of 1 x 10^4 cells per 100 µL in growth medium (e.g., DMEM with 10% FCS, penicillin, and streptomycin).[9]
-
Treatment: Add varying concentrations of recombinant human this compound (e.g., 0-5 IU/mL) to the wells.[9] Include a negative control group with no this compound.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.[9]
-
MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL to each well.[9]
-
Incubation with MTT: Incubate for 4 hours at 37°C.[9]
-
Solubilization: Add isopropyl alcohol with 0.04 N HCl to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 630 nm within an hour.[9]
Negative Controls for this Assay:
-
No this compound control: Cells cultured in the absence of this compound.
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EPOR-negative cell line: Perform the same assay on an EPOR-negative cell line to ensure the observed proliferation is EPOR-dependent.
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
Erythropoietin binding to its receptor (EPOR) on the cell surface triggers a conformational change in the receptor dimer. This leads to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 autophosphorylates and then phosphorylates tyrosine residues on the cytoplasmic tail of the EPOR. These phosphorylated sites serve as docking stations for various signaling molecules, leading to the activation of downstream pathways, including the STAT5, PI3K/AKT, and Ras/MEK/ERK pathways, which are crucial for cell survival and proliferation.[10][11][12]
References
- 1. Positive and Negative Controls | Rockland [rockland.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptors Are Not Detectable in Primary Human Tumor Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotype Control Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Isotype Control [ptglab.com]
- 7. Isotype Controls | Antibodies.com [antibodies.com]
- 8. The effect of erythropoietin on normal and neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-jarb.org [e-jarb.org]
- 10. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
optimizing fixation and permeabilization for intracellular EPO staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the fixation and permeabilization steps crucial for successful intracellular Erythropoietin (EPO) staining in flow cytometry.
Frequently Asked Questions (FAQs)
1. Which fixative is recommended for intracellular this compound staining?
Formaldehyde is a commonly used fixative as it preserves cell structure by cross-linking proteins. A concentration of 1-4% in phosphate-buffered saline (PBS) is typically effective. However, the optimal concentration may vary depending on the cell type and should be determined empirically. While alcohols like methanol can also be used for fixation and have the advantage of simultaneously permeabilizing the cells, they can denature some protein epitopes, so compatibility with the anti-EPO antibody should be verified.
2. What is the most suitable permeabilization agent for accessing intracellular this compound?
For cytoplasmic proteins like this compound, detergents such as saponin or Triton™ X-100 are effective. Saponin is a milder, reversible detergent that creates pores in the cell membrane without dissolving it, which can be beneficial for preserving cell surface markers.[1] Triton™ X-100 is a stronger, non-reversible detergent that will also permeabilize the nuclear membrane. The choice between them may depend on whether simultaneous staining of nuclear antigens is required.
3. How can I be sure that the detected signal is specific to intracellular this compound?
Several controls are essential to ensure the specificity of your staining:
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Isotype Control: Use an antibody of the same immunoglobulin class and conjugate but with no specificity to a target in your cells. This helps to determine the level of non-specific binding.
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Unstained Control: This sample of cells is not treated with any fluorescent antibody and is used to set the baseline fluorescence (autofluorescence) of your cells.
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Fluorescence Minus One (FMO) Control: In a multicolor panel, this control includes all antibodies except the one of interest (in this case, anti-EPO). This is crucial for accurate gating, especially when the positive signal is dim.
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Biological Controls: Include a cell type known to not express this compound (negative control) and, if possible, a cell line or primary cells known to express this compound (positive control).
4. What can I do to minimize high background staining?
High background can obscure a real signal. To reduce it:
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Titrate your antibody: Use the lowest concentration of the antibody that still provides a detectable signal on a known positive control.
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Include blocking steps: Use a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to block non-specific antibody binding sites.[2]
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Ensure adequate washing: Thoroughly wash the cells after antibody incubations to remove any unbound antibodies. Including a small amount of detergent like Tween® 20 in the wash buffer can help.
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Use Fc receptor blocking agents: If your cells express Fc receptors (e.g., immune cells), block these receptors before adding your primary antibody to prevent non-specific binding.
5. How can I increase a weak or absent intracellular this compound signal?
A weak signal can be due to low protein expression or suboptimal staining. Consider the following:
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Use a protein transport inhibitor: Since this compound is a secreted protein, treating cells with a protein transport inhibitor like Brefeldin A or Monensin for a few hours before harvesting can lead to its accumulation inside the cell.[1]
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Optimize stimulation conditions: If you are inducing this compound expression, ensure your stimulation protocol (e.g., hypoxia, chemical inducers) is optimal for the cell type you are using.
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Signal amplification: Consider using a biotinylated primary antibody followed by a streptavidin-fluorochrome conjugate to amplify the signal.
-
Choose a bright fluorochrome: For low-expression targets, use a bright fluorochrome (e.g., PE, APC) conjugated to your antibody.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Ineffective fixation or permeabilization. | Optimize fixative (e.g., 1-4% formaldehyde) and permeabilizing agent (e.g., 0.1-0.5% saponin or Triton™ X-100) concentrations and incubation times. |
| Low abundance of intracellular this compound. | Use a protein transport inhibitor (e.g., Brefeldin A) during cell culture to promote intracellular accumulation.[1] | |
| Antibody concentration is too low. | Titrate the anti-EPO antibody to find the optimal concentration. | |
| Fluorochrome is not bright enough. | Use an antibody conjugated to a bright fluorochrome like PE or APC. | |
| High Background | Antibody concentration is too high. | Titrate the antibody to a lower, optimal concentration. |
| Inadequate blocking. | Include an Fc block step and use a protein-based blocking solution (e.g., BSA or serum).[2] | |
| Insufficient washing. | Increase the number and volume of wash steps after antibody incubation. | |
| Poor Cell Viability | Harsh fixation/permeabilization conditions. | Reduce the concentration or incubation time of the fixative/permeabilizing agent. Perform all steps at 4°C. |
| Excessive centrifugation speed. | Centrifuge cells at a lower speed (e.g., 300-400 x g). | |
| High Variability Between Samples | Inconsistent cell numbers. | Ensure an equal number of cells is used for staining each sample. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps in the protocol. |
Experimental Protocol: Intracellular this compound Staining
This protocol provides a general framework. Optimization of reagent concentrations and incubation times for your specific cell type and experimental conditions is recommended.
Materials:
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Cells of interest (e.g., renal interstitial fibroblasts, stimulated neuroblastoma cells)
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Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% formaldehyde in PBS)
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Permeabilization/Wash Buffer (e.g., 0.1% saponin in PBS with 1% BSA)
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Staining Buffer (e.g., PBS with 2% BSA)
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Fc Receptor Blocking solution
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Fluorochrome-conjugated anti-EPO antibody
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Fluorochrome-conjugated isotype control antibody
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Protein transport inhibitor (e.g., Brefeldin A)
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Flow cytometry tubes
Procedure:
-
Cell Preparation and Stimulation (if applicable):
-
Culture cells under conditions that promote this compound expression (e.g., hypoxia).
-
For secreted proteins like this compound, add a protein transport inhibitor (e.g., Brefeldin A at 1-5 µg/mL) for the last 4-6 hours of culture.
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Harvest cells and wash once with cold PBS.
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Resuspend cells in Staining Buffer to a concentration of 1-2 x 10^6 cells/mL.
-
-
Surface Staining (Optional):
-
If also staining for surface markers, perform this step before fixation.
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Add surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with Staining Buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells twice with Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-EPO antibody (and isotype control in a separate tube) at the predetermined optimal concentration.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization/Wash Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Visualizations
Caption: Experimental workflow for intracellular this compound staining.
Caption: Simplified this compound signaling pathway.
References
improving the reproducibility of EPO-dependent cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of erythropoietin (EPO)-dependent cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for this compound-dependent proliferation assays?
A1: Several hematopoietic cell lines are dependent on cytokines for proliferation and survival and are commonly used for this compound bioassays. The most frequently used include:
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TF-1: A human erythroleukemia cell line that requires granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-3, or this compound for growth.[1][2]
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UT-7: A human acute myeloid leukemia cell line that can proliferate in response to this compound, IL-3, or GM-CSF.[3][4]
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BaF/ER: A murine pro-B cell line engineered to express the this compound receptor, making its proliferation strictly dependent on this compound.[5]
Q2: What is the mechanism of this compound-induced cell proliferation?
A2: Erythropoietin (this compound) stimulates red blood cell production by binding to and activating the this compound receptor (EpoR) on the surface of erythroid progenitor cells.[6] This binding induces a conformational change in the receptor, causing it to dimerize.[7] The dimerization activates the receptor-associated Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the cytoplasmic domain of the EpoR.[6][8] These phosphorylated sites serve as docking stations for various signaling molecules, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation, including the STAT5, PI3K/Akt, and MAPK pathways.[6][9][10]
Q3: What is a typical dose-response range for this compound in a proliferation assay?
A3: The linear portion of the log dose-response curve for recombinant human this compound (rhthis compound) in a TF-1 cell-based assay typically falls within the range of 2.5 to 90 picomolar (pM).[1] For routine experiments, activity is often measured at doses between 3 and 60 pM.[1] However, the optimal range can vary depending on the cell line, assay conditions, and the specific activity of the this compound preparation.
Q4: Can a very high concentration of this compound inhibit proliferation?
A4: Yes, some studies have shown that excessively high concentrations of this compound (e.g., above 1 x 10⁴ U/mL) can paradoxically inhibit the proliferation of this compound-dependent cell lines.[5][11] This high-dose inhibition may be due to the failure of excess this compound to trigger the necessary conformational change in the receptor, leading to impaired downstream signaling, including reduced phosphorylation of the this compound receptor and JAK2.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-dependent cell proliferation assays.
Issue 1: Low Signal-to-Noise Ratio or High Background
Q: My assay has a low signal-to-noise ratio, with high proliferation in the negative control wells (no this compound). What could be the cause?
A: High background proliferation can obscure the specific response to this compound. Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Serum Components | Fetal Bovine Serum (FBS) contains growth factors that can stimulate proliferation. Solution: Reduce the serum concentration in the assay medium (e.g., to 0.5-2%) or use a serum-free medium after an initial cell starvation period. |
| Endogenous Cytokines | Cells may be producing their own growth factors. Solution: Ensure a thorough wash and starvation step before adding this compound. Wash cells 3-4 times with basal medium to remove any residual growth factors from the culture medium.[5] |
| Cell Seeding Density | Too many cells seeded per well can lead to contact-dependent proliferation or rapid nutrient depletion, masking the this compound effect. Solution: Optimize the initial cell seeding density. Perform a cell titration experiment to find a density that is at the lower end of reliable detection to maximize the assay window.[12] |
Issue 2: No or Weak Proliferative Response to this compound
Q: My cells are not proliferating, or the response is very weak, even at high this compound concentrations. What should I check?
A: A lack of response points to a critical issue with the cells, reagents, or assay setup.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Cells may have low viability due to overgrowth, nutrient depletion, or improper storage. Solution: Always use cells in the logarithmic growth phase. Regularly check cell viability with a method like Trypan Blue exclusion. Thaw new vials of cells if cultures are old or have been passaged too many times. |
| Inactive this compound | The this compound preparation may have lost its biological activity due to improper storage or handling. Solution: Use a fresh, validated lot of this compound. Aliquot this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Always include a positive control with a known active this compound standard. |
| Incorrect Assay Duration | The incubation period may be too short for a detectable proliferative response or so long that cells in the negative control wells begin to die. Solution: Optimize the incubation time. A typical duration is 48-72 hours.[13] A time-course experiment can help determine the optimal endpoint. |
| Sub-optimal Cell Line | The specific clone or passage number of the cell line may have lost its this compound dependency. Solution: Obtain a new, low-passage vial of the cell line from a reputable source like ATCC. Periodically re-validate the cell line's this compound-dependent response. |
Issue 3: High Variability Between Replicates
Q: I am seeing significant variation between my replicate wells, leading to a large standard deviation. How can I improve precision?
A: High variability compromises the reliability and reproducibility of the assay.[14]
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, this compound dilutions, or detection reagents is a major source of variability. Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When plating cells, gently mix the cell suspension between pipetting to ensure a uniform cell density.[15] |
| Uneven Cell Seeding | "Edge effects" in microplates can cause cells in the outer wells to behave differently than those in the inner wells. Solution: To minimize edge effects, avoid using the outermost wells of the plate. Fill these wells with sterile PBS or basal medium to maintain humidity. Ensure a homogeneous cell suspension before and during plating. |
| Reagent Precipitation | Some detection reagents (e.g., MTT, resazurin) can precipitate if not stored or handled correctly. Solution: Warm reagents like alamarBlue™ or PrestoBlue™ to 37°C and swirl to ensure all components are in solution before use.[15] |
| Inconsistent Incubation | Temperature or CO₂ fluctuations in the incubator can affect cell growth rates across the plate. Solution: Ensure the incubator is properly calibrated and provides a stable, uniform environment. Avoid placing plates in the front of the incubator where temperature shifts are more common. |
Data Presentation: Assay Parameters
The following table summarizes key quantitative parameters for designing an this compound-dependent proliferation assay using TF-1 cells.
| Parameter | Recommended Range/Value | Notes |
| Cell Line | TF-1 (ATCC® CRL-2003™) | Maintain in RPMI-1640 + 10% FBS + 2 ng/mL GM-CSF. |
| Seeding Density | 2 x 10⁴ - 5 x 10⁴ cells/mL | Optimize for your specific assay conditions and duration. |
| This compound Concentration Range | 0.1 pM - 1000 pM (log dilutions) | A typical linear response is observed between 2.5 - 90 pM.[1] |
| Incubation Time | 48 - 72 hours | Time-course experiments are recommended for optimization. |
| Assay Medium | RPMI-1640 + 0.5-2% FBS | Low serum is critical to reduce background proliferation. |
| Detection Method | MTT, XTT, WST-1, or Resazurin-based | Colorimetric or fluorometric assays measuring metabolic activity.[1][13] |
| Inter-assay RSD | < 15% | Relative Standard Deviation (RSD) should be monitored for consistency.[1] |
Experimental Protocols
Protocol: this compound-Dependent Proliferation Assay using TF-1 Cells and MTT
This protocol outlines a standard method for quantifying the proliferative response of TF-1 cells to this compound.
1. Cell Preparation and Starvation: a. Culture TF-1 cells in complete growth medium (RPMI-1640, 10% FBS, 2 ng/mL GM-CSF) to a density of approximately 5-8 x 10⁵ cells/mL. b. Harvest cells by centrifugation (125 x g, 5-7 minutes). c. Wash the cell pellet three times with basal medium (RPMI-1640 without FBS or growth factors) to remove all traces of GM-CSF. d. Resuspend the cells in starvation medium (RPMI-1640, 0.5% FBS) at a concentration of 4 x 10⁵ cells/mL and incubate for 4-6 hours to ensure quiescence.
2. Assay Setup: a. Following starvation, centrifuge the cells and resuspend them in fresh assay medium (RPMI-1640, 0.5% FBS) at a density of 4 x 10⁵ cells/mL. b. Add 50 µL of the cell suspension to the inner wells of a sterile 96-well flat-bottom plate (2 x 10⁴ cells/well). c. Prepare serial dilutions of your this compound standard and test samples in assay medium. d. Add 50 µL of the this compound dilutions to the appropriate wells. For negative control wells, add 50 µL of assay medium only. The final volume in each well should be 100 µL. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
3. Proliferation Measurement (MTT Assay): a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. c. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well. d. Gently pipette to mix and dissolve the formazan crystals. e. Incubate the plate overnight at 37°C or for at least 4 hours until the purple crystals are fully dissolved. f. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other wells. b. Plot the absorbance values against the log of the this compound concentration. c. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that gives half-maximal response).[16][17]
Visualizations
This compound Receptor Signaling Pathway
Caption: Simplified this compound receptor signaling cascade leading to cell proliferation.
Experimental Workflow Diagram
Caption: Standard workflow for an this compound-dependent cell proliferation assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Development of an in vitro Bioassay for Recombinant Human Erythropoietin (rHuthis compound) Based on Proliferative Stimulation of an Erythroid Cell Line and Analysis of Sialic Acid Dependent Microheterogeneity: UT-7 Cell Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An extra high dose of erythropoietin fails to support the proliferation of erythropoietin dependent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of erythropoietin signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Erythropoietin fails to interfere with the antiproliferative and cytotoxic effects of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Recombinant EPO Biosimilars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of several recombinant Erythropoietin (EPO) biosimilars, supported by experimental data. The following sections detail the methodologies of key bioassays, present quantitative data in a comparative format, and visualize critical biological pathways and experimental workflows.
Introduction to Erythropoietin and Biosimilars
Erythropoietin is a glycoprotein hormone that plays a crucial role in the stimulation of red blood cell production, a process known as erythropoiesis.[1] Recombinant human this compound (rHuthis compound) is a widely used biotherapeutic for treating anemia associated with chronic kidney disease and cancer chemotherapy.[1] With the expiration of patents for originator rHuthis compound products, several biosimilars have been developed and approved for clinical use.
A biosimilar is a biological product that is highly similar to and has no clinically meaningful differences from an existing FDA-approved reference product. The development and approval of biosimilars rely on a comprehensive "totality of the evidence" approach, which includes extensive analytical, non-clinical, and clinical studies to demonstrate biosimilarity to the reference product.[1] A critical aspect of this evaluation is the assessment of bioactivity, which ensures that the biosimilar elicits the same biological response as the originator.
Data Presentation: Comparative Bioactivity of this compound Products
The following table summarizes quantitative data from a comparative study on the quality and bioactivity of two originator this compound products (Eprex® and Dynthis compound®) and two biosimilars (Binocrit® and Retacrit®).[2][3] This study highlights the importance of rigorous analytical and biological testing for all this compound products.
| Product | Type | This compound Monomer Content (μg/mL) (HP-SEC) | Total this compound Content (IU/mL) (ELISA) | In Vivo Potency (IU/mL) |
| Eprex® (epoetin alfa) | Originator | 83.3 | 10,000 | 12,900 |
| Dynthis compound® (epoetin delta) | Originator | 166.7 | 20,000 | 7,800 |
| Binocrit® (epoetin alfa) | Biosimilar | 83.3 | 10,000 | 10,000 |
| Retacrit® (epoetin zeta) | Biosimilar | 71.4 | 8,333 | 10,000 |
Data sourced from Brinks V, et al. Pharm Res. 2011.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the transparent and reproducible assessment of this compound bioactivity.
In Vitro Bioassay: TF-1 Cell Proliferation
The in vitro bioactivity of this compound and its biosimilars is commonly assessed by measuring their ability to stimulate the proliferation of an this compound-dependent cell line, such as the human erythroleukemic cell line TF-1.[4][5]
Principle: TF-1 cells require granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for growth and survival in culture, but they also proliferate in response to this compound.[5][6] The proliferative response is proportional to the concentration of bioactive this compound. Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.[4][5][7]
Methodology:
-
Cell Culture: TF-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 5 ng/mL recombinant human GM-CSF.
-
Preparation for Assay: Prior to the assay, cells are washed to remove GM-CSF and resuspended in a basal medium without growth factors.
-
Assay Setup:
-
A 96-well microtiter plate is used for the assay.
-
A standard curve is prepared using a reference standard of this compound at various known concentrations.
-
Test samples of this compound biosimilars are diluted to a similar concentration range as the standard.
-
1x10^4 TF-1 cells are added to each well containing either the standard or a test sample.[6]
-
Each concentration is typically tested in triplicate.
-
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Proliferation (MTT Assay):
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is read at 570 nm using a microplate reader.
-
-
Data Analysis: The bioactivity of the biosimilar is determined by comparing its dose-response curve to that of the reference standard. The relative potency is calculated using parallel line analysis.
In Vivo Bioassay: Normocythemic Mouse Model
The in vivo bioactivity of this compound is a critical measure as it reflects the product's overall biological effect, including its pharmacokinetic and pharmacodynamic properties. The normocythemic mouse bioassay is a widely accepted method for determining the potency of this compound formulations.[8][9][10][11][12]
Principle: This assay measures the erythropoietic response in normal (normocythemic) mice to the administration of this compound. The primary endpoint is the increase in the number of reticulocytes (immature red blood cells) in the peripheral blood, which is a direct indicator of stimulated erythropoiesis.[8][11]
Methodology:
-
Animals: Eight-week-old female BALB/c mice are typically used for the assay.[9][10]
-
Assay Design:
-
Administration: A single subcutaneous injection of the assigned dose is administered to each mouse.[8][11]
-
Blood Sampling: After 96 hours, a blood sample is collected from each mouse via the orbital sinus or tail vein.[8][11]
-
Reticulocyte Counting: The percentage of reticulocytes in the blood samples is determined using automated flow cytometry or by manual counting after staining with a supravital stain like new methylene blue.[8][9][10][11]
-
Data Analysis: The dose-response curves for the reference standard and the biosimilar are plotted. The relative potency of the biosimilar is calculated using parallel line analysis, comparing the dose required to produce the same level of reticulocyte response as the reference standard.
Visualizations
This compound Receptor Signaling Pathway
Erythropoietin initiates its biological effects by binding to the this compound receptor (EPOR) on the surface of erythroid progenitor cells. This binding triggers a cascade of intracellular signaling events, primarily through the JAK2-STAT5 pathway, which ultimately leads to the proliferation, differentiation, and survival of these cells.
Caption: this compound Receptor Signaling Pathway
Experimental Workflow for In Vitro Bioactivity Assay
The following diagram outlines the key steps in a typical in vitro cell proliferation assay to determine the bioactivity of an this compound biosimilar.
Caption: In Vitro Bioassay Workflow
Logical Relationship for Biosimilar Comparison
The assessment of biosimilarity is a stepwise process that involves a head-to-head comparison with the reference product at multiple levels.
Caption: Biosimilar Comparison Logic
References
- 1. Are there any biosimilars available for Epoetin alfa? [synapse.patsnap.com]
- 2. Quality of Original and Biosimilar Epoetin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Recombinant human erythropoietin: method of in vivo evaluation using normocythemic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the normocythemic mice bioassay for the potency evaluation of recombinant human erythropoietin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the Normocythemic Mice Bioassay for the Potency Evaluation of Recombinant Human Erythropoietin in Pharmaceutical Formulations | CoLab [colab.ws]
- 11. scielo.br [scielo.br]
- 12. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Cross-Validation of Erythropoietin (EPO) Measurements Across Different Assay Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of erythropoietin (EPO) is critical for a wide range of applications, from monitoring anemia therapies to detecting illicit use in sports. With a variety of immunoassay platforms available, understanding their comparative performance is essential for reliable and reproducible results. This guide provides an objective comparison of common assay platforms for this compound measurement, supported by experimental data, detailed methodologies, and visual workflows to aid in platform selection and cross-validation studies.
Data Presentation: A Comparative Analysis of this compound Assay Platforms
A key study compared a chemiluminescent immunoassay (CHEM) with a traditional enzyme-linked immunosorbent assay (ELISA) for serum this compound measurement. The results demonstrated good correlation between the two methods, although the ELISA results were consistently lower. The inter-technique correlation was reported as: [ELISA] = 0.76 * [CHEM] + 0.06 with a correlation coefficient (r²) of 0.92.[1]
Below is a summary of the performance characteristics of different immunoassay platforms, drawing from direct comparisons and the general capabilities of each technology.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Luminex (Bead-based Multiplex Immunoassay) | Simoa (Single Molecule Array) |
| Principle | Enzyme-linked antibodies for colorimetric or chemiluminescent detection in a microplate format. | Antibody-coated beads are used to capture analytes, which are then detected by a fluorescent reporter. Allows for multiplexing. | Single immunocomplexes are captured on paramagnetic beads and loaded into microwells for digital signal readout. |
| Sensitivity | Typically in the low pg/mL to ng/mL range. | Generally offers higher sensitivity than traditional ELISA, in the pg/mL range. | Ultra-sensitive, capable of detecting analytes in the fg/mL to low pg/mL range. |
| Dynamic Range | Generally narrower compared to other platforms. | Wider dynamic range than traditional ELISA. | Wide dynamic range. |
| Throughput | Lower throughput, typically one analyte per plate. | High throughput, capable of measuring multiple analytes simultaneously in a single well. | Moderate to high throughput, with automated systems available. |
| Sample Volume | Requires a larger sample volume per analyte compared to multiplexed assays. | Requires a small sample volume for multiple analyte measurements. | Requires a very small sample volume. |
| Precision | Good, with intra-assay CVs typically <10%. For an this compound ELISA, precision was reported to be better than 7% for most quality control samples.[1] | Good, with low intra- and inter-assay coefficients of variation. | Excellent, with very low CVs due to the digital nature of the measurement. |
| Bias | Can exhibit bias when compared to other methods. One study showed a significant negative bias for some ELISA kits when compared to a reference radioimmunoassay (RIA). | Can show variability between different kits and manufacturers. | Generally shows low bias and high accuracy. |
| Instrumentation | Standard plate reader. | Specialized Luminex instrument with lasers or LEDs for bead detection. | Dedicated Simoa instrument. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different platforms. Below are generalized protocols for the key immunoassay platforms discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol is a generalized representation of a sandwich ELISA for this compound. Specific details may vary based on the kit manufacturer.
Materials:
-
This compound ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing serial dilutions of the this compound standard to generate a standard curve.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time and temperature to allow the this compound to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured this compound. Incubate as recommended.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody. Incubate as recommended.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Luminex Assay for this compound
This protocol outlines the general steps for a magnetic bead-based Luminex assay.
Materials:
-
Luminex this compound assay kit (containing antibody-coupled magnetic beads, detection antibody, standards, buffers)
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
Magnetic plate separator
-
Microplate shaker
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare wash buffer, standards, and samples according to the kit instructions.
-
Bead Mix Preparation: Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well.
-
Washing: Place the plate on a magnetic separator, wait for the beads to pellet, and then aspirate the supernatant. Wash the beads with wash buffer.
-
Sample Incubation: Add standards, controls, and samples to the wells. Incubate on a plate shaker at the specified speed and duration to allow the this compound to bind to the capture antibodies on the beads.
-
Washing: Wash the beads using the magnetic separator as described above.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate on a plate shaker.
-
Washing: Repeat the washing step.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (SAPE) to each well and incubate on a plate shaker. Protect the plate from light.
-
Washing: Repeat the washing step.
-
Resuspension and Reading: Resuspend the beads in sheath fluid and read the plate on a Luminex instrument. The instrument will identify the bead region (analyte) and quantify the median fluorescence intensity (MFI) of the reporter signal.
-
Data Analysis: Generate a standard curve by plotting the MFI of the standards against their concentrations. Calculate the this compound concentration in the samples based on the standard curve.
Simoa "Homebrew" Assay for this compound
This protocol provides a general workflow for developing a custom Simoa assay for this compound, often referred to as a "homebrew" assay.
Materials:
-
Simoa Homebrew Assay Development Kit
-
Capture and detection antibodies for this compound
-
Paramagnetic beads
-
Biotinylation reagent
-
Streptavidin-β-Galactosidase (SBG)
-
Resorufin β-D-galactopyranoside (RGP) substrate
-
Simoa instrument (e.g., HD-X™, SR-X™)
-
Buffers and reagents for conjugation and assay steps
Procedure:
-
Antibody Preparation and Conjugation:
-
Couple the capture antibody to paramagnetic beads.
-
Biotinylate the detection antibody.
-
Purify the conjugated antibodies.
-
-
Assay Optimization:
-
Determine the optimal concentrations of capture beads and detection antibody.
-
Optimize incubation times and temperatures.
-
-
Assay Protocol:
-
Sample Incubation: Incubate samples or standards with the capture antibody-coated beads.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Enzyme Labeling: Add SBG conjugate and incubate.
-
Washing: Perform wash steps between each incubation to remove unbound reagents.
-
-
Simoa Disc Loading and Reading:
-
Resuspend the final bead-immunocomplexes in RGP substrate.
-
Load the mixture onto a Simoa disc. The disc contains thousands of microwells, each capable of holding a single bead.
-
The instrument seals the wells and acquires images of each microwell.
-
-
Data Analysis:
-
The instrument counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells.
-
The average number of enzymes per bead (AEB) is calculated and plotted against the standard concentrations to generate a standard curve.
-
The concentration of this compound in the samples is determined from the standard curve.
-
Mandatory Visualizations
Erythropoietin (this compound) Signaling Pathway
Caption: Simplified this compound signaling pathway.
Experimental Workflow for Cross-Validation of this compound Assays
References
A Comparative Analysis of Erythropoietin (EPO) and Other Erythropoiesis-Stimulating Agents
Erythropoiesis-stimulating agents (ESAs) are a class of drugs that stimulate the bone marrow to produce red blood cells and are pivotal in treating anemia associated with chronic kidney disease (CKD), chemotherapy, and other conditions.[1][2] These agents mimic the function of endogenous erythropoietin (EPO), a glycoprotein hormone naturally produced by the kidneys in response to low oxygen levels.[1][3] The development of recombinant human this compound (epoetin alfa) revolutionized anemia management, and subsequent generations of ESAs have been engineered to offer different pharmacokinetic profiles, such as extended half-lives, to reduce dosing frequency.
This guide provides a comparative analysis of first-generation ESAs like epoetin alfa and subsequent, longer-acting agents such as darbepoetin alfa and methoxy polyethylene glycol-epoetin beta. We will delve into their mechanisms of action, comparative clinical data, and the experimental protocols used to evaluate their performance.
Mechanism of Action and Signaling Pathway
All ESAs function by binding to and activating the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells in the bone marrow.[4][5] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2).[5] The activated JAK2 then initiates a cascade of intracellular signaling pathways that are crucial for the survival, proliferation, and differentiation of red blood cell precursors.[5][6]
The primary signaling cascades activated by EPOR engagement include:
-
JAK2/STAT5 Pathway: This is a canonical pathway where activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes essential for erythroid differentiation and survival, such as the anti-apoptotic protein Bcl-xL.[5][6]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is activated to promote cell survival and inhibit apoptosis.[6][7]
-
Ras/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is involved in promoting the proliferation and differentiation of erythroid progenitors.[6][7]
Comparative Overview of ESAs
The primary differences among various ESAs lie in their molecular structure, which in turn affects their pharmacokinetics, particularly their serum half-life and receptor binding affinity. These modifications are designed to create longer-acting agents that require less frequent administration.
| Agent Type | Example(s) | Key Structural Feature | Half-Life (IV) | Dosing Frequency |
| Recombinant Human this compound | Epoetin alfa, Epoetin beta | Identical amino acid sequence to endogenous this compound.[8] | ~4-13 hours | 1-3 times per week |
| Hyperglycosylated Analog | Darbepoetin alfa | Contains five N-linked carbohydrate chains (vs. three in this compound).[8] | ~25.3 hours | Once weekly or every 2 weeks[8] |
| Pegylated Agent | Methoxy polyethylene glycol-epoetin beta (CERA) | Covalent attachment of a large polyethylene glycol (PEG) polymer.[9] | ~130 hours | Once every 2 weeks or monthly[10] |
| Peptide-based ESA | Peginesatide (Withdrawn) | A synthetic, pegylated peptide that mimics this compound.[9] | ~46 hours | Once monthly[11] |
| Note: Half-life values can vary based on the route of administration and patient population. |
Key Distinctions:
-
Epoetin Alfa: As a first-generation ESA, it closely mimics the action of natural this compound.[8] Its shorter half-life necessitates more frequent injections.[12]
-
Darbepoetin Alfa: The addition of two extra carbohydrate chains makes the molecule larger and increases its stability and serum half-life.[8] This allows for a reduced dosing frequency compared to epoetin alfa.[12]
-
Methoxy Polyethylene Glycol-Epoetin Beta (CERA): This agent is created by attaching a large PEG molecule to epoetin beta. This modification significantly increases its size and reduces its clearance from the body, resulting in a much longer half-life and allowing for monthly administration.[10][13]
-
Peginesatide: This was a synthetic peptide-based ESA, demonstrating that molecules without sequence homology to this compound could still activate the EPOR.[11] It was later withdrawn from the market due to safety concerns.[9]
Experimental Protocols for ESA Comparison
Evaluating the comparative efficacy and pharmacokinetics of different ESAs requires standardized preclinical and clinical experimental designs.
In Vivo Efficacy Assessment in an Animal Model
This experiment is designed to compare the ability of different ESAs to correct anemia in a controlled preclinical setting.
Objective: To compare the dose-dependent effects of ESA-A (e.g., Epoetin alfa) and ESA-B (e.g., Darbepoetin alfa) on red blood cell production in a rodent model of anemia.
Methodology:
-
Induction of Anemia: Anemia is induced in a cohort of rats or mice. A common method is through repeated phlebotomy or administration of a nephrotoxic agent like cisplatin to induce CKD-associated anemia.
-
Group Allocation: Animals are randomized into several groups:
-
Vehicle Control (saline)
-
ESA-A (multiple dose levels)
-
ESA-B (multiple dose levels)
-
-
Dosing: ESAs are administered subcutaneously or intravenously according to their intended clinical dosing schedule (e.g., Epoetin alfa three times a week, Darbepoetin alfa once a week).
-
Blood Sampling: Small blood samples are collected serially (e.g., weekly) from the tail vein.
-
Hematological Analysis: Key parameters are measured using an automated hematology analyzer:
-
Hemoglobin (Hgb) concentration
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count (an indicator of new red blood cell production)
-
-
Data Analysis: The change in hemoglobin from baseline is plotted over time for each group. Dose-response curves are generated to compare the potency of the different ESAs.
Receptor Binding Affinity Assay
This in vitro experiment quantifies how strongly different ESAs bind to the this compound receptor.
Objective: To determine the binding affinity (Kd) of various ESAs to the EPOR expressed on a cell line.
Methodology:
-
Cell Culture: A cell line engineered to overexpress the human EPOR (e.g., HEK293-EPOR cells) is cultured.
-
Radioligand: A fixed, low concentration of radiolabeled this compound (e.g., ¹²⁵I-EPO) is used.
-
Competitive Binding: The cells are incubated with the radiolabeled this compound and increasing concentrations of a "cold" (unlabeled) competitor ESA (e.g., Epoetin alfa, Darbepoetin alfa).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then washed away.
-
Quantification: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ESA. A competition curve is fitted to the data to calculate the IC50 (the concentration of ESA that inhibits 50% of radioligand binding). The IC50 is then used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates higher binding affinity.
Conclusion
The development of erythropoiesis-stimulating agents has progressed from recombinant versions of the endogenous hormone to structurally modified analogs with significantly extended half-lives. While all ESAs share a common mechanism of action through the this compound receptor, their structural differences—primarily in glycosylation and pegylation—lead to distinct pharmacokinetic profiles. Darbepoetin alfa and methoxy polyethylene glycol-epoetin beta offer the clinical advantage of less frequent administration compared to first-generation epoetins. The choice of an ESA depends on clinical context, patient needs, and dosing convenience. The experimental protocols outlined provide a framework for the continued evaluation and comparison of existing and novel agents in this important therapeutic class.
References
- 1. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 6. "Emerging this compound and this compound receptor regulators and signal transducers." by David Kuhrt and Don M Wojchowski [knowledgeconnection.mainehealth.org]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Peginesatide [medbox.iiab.me]
- 10. Comparison Among Erythropoietin Stimulating Agents | MedPath [trial.medpath.com]
- 11. clinician.com [clinician.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
A Head-to-Head Comparison of In Vivo Erythropoietin (EPO) Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Erythropoietin (EPO) administered via different routes, supported by experimental data. We delve into the pharmacokinetic and pharmacodynamic profiles of intravenous and subcutaneous delivery, offering insights to inform preclinical and clinical study design.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The route of this compound administration significantly influences its pharmacokinetic and pharmacodynamic profile. Intravenous (IV) administration leads to rapid peak plasma concentrations, while subcutaneous (SC) injection results in a slower absorption and more sustained plasma levels.
Pharmacokinetic Comparison of Epoetin Alfa
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Bioavailability | 100% | ~37% in adults, 54% in children |
| Time to Peak Plasma Concentration (Tmax) | Almost instantaneous | 5 to 24 hours[1] |
| Half-life (t½) | Approximately 6 hours | Approximately 24 hours |
Pharmacodynamic Comparison: Erythropoietic Response
While pharmacokinetic profiles differ, the overall erythropoietic response can be comparable when equivalent total weekly doses are administered. The sustained plasma concentrations from SC administration are thought to prevent the apoptosis of this compound-dependent progenitor cells.
| Parameter | Intravenous (IV) Administration (Thrice Weekly) | Subcutaneous (SC) Administration (Thrice Weekly) |
| Reticulocyte Count | No significant difference at equivalent weekly doses | No significant difference at equivalent weekly doses |
| Hemoglobin Levels | No significant difference at equivalent weekly doses | No significant difference at equivalent weekly doses |
| This compound Dose Requirement for Anemia Correction | Median: 124.5 IU/kg/week | Median: 120 IU/kg/week |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Erythropoietin exerts its effects by binding to the this compound receptor (EPOR) on the surface of erythroid progenitor cells. This binding event triggers a cascade of intracellular signaling, primarily through the JAK2/STAT5 pathway, which is crucial for the survival, proliferation, and differentiation of these cells.[2][3][4][5][6] Other activated pathways include the RAS/MEK/ERK and PI3K/AKT pathways.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Comparison
A typical in vivo study to compare different this compound administration routes involves several key steps, from animal model selection to data analysis.
Caption: In vivo this compound comparison workflow.
Experimental Protocols
In Vivo Bioassay in Normocythemic Mice
This protocol is adapted from established methods for assessing this compound potency in vivo.[7][8]
1. Animal Model and Housing:
-
Species: Normocythemic mice (e.g., ICR or CBA strain).
-
Age: 8 weeks old.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
Group 2 (Intravenous this compound): Recombinant human this compound administered via tail vein injection.
-
Group 3 (Subcutaneous this compound): Recombinant human this compound administered via subcutaneous injection in the dorsal region.
3. Dosing Regimen:
-
Single Dose Study: Administer a single dose of this compound (e.g., 10, 30, or 90 IU/mouse).[7]
-
Multiple Dose Study: Administer daily injections for 3-4 consecutive days (e.g., 1, 3, or 9 IU/mouse/day).[7]
4. Blood Sampling:
-
Timing: For single-dose studies, collect blood 96 hours post-injection. For multiple-dose studies, collect blood 24 hours after the last injection.[7]
-
Method: Collect approximately 20-100 µL of blood from the orbital venous sinus using a heparinized capillary tube.
5. Pharmacokinetic Analysis:
-
Centrifuge blood samples to separate plasma.
-
Determine this compound concentration in plasma using a validated ELISA kit.
6. Pharmacodynamic Analysis (Reticulocyte Counting):
-
Manual Method (Brilliant Cresyl Blue):
-
Mix equal volumes of blood and 1% brilliant cresyl blue stain.
-
Incubate at 37°C for 7 minutes.[7]
-
Prepare a blood smear on a glass slide.
-
Count the number of reticulocytes per 1000 red blood cells under a microscope.
-
-
Automated Method:
-
Use an automated hematology analyzer or flow cytometer for reticulocyte counting.
-
7. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Compare mean reticulocyte counts and hemoglobin levels between groups using appropriate statistical tests (e.g., ANOVA).
-
Generate dose-response curves for pharmacodynamic effects.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Comparative analysis of the JAK/STAT signaling through erythropoietin receptor and thrombopoietin receptor using a systems approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Simple in vivo bioassay for erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Anti-Erythropoietin Receptor Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of the erythropoietin receptor (EPOR) is critical. However, the market is saturated with anti-EPOR antibodies of varying specificity, leading to a high risk of unreliable data. This guide provides a comparative overview of commercially available anti-EPOR antibodies, supported by experimental data, to aid in the selection of a specific and reliable reagent.
Comparison of Anti-EPO Receptor Antibody Performance
The following table summarizes the performance of several commercially available anti-EPO receptor antibodies based on published validation data. It is crucial to note that knockout (KO) cell lines or tissues are the gold standard for validating antibody specificity.
| Antibody Name | Supplier | Host | Applications | Validated Specificity & Key Findings |
| A82 (monoclonal) | Amgen | Rabbit | WB, Flow Cytometry | Highly Specific. Detects the ~59 kDa full-length EPOR in Western blots of EPOR-positive control cells.[3][4] Shows minimal signal in EPOR-negative cells.[3] Suitable for detecting low levels of EPOR expression.[3] |
| M-20 (polyclonal) | Santa Cruz Biotechnology | Rabbit | WB | Specific for Western Blotting. Readily identifies the 59-kDa EPOR protein in immunoblots.[2] However, it is not suitable for immunohistochemistry , as it shows no difference in staining between wild-type and EPOR-knockout tissues.[2][5] |
| C-20 (polyclonal) | Santa Cruz Biotechnology | Goat | WB, IHC | Not Recommended. Shows significant cross-reactivity. In Western blots, it detects multiple non-EPOR proteins, including a 66-kDa protein identified as heat shock protein 70 (HSP70).[1][2] Unsuitable for immunohistochemistry.[2] |
| FAB3072P (monoclonal) | R&D Systems | Mouse | Flow Cytometry | Specific for Flow Cytometry. Detects human EPOR on the surface of cell lines like TF-1 and KU812.[6] No cross-reactivity with recombinant human EPO or TpoR was observed in ELISAs.[6] |
Experimental Validation Protocols
To ensure the reliability of your results, it is imperative to validate the specificity of your chosen anti-EPOR antibody in your experimental system. Below are detailed protocols for key validation experiments.
Western Blotting Protocol for EPOR Detection
This protocol is designed to assess the specificity of an anti-EPOR antibody by detecting the ~59 kDa receptor in cell lysates.
1. Sample Preparation:
-
Positive Control: Use lysates from cell lines known to express high levels of EPOR, such as UT-7/Epo or TF-1 cells.[6][7]
-
Negative Control: Use lysates from cell lines with no or very low EPOR expression, such as 769-P cells, or ideally, lysates from an EPOR knockout cell line.[2]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EPOR antibody (e.g., A82 at 1 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
A specific antibody should detect a band at ~59 kDa in the positive control lane and no band in the negative control lane.
Flow Cytometry Protocol for Cell Surface EPOR Staining
This protocol allows for the detection of EPOR on the surface of intact cells.
1. Cell Preparation:
-
Harvest cells and wash them twice with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
2. Fc Receptor Blocking:
-
To prevent non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
3. Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the primary anti-EPOR antibody (e.g., PE-conjugated FAB3072P) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Include an isotype control to assess background staining.
4. Washing:
-
Wash the cells twice by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes.
5. Data Acquisition:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Specific staining will be observed as a shift in fluorescence intensity in the EPOR-positive cell population compared to the isotype control.
Immunohistochemistry Protocol for EPOR in Paraffin-Embedded Tissue
As highlighted in the literature, validating anti-EPOR antibodies for IHC is particularly challenging. The use of knockout tissue is the most rigorous validation method.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate-based antigen retrieval solution (pH 6.0) and heating in a pressure cooker or water bath. The optimal time and temperature should be determined empirically.
3. Staining:
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary anti-EPOR antibody overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash slides three times with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash slides three times with PBS.
4. Visualization and Counterstaining:
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip.
-
Specific staining should be observed in tissues known to express EPOR, while no staining should be present in EPOR-knockout tissues.
Visualizing Key Pathways and Workflows
This compound Receptor Signaling Pathway
Erythropoietin binding to its receptor initiates a cascade of intracellular signaling events, primarily through the JAK2-STAT5, PI3K/AKT, and Ras-MAPK pathways, which are crucial for erythropoiesis.
Caption: this compound Receptor Signaling Cascade.
Antibody Validation Workflow
A systematic workflow is essential for confirming the specificity of an anti-EPO receptor antibody.
Caption: Workflow for Anti-EPOR Antibody Validation.
References
- 1. Anti-Epo receptor antibodies do not predict this compound receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of a sensitive anti-erythropoietin receptor monoclonal antibody allows detection of low levels of EpoR in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Erythropoietin R PE-conjugated Antibody FAB3072P: R&D Systems [rndsystems.com]
- 7. The effect of erythropoietin on normal and neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Correlation of In Vitro Bioassay Results with In Vivo EPO Efficacy
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro bioassays and in vivo efficacy is critical for the development and evaluation of erythropoietin (EPO) and its biosimilars. This guide provides a comparative analysis of common in vitro and in vivo assays for this compound, supported by experimental data, detailed protocols, and visual workflows to elucidate the correlation—and notable disparities—between these essential evaluation methods.
Erythropoietin is a glycoprotein hormone that is a primary regulator of erythropoiesis. The biological activity, or potency, of recombinant human this compound (rHuthis compound) products is a critical quality attribute that must be accurately measured. While in vivo assays in animal models have traditionally been the gold standard for potency determination, in vitro cell-based bioassays are widely used for screening, characterization, and quality control due to their higher throughput, lower cost, and ethical considerations. However, the correlation between the results of these two types of assays is not always straightforward, primarily due to the complex role of post-translational modifications, such as glycosylation, on this compound's in vivo behavior.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative relationship between in vitro and in vivo bioassays for this compound, highlighting key findings from various studies. A significant observation is the differential impact of glycosylation on in vitro and in vivo potency.
| This compound Variant | In Vitro Assay | In Vitro Result | In Vivo Assay | In Vivo Result | Key Finding |
| Fully Glycosylated rHuthis compound | TF-1 cell proliferation | High activity | Normocythemic mouse reticulocyte count | High efficacy | Good general correlation between in vitro and in vivo activity for fully glycosylated this compound. |
| This compound with Incompletely Processed N-linked Oligosaccharides | Cell proliferation | Normal activity | Stimulation of erythropoiesis in vivo | At least 500-fold less effective than in vitro results would suggest.[1] | Demonstrates a significant discordance, where in vitro assays fail to predict the poor in vivo performance due to rapid clearance.[1] |
| Asialoerythropoietin (Desialylated this compound) | UT-7 cell proliferation | Two-fold higher specific activity compared to sialoerythropoietin.[2] | Not specified, but known to be rapidly cleared in vivo. | Significantly reduced in vivo efficacy. | Highlights that sialic acid is critical for in vivo half-life and efficacy, a factor not fully captured by in vitro proliferation assays.[2] |
| Glycosylation-Modified this compound Analogue | Not specified | Not specified | Reticulocyte count and hematocrit level in vivo | 2.1-fold increase in activity and 3.3-fold increase in elimination half-life compared to rHuthis compound. | Shows that strategic modifications to glycosylation can enhance in vivo performance. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on commonly cited methods in the literature.
In Vitro Bioassay: TF-1 Cell Proliferation (MTT Assay)
This assay measures the ability of this compound to stimulate the proliferation of the this compound-dependent human erythroleukemia cell line, TF-1. Cell proliferation is quantified using a colorimetric method based on the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
TF-1 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 5 ng/mL GM-CSF
-
Recombinant human this compound standard and test samples
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Culture TF-1 cells in growth medium. Prior to the assay, wash the cells to remove GM-CSF and resuspend in a basal medium without growth factors.
-
Seeding: Seed the washed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of basal medium.
-
This compound Stimulation: Add 100 µL of various concentrations of the this compound standard and test samples to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and determine the ED50 (the concentration that gives 50% of the maximal response) for the standard and test samples.
In Vivo Bioassay: Normocythemic Mouse Reticulocyte Response
This assay determines the biological activity of this compound by measuring the increase in the number of reticulocytes in the peripheral blood of normal mice following this compound administration.
Materials:
-
Normocythemic mice (e.g., B6D2F1, 8 weeks old)
-
This compound standard and test samples
-
Sterile saline for injection
-
Anticoagulant (e.g., EDTA)
-
Reticulocyte staining solution (e.g., new methylene blue) or flow cytometer with appropriate reagents.
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Dose Preparation: Prepare serial dilutions of the this compound standard and test samples in sterile saline.
-
Administration: Administer a single subcutaneous injection of the prepared this compound solutions to groups of mice (typically 6-8 mice per group). A common dose range is 10, 30, and 90 IU/mouse.
-
Blood Collection: After 96 hours, collect blood samples from each mouse via a suitable method (e.g., retro-orbital sinus) into tubes containing an anticoagulant.
-
Reticulocyte Counting:
-
Manual Method: Mix a small volume of blood with an equal volume of new methylene blue stain, incubate, prepare a blood smear, and count the number of reticulocytes per 1000 red blood cells under a microscope.
-
Automated Method: Use a flow cytometer to quantify the percentage of reticulocytes in the blood samples according to the instrument's protocol.
-
-
Data Analysis: Plot the percentage of reticulocytes against the log of the this compound dose. The potency of the test sample is calculated relative to the standard using parallel line analysis.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: The this compound signaling pathway, initiating with this compound binding to its receptor and leading to the transcription of genes that promote erythropoiesis.
Caption: A typical workflow for an in vitro this compound bioassay using a cell proliferation-based method like the MTT assay.
Caption: The logical relationship between in vitro and in vivo assays, highlighting the key factors that can lead to discrepancies in their results.
References
Benchmarking a Novel Deglycosylation-Coupled Western Blotting Method Against Gold Standard EPO Detection Techniques
For researchers, scientists, and drug development professionals, the accurate detection of Erythropoietin (EPO) is critical. This guide provides an objective comparison of a novel deglycosylation-coupled Western blotting method against the established gold standard techniques of Isoelectric Focusing (IEF-PAGE) and Sodium Dodecyl Sulfate Sarcosyl Polyacrylamide Gel Electrophoresis (SAR-PAGE). The information presented is supported by experimental data to aid in the evaluation of the most suitable method for specific research and development needs.
The detection of recombinant human this compound (rhthis compound) has long been a focal point in anti-doping science and clinical monitoring. While IEF-PAGE and SAR-PAGE are considered the gold standard methods, new techniques are continually being developed to enhance sensitivity, specificity, and efficiency. One such advancement is the use of deglycosylation-coupled Western blotting, a method that simplifies sample preparation and has the potential to improve the reliability of detection.
Comparative Analysis of this compound Detection Methods
The following tables summarize the key performance characteristics of the novel deglycosylation-coupled Western blotting method in comparison to the gold standard IEF-PAGE and SAR-PAGE methods.
| Parameter | Deglycosylation-Coupled Western Blotting | IEF-PAGE (Gold Standard) | SAR-PAGE (Gold Standard) | References |
| Principle of Separation | Molecular weight after removal of carbohydrate moieties | Isoelectric point | Apparent molecular weight | [1] |
| Sample Preparation | Enzymatic deglycosylation, no pre-purification required | Immuno-purification | Immuno-purification | [1] |
| Sensitivity | High, improved detection of deglycosylated this compound | High | High | [1] |
| Specificity | High, double detection of glycosylated and deglycosylated forms increases reliability | High, but potential for false positives with strenuous exercise | High | [1] |
| Window of Detection | Potentially extended due to simplified protocol and improved sensitivity | Narrow, rapidly dropping after 2-6 days | Generally longer than IEF-PAGE | |
| Complexity & Time | Simpler and potentially faster due to elimination of pre-purification | Labor-intensive and time-consuming | Less complex than IEF-PAGE | [1] |
| Cost | Potentially lower due to no pre-purification requirement | High cost associated with purification kits | High cost associated with purification kits | [1] |
Quantitative Performance Data
A direct quantitative comparison highlights the sensitivity and specificity of the different methods.
| Method | Sensitivity | Specificity | Reference |
| SAR-PAGE | 63.8% | 95.7% | |
| IEF-PAGE | 58.6% | 94.0% | |
| Deglycosylation-Coupled Western Blotting | Improved sensitivity and reliability reported, but specific percentages vary by study. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are the summarized experimental protocols for the deglycosylation-coupled Western blotting and the gold standard IEF-PAGE methods.
Deglycosylation-Coupled Western Blotting Protocol
-
Sample Preparation:
-
Blood (serum/plasma) or urine samples are collected.
-
Samples are treated with an enzyme (e.g., PNGase F) to remove N-linked glycans from the this compound protein. This results in a single, sharp band corresponding to the 22 kDa core protein on the Western blot.[1]
-
-
Electrophoresis:
-
The deglycosylated samples are loaded onto a standard SDS-PAGE gel.
-
Electrophoresis is performed to separate proteins based on their molecular weight.
-
-
Western Blotting:
-
Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific to this compound (e.g., clone AE7A5 or sc-9620).[1]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection:
-
A chemiluminescent substrate is applied to the membrane.
-
The signal is detected using a CCD camera or X-ray film, revealing bands corresponding to both the original glycosylated this compound and the 22 kDa deglycosylated this compound.[1]
-
Isoelectric Focusing (IEF-PAGE) Protocol (Gold Standard)
-
Sample Preparation:
-
Urine samples are concentrated.
-
This compound is purified from the sample matrix using immunoaffinity columns.
-
-
Isoelectric Focusing:
-
The purified sample is applied to an IEF gel containing a pH gradient.
-
An electric field is applied, causing the different this compound isoforms to migrate to their respective isoelectric points.
-
-
Blotting:
-
A double blotting technique is typically employed. The proteins are first transferred to one membrane, followed by a second transfer to another membrane to enhance specificity.
-
-
Immunodetection:
-
The membrane is incubated with a primary anti-EPO antibody.
-
A secondary antibody is used for detection, often with a chemiluminescent substrate.
-
Visualizing the Molecular and Experimental Pathways
To better understand the biological context and the experimental procedures, the following diagrams are provided.
Conclusion
The novel deglycosylation-coupled Western blotting method presents a promising alternative to the gold standard IEF-PAGE and SAR-PAGE for the detection of this compound. Its primary advantages lie in the simplified sample preparation, which eliminates the need for costly and time-consuming immuno-purification steps, and the potential for increased reliability through the dual detection of both glycosylated and deglycosylated forms of this compound.[1] While further studies are needed to establish definitive quantitative performance metrics across a wide range of sample types and concentrations, the initial findings suggest that this method could offer a more efficient and cost-effective workflow for this compound detection in various research and clinical settings. The choice of method will ultimately depend on the specific requirements of the study, including the need for high throughput, cost constraints, and the desired level of sensitivity and specificity.
References
A Comparative Analysis of the Neuroprotective Effects of Erythropoietin and Other Growth Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Erythropoietin (EPO) and other prominent growth factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF). This document summarizes key experimental findings, details underlying signaling pathways, and presents relevant methodologies to assist in the evaluation and development of novel neuroprotective therapeutics.
Executive Summary
Neurodegenerative diseases and acute neuronal injuries, such as stroke and spinal cord injury, represent significant challenges in modern medicine. Growth factors, with their ability to promote cell survival, differentiation, and regeneration, are a promising class of therapeutic agents. This guide focuses on a comparative assessment of this compound, a hematopoietic factor with now-recognized potent neuroprotective properties, against other well-established neurotrophic factors. The objective is to provide a clear, data-driven comparison of their efficacy in various preclinical models of neurological damage.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from head-to-head comparative studies, offering a direct comparison of the neuroprotective and neuroregenerative potential of this compound and other growth factors.
| In Vitro Neuroprotection: Neuronal Survival and Neurite Outgrowth | ||||
| Growth Factor | Experimental Model | Key Metric | Result | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in mouse hippocampal slice cultures | Reduction in Propidium Iodide (PI) uptake (cell death) | 33% reduction | [1] |
| Carbamylated this compound (Cthis compound) | Oxygen-Glucose Deprivation (OGD) in mouse hippocampal slice cultures | Reduction in Propidium Iodide (PI) uptake (cell death) | 49% reduction | [1] |
| This compound | NMDA excitotoxicity in mouse hippocampal slice cultures | Reduction in Propidium Iodide (PI) uptake (cell death) | 15% reduction (not statistically significant in all regions) | [1] |
| Cthis compound | NMDA excitotoxicity in mouse hippocampal slice cultures | Reduction in Propidium Iodide (PI) uptake (cell death) | 35% reduction | [1] |
| This compound | Retinal explants from postnatal rats | Neurite outgrowth | 169% increase | [2] |
| VEGF | Retinal explants from postnatal rats | Neurite outgrowth | 167% increase | [2] |
| In Vivo Neuroprotection: Parkinson's Disease Models | ||||
| Growth Factor | Animal Model | Key Metric | Result | Reference |
| VEGF-B (1 µg) | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease | % reduction in TH-positive neurons (neuroprotection) | ~30% reduction in neuronal loss | [2][3] |
| VEGF-B (10 µg) | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease | % reduction in TH-positive neurons (neuroprotection) | ~34% reduction in neuronal loss | [2][3] |
| GDNF (10 µg) | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease | % reduction in TH-positive neurons (neuroprotection) | ~20% reduction in neuronal loss | [2][3] |
| GDNF | 6-OHDA rat model of Parkinson's Disease | Amphetamine-induced rotations (behavioral recovery) | Significantly more effective than BDNF | [4] |
| BDNF | 6-OHDA rat model of Parkinson's Disease | Amphetamine-induced rotations (behavioral recovery) | Less effective than GDNF | [4] |
| GDNF | 6-OHDA rat model of Parkinson's Disease | Protection of nigrostriatal dopaminergic neurons | Significantly more effective than BDNF | [4] |
| BDNF | 6-OHDA rat model of Parkinson's Disease | Protection of nigrostriatal dopaminergic neurons | Less effective than GDNF | [4] |
Signaling Pathways: Mechanisms of Neuroprotection
The neuroprotective effects of these growth factors are mediated by complex intracellular signaling cascades that ultimately inhibit apoptosis, reduce inflammation, and promote cellular repair.
Erythropoietin (this compound) Signaling
This compound binds to its receptor (EpoR), leading to the activation of the Janus kinase 2 (JAK2) pathway. Phosphorylated JAK2, in turn, activates several downstream pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5), the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways collectively contribute to the anti-apoptotic and pro-survival effects of this compound.
References
Validating Erythropoietin's Biological Activity: A Comparative Guide to In Vitro Surrogate Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used in vitro surrogate markers for validating the biological activity of Erythropoietin (EPO). We delve into the experimental data, provide detailed protocols for key assays, and visualize the underlying biological and experimental workflows to aid in the selection of the most appropriate methods for your research and development needs.
Introduction to this compound and the Need for Surrogate Markers
Erythropoietin (this compound) is a glycoprotein hormone that plays a crucial role in erythropoiesis, the process of red blood cell production.[1] Its primary biological function is to stimulate the proliferation and differentiation of erythroid progenitor cells in the bone marrow.[2] Recombinant human this compound (rHuthis compound) is a widely used biotherapeutic for treating anemia associated with chronic kidney disease and chemotherapy.
Validating the biological activity of rHuthis compound is a critical step in its manufacturing and quality control. While in vivo assays in animal models have traditionally been the gold standard, they are often time-consuming, expensive, and raise ethical concerns.[3][4] Consequently, in vitro bioassays that utilize surrogate markers to predict in vivo efficacy have become indispensable tools. A surrogate marker is a laboratory measurement that is not itself a direct measure of clinical benefit but is expected to predict that benefit.[5] For this compound, the most widely accepted in vitro surrogate for its erythropoietic activity is the stimulation of proliferation in this compound-dependent cell lines.
Cell Proliferation: The Primary In Vitro Surrogate Marker
The biological activity of this compound is mediated through its binding to the this compound receptor (EPOR) on the surface of target cells.[6] This binding event triggers a cascade of intracellular signaling pathways, primarily the JAK2-STAT5 pathway, which ultimately leads to the transcription of genes involved in cell survival, proliferation, and differentiation.[6][7] Therefore, the proliferation of this compound-dependent cells in culture serves as a direct and quantifiable readout of this compound's biological activity.
Several cell lines have been established or engineered to be dependent on this compound for their growth and are commonly used in bioassays. The most prominent among these are the human erythroleukemia cell line TF-1, the human megakaryoblastic leukemia cell line UT-7, and the murine pro-B cell line 32D transfected with the human this compound receptor (32D-EPOR).
Comparative Analysis of this compound-Dependent Cell Lines
The choice of cell line for an this compound bioassay depends on various factors, including the specific application, desired sensitivity, and laboratory resources. The following table summarizes the key characteristics of the three most common cell lines used for this purpose.
| Feature | TF-1 Cells | UT-7 Cells | 32D-EPOR Cells |
| Origin | Human Erythroleukemia | Human Megakaryoblastic Leukemia | Murine Pro-B, transfected with human EPOR |
| This compound Dependency | Dependent on GM-CSF, IL-3, or this compound for proliferation and survival. | Dependent on GM-CSF, IL-3, or this compound for proliferation. | Originally IL-3 dependent, engineered to be this compound-dependent.[8] |
| Assay Principle | Measurement of cell proliferation in response to this compound. | Measurement of cell proliferation in response to this compound. | Measurement of cell proliferation in response to this compound.[8] |
| Advantages | - Human origin, providing physiologically relevant responses.- Well-characterized and widely used. | - Human origin.- Can be adapted to grow in the absence of serum. | - High sensitivity to this compound.- Low background proliferation in the absence of this compound.[8] |
| Disadvantages | - Can exhibit spontaneous differentiation.- Basal proliferation in the absence of this compound can be a concern. | - May require adaptation to specific media conditions. | - Murine origin may not fully recapitulate human-specific responses.- Requires stable maintenance of the transfected receptor. |
| Typical Readout | - 3H-thymidine incorporation- Colorimetric assays (MTT, XTT, WST) | - Colorimetric assays (Resazurin) | - 3H-thymidine incorporation[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of any bioassay. Below are generalized protocols for performing a cell proliferation-based this compound bioassay using the three discussed cell lines.
General Materials
-
This compound-dependent cell line (TF-1, UT-7, or 32D-EPOR)
-
Complete growth medium (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and the appropriate growth factor for routine culture (GM-CSF or IL-3)
-
This compound standard and test samples
-
96-well flat-bottom microplates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or ³H-thymidine)
-
Plate reader (spectrophotometer or scintillation counter)
Experimental Workflow: A Generalized Approach
The workflow for a cell-based this compound bioassay generally involves starving the cells of their regular growth factor, stimulating them with varying concentrations of an this compound standard and the test sample, and then measuring the resulting cell proliferation.
Figure 1. General experimental workflow for a cell-based this compound bioassay.
Detailed Protocol for TF-1 Cell-Based Bioassay
-
Cell Culture: Maintain TF-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cell Preparation:
-
Wash the TF-1 cells three times with basal RPMI-1640 medium (without GM-CSF) to remove any residual growth factor.
-
Resuspend the cells in basal medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound standard and test samples in basal medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with basal medium only as a negative control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
Measurement of Proliferation (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and determine the relative potency of the test sample compared to the standard using parallel line analysis.
Detailed Protocol for UT-7 Cell-Based Bioassay
-
Cell Culture: Culture UT-7 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 5 ng/mL recombinant human GM-CSF.
-
Cell Preparation:
-
Wash the UT-7 cells three times with basal IMDM (without GM-CSF).
-
Resuspend the cells in basal medium at a density of 1 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the this compound standard and test samples in basal medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Measurement of Proliferation (WST-1 Assay):
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the relative potency of the test sample by comparing its dose-response curve to that of the this compound standard.
Detailed Protocol for 32D-EPOR Cell-Based Bioassay
-
Cell Culture: Maintain 32D-EPOR cells in RPMI-1640 medium supplemented with 10% FBS and 1 U/mL recombinant murine IL-3.
-
Cell Preparation:
-
Wash the cells three times with basal RPMI-1640 medium (without IL-3).
-
Resuspend the cells in basal medium at a concentration of 5 x 10^4 cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of serially diluted this compound standard and test samples.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Measurement of Proliferation (³H-Thymidine Incorporation):
-
Pulse the cells with 1 µCi of ³H-thymidine per well and incubate for 4-6 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the relative potency by comparing the dose-response curves of the test sample and the standard.
This compound Signaling Pathway
The proliferative effect of this compound is a direct consequence of the activation of specific intracellular signaling pathways. Understanding this pathway is crucial for interpreting the results of cell-based bioassays.
Figure 2. Simplified this compound signaling pathway leading to cell proliferation.
Conclusion
The use of in vitro cell proliferation assays as a surrogate marker for this compound's biological activity is a well-established and reliable method. The choice between TF-1, UT-7, and 32D-EPOR cell lines will depend on the specific requirements of the assay, including the need for a human-derived system, desired sensitivity, and throughput. It is crucial to validate the chosen assay according to regulatory guidelines to ensure its accuracy, precision, and robustness. While in vitro assays provide a powerful tool for routine quality control and characterization of this compound products, it is important to acknowledge that they may not fully capture all aspects of in vivo activity, such as the influence of glycosylation on serum half-life. Therefore, a comprehensive validation strategy often involves correlating the results of in vitro bioassays with in vivo data to establish a robust link between the surrogate marker and the clinical efficacy of the biotherapeutic.
References
- 1. pharmainfonepal.com [pharmainfonepal.com]
- 2. Survival and proliferative roles of erythropoietin beyond the erythroid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. [Assay methods for erythropoietin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-jarb.org [e-jarb.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a cell-based bioassay for the detection of neutralizing antibodies against recombinant human erythropoietin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Cells Treated with Different EPO Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different erythropoietin (EPO) analogues on cellular gene expression. The information presented is intended to assist researchers in selecting the appropriate analogue for their specific experimental needs and to provide a framework for interpreting the resulting data.
Introduction to this compound Analogues
Erythropoietin (this compound) is a glycoprotein hormone that plays a crucial role in the production of red blood cells (erythropoiesis). Recombinant human this compound (rHuthis compound) and its analogues are widely used for the treatment of anemia associated with chronic kidney disease and chemotherapy. These analogues are designed to mimic the biological activity of endogenous this compound by binding to and activating the this compound receptor (EPOR). However, variations in their structure, glycosylation, and pharmacokinetic properties can lead to differences in their downstream cellular effects, including the modulation of gene expression.
The primary mechanism of action for all this compound analogues is the activation of the EPOR, which triggers a cascade of intracellular signaling pathways. The most prominent of these are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and the Ras/mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways ultimately leads to changes in gene transcription that promote the survival, proliferation, and differentiation of erythroid progenitor cells.
This guide focuses on three commonly used this compound analogues:
-
Epoetin alfa: A first-generation recombinant human this compound.
-
Darbepoetin alfa: A hyperglycosylated analogue of this compound with a longer half-life than epoetin alfa.
-
Methoxy polyethylene glycol-epoetin beta (CERA): A pegylated this compound analogue with an even longer half-life, allowing for less frequent administration.
Comparative Analysis of Gene Expression Profiles
While direct, head-to-head comparative studies on the global gene expression profiles induced by different this compound analogues are limited in publicly available literature, we can infer a comparative overview based on their known biological activities and the transcriptional responses to this compound stimulation in general. The following table summarizes the expected similarities and potential differences in the gene expression profiles of erythroid progenitor cells treated with these analogues.
| Gene Category | Epoetin Alfa | Darbepoetin Alfa | Methoxy Polyethylene Glycol-Epoetin Beta (CERA) |
| Erythroid Differentiation & Hemoglobin Synthesis | Upregulation of genes involved in heme biosynthesis (e.g., ALAS2), globin chain synthesis (e.g., HBA, HBB), and red blood cell membrane proteins (e.g., EPB41, ANK1). | Similar to Epoetin alfa, with a potentially more sustained upregulation due to its longer half-life, leading to a robust increase in hemoglobin levels.[1] | Similar to Darbepoetin alfa, with a prolonged duration of gene upregulation, potentially leading to more efficient hemoglobinization and red blood cell production. |
| Cell Cycle & Proliferation | Upregulation of cyclins (e.g., CCND1, CCNE1) and cyclin-dependent kinases (e.g., CDK4, CDK6) to promote cell cycle progression. | Similar to Epoetin alfa, potentially leading to a more sustained proliferative signal. | Similar to Darbepoetin alfa, supporting prolonged periods of progenitor cell expansion. |
| Anti-Apoptosis | Upregulation of anti-apoptotic genes such as BCL2L1 (Bcl-xL) and downregulation of pro-apoptotic genes like BAX and BAD. | Similar to Epoetin alfa, providing a sustained survival signal to erythroid progenitors. | Similar to Darbepoetin alfa, offering prolonged protection against apoptosis. |
| Signal Transduction | Induction of negative feedback regulators of JAK/STAT signaling, such as Suppressors of Cytokine Signaling (SOCS) proteins (e.g., SOCS3, CIS). | Similar to Epoetin alfa. The sustained signaling may lead to a more pronounced induction of these feedback inhibitors over time. | Similar to Darbepoetin alfa. The continuous receptor activation may result in a distinct temporal pattern of feedback regulator expression. |
| Iron Metabolism | Downregulation of hepcidin, a key regulator of iron availability, to increase iron supply for hemoglobin synthesis. | Similar to Epoetin alfa. | Shown to cause intensive suppression of serum hepcidin levels, suggesting a strong induction of genes that regulate iron uptake and utilization.[2] |
| Globin Gene Switching | May influence the expression of genes involved in the switch from fetal (γ-globin) to adult (β-globin) hemoglobin. | Effects on globin gene switching are likely similar to Epoetin alfa. | The prolonged signaling might have a more pronounced effect on the epigenetic regulation of globin gene clusters. |
Experimental Protocols
The following section outlines a representative experimental workflow for comparing the gene expression profiles of cells treated with different this compound analogues using RNA sequencing (RNA-seq).
I. Cell Culture and Treatment
-
Cell Type: Primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) or an this compound-responsive cell line (e.g., UT-7).
-
Culture Medium: Serum-free expansion medium supplemented with appropriate cytokines (e.g., SCF, IL-3) to maintain the progenitor state.
-
This compound Analogue Treatment:
-
Starve the cells of this compound for 12-24 hours to establish a baseline.
-
Resuspend the cells in a fresh medium containing one of the following this compound analogues at a concentration known to elicit a maximal biological response (e.g., Epoetin alfa: 2 U/mL; Darbepoetin alfa: 40 ng/mL; Methoxy polyethylene glycol-epoetin beta: 100 ng/mL).
-
Include a vehicle-treated control group.
-
Harvest cells at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) to capture both early and late transcriptional responses.
-
II. RNA Isolation
-
Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.[3][4][5][6][7]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
III. RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
IV. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between the different this compound analogue treatment groups and the control group at each time point using statistical packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are modulated by each this compound analogue.
-
Validation: Validate the expression of a subset of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).[8][9][10][11][12]
Visualizations
Signaling Pathways
The following diagrams illustrate the major signaling pathways activated by this compound and its analogues.
Caption: Overview of this compound Receptor Signaling Pathways.[13][14][15][16][17][18][19][20][21]
Caption: The JAK-STAT Signaling Pathway in Erythropoiesis.[16][17][18][19][20]
Caption: The PI3K-Akt Signaling Pathway in Erythroid Cells.[17][21][22][23][24]
Experimental Workflow
Caption: Workflow for Comparing Gene Expression Profiles.
Conclusion
The choice of this compound analogue for research purposes can have subtle but important implications for the resulting gene expression profiles. While all analogues activate the same core signaling pathways, differences in their pharmacokinetics, such as a longer half-life for darbepoetin alfa and CERA, can lead to more sustained receptor activation and potentially more prolonged changes in gene expression. This may be particularly relevant for genes involved in the later stages of erythroid differentiation and for those that are part of negative feedback loops.
This guide provides a foundational understanding of the expected similarities and differences in the gene expression profiles induced by epoetin alfa, darbepoetin alfa, and CERA. The detailed experimental protocol and data analysis pipeline offer a robust framework for conducting comparative transcriptomic studies. By carefully considering the properties of each analogue and employing rigorous experimental and analytical methods, researchers can gain valuable insights into the molecular mechanisms underlying erythropoiesis and the specific effects of these important therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of the JAK/STAT signaling through erythropoietin receptor and thrombopoietin receptor using a systems approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Validating Animal Models for Erythropoietin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established animal models used to study Erythropoietin (EPO) resistance, a critical challenge in the management of anemia associated with chronic kidney disease (CKD) and inflammatory conditions. We present objective performance data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the selection and validation of the most appropriate model for your research needs.
Comparison of Animal Models for this compound Resistance
Two primary categories of animal models are widely utilized to investigate the complex mechanisms of this compound resistance: those induced by uremia/chronic kidney disease and those induced by systemic inflammation.
Uremia-Induced this compound Resistance Models
These models mimic the clinical scenario of this compound hyporesponsiveness in patients with chronic kidney disease.
-
5/6 Nephrectomy Model: This surgical model is a gold standard for inducing progressive CKD in rodents. It involves the surgical removal of one kidney and infarction of two-thirds of the contralateral kidney, leading to a gradual decline in renal function, uremia, and subsequent anemia with this compound resistance.
-
Adenine-Induced CKD Model: A non-surgical alternative where a diet supplemented with adenine leads to the deposition of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephritis, fibrosis, and a state of chronic renal failure. This model is recognized for its simplicity and reproducibility[1].
Inflammation-Induced this compound Resistance Models
These models are designed to study the impact of systemic inflammation on erythropoiesis and this compound signaling, a key contributor to this compound resistance independent of CKD.
-
Turpentine-Induced Inflammation Model: Subcutaneous injection of turpentine oil creates a sterile abscess, inducing a robust and sustained systemic inflammatory response characterized by the release of pro-inflammatory cytokines.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model: Intradermal injection of CFA, an emulsion containing inactivated mycobacteria, induces a chronic inflammatory state mimicking autoimmune diseases like rheumatoid arthritis, which is often associated with anemia of inflammation and this compound resistance.
-
Lipopolysaccharide (LPS) Model: Administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits an acute and potent inflammatory response, providing a model to study the immediate effects of inflammation on erythropoiesis.
Quantitative Data Comparison
The following tables summarize key hematological, inflammatory, and iron metabolism parameters observed in different animal models of this compound resistance. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
Table 1: Hematological Parameters in Animal Models of this compound Resistance
| Parameter | Uremia-Induced (5/6 Nephrectomy) | Inflammation-Induced (Turpentine) | Control/Sham |
| Hemoglobin (g/dL) | ↓ (Significantly decreased)[2] | ↓ (Significantly decreased) | Normal Range |
| Hematocrit (%) | ↓ (Significantly decreased)[2] | ↓ (Significantly decreased) | Normal Range |
| Reticulocyte Count | ↓ (Trend towards reduction)[2] | ↓ (Suppressed)[2] | Normal Range |
| Serum this compound (mU/mL) | ↑ (Significantly increased)[2] | ↑ (Significantly increased)[3] | Baseline |
Table 2: Inflammatory Markers in Animal Models of this compound Resistance
| Parameter | Uremia-Induced (Adenine) | Inflammation-Induced (Turpentine) | Control/Sham |
| Serum IL-6 (pg/mL) | ↑ (Significantly increased)[4] | ↑ (Significantly increased)[5] | Low/Undetectable |
| Serum TNF-α (pg/mL) | ↑ (Significantly increased)[6] | ↑ (Significantly increased) | Low/Undetectable |
| C-Reactive Protein (CRP) | ↑ (Increased) | ↑ (Increased) | Baseline |
Table 3: Iron Metabolism Markers in Animal Models of this compound Resistance
| Parameter | Uremia-Induced (5/6 Nephrectomy) | Inflammation-Induced (CFA) | Control/Sham |
| Serum Iron (µg/dL) | ↓ (Significantly decreased)[2] | ↓ (Decreased) | Normal Range |
| Serum Ferritin | Variable (May be normal or increased) | ↑ (Increased) | Baseline |
| Hepatic Hepcidin mRNA | ↑ (Increased)[7] | ↑ (Significantly increased)[8] | Baseline |
Experimental Protocols
Induction of 5/6 Nephrectomy in Rats
This protocol describes a two-step surgical procedure to induce chronic kidney disease.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
First Surgery (Right Nephrectomy):
-
Make a flank incision to expose the right kidney.
-
Carefully ligate the renal artery, vein, and ureter with surgical silk.
-
Remove the entire right kidney.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Second Surgery (Left Subtotal Nephrectomy):
-
Anesthetize the rat and expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative care and monitor the animal's health. CKD and associated anemia typically develop over several weeks.
Induction of Turpentine-Induced Inflammation in Mice
This protocol induces a sterile abscess and systemic inflammation.
-
Animal Preparation: Use adult mice (e.g., C57BL/6).
-
Turpentine Injection: Anesthetize the mouse lightly. Subcutaneously inject 100 µL of sterile turpentine oil into the intrascapular region.
-
Monitoring: Monitor the animals for signs of inflammation, such as localized swelling and changes in behavior. A systemic inflammatory response is typically established within 24-48 hours. For chronic inflammation, injections can be repeated weekly.[9]
Measurement of Hematological Parameters
-
Blood Collection: Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the experimental endpoint into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood using an automated hematology analyzer to determine hemoglobin, hematocrit, and red blood cell count.
-
Reticulocyte Count:
-
Manual Method: Mix a small volume of whole blood with a supravital stain (e.g., new methylene blue). Prepare a blood smear and count the number of reticulocytes per 1000 red blood cells under a microscope.
-
Flow Cytometry: Use a commercial kit to stain reticulocytes with a fluorescent dye that binds to residual RNA. Analyze the sample on a flow cytometer to obtain an accurate percentage of reticulocytes.
-
Measurement of Inflammatory Cytokines and Hepcidin (ELISA)
-
Sample Preparation: Collect blood and separate serum by centrifugation. Store serum at -80°C until analysis.
-
ELISA Procedure (General):
-
Use commercially available ELISA kits for rat or mouse IL-6, TNF-α, or hepcidin.
-
Bring all reagents to room temperature.
-
Add standards and samples to the antibody-coated microplate wells in duplicate.
-
Incubate as per the kit instructions.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the analyte in the samples.
Mandatory Visualizations
Caption: Workflow for validating an animal model of this compound resistance.
Caption: Signaling pathways in this compound resistance.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Erythropoiesis and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of inflammatory and oxidative stress indicators in rat models of CKD induced by adenine versus folic acid; an experimental study [nephropathol.com]
- 6. Ameliorative Effect of Chrysin on Adenine-Induced Chronic Kidney Disease in Rats | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. cohesionbio.com [cohesionbio.com]
- 9. gentaurpdf.com [gentaurpdf.com]
A Guide to Inter-Laboratory Comparison of Erythropoietin (EPO) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for the quantification of erythropoietin (EPO), a critical glycoprotein hormone that regulates red blood cell production. Understanding the performance and variability of different assay types is crucial for accurate research, clinical diagnostics, and the development of therapeutic this compound analogs. This document summarizes quantitative data from inter-laboratory studies, details experimental protocols for key assays, and visualizes important biological and experimental processes.
Data Presentation: Comparing Immunoassays and Bioassays
The two primary methods for this compound quantification are immunoassays, which detect the presence of the this compound protein, and bioassays, which measure its biological activity. Each approach has distinct advantages and limitations that influence inter-laboratory variability and the interpretation of results.
Immunoassay Performance in External Quality Assessment (EQA)
External Quality Assessment (EQA) or Proficiency Testing (PT) programs are essential for evaluating and improving the performance of laboratories. In these programs, multiple laboratories analyze the same samples, and their results are compared. The following table summarizes data from a longitudinal EQA study of this compound immunoassays, highlighting the inter-laboratory variation observed over several years.
| Year-Survey | Sample | Number of Participants | Robust Mean (IU/L) | Inter-laboratory Coefficient of Variation (CV %) |
| 2017-S1 | L | 10 | 12.3 | 14.6 |
| H | 10 | 45.6 | 12.3 | |
| 2018-S1 | L | 25 | 10.9 | 18.3 |
| H | 25 | 52.1 | 15.2 | |
| 2019-S2 | L | 45 | 8.7 | 25.0 |
| H | 45 | 48.9 | 14.5 | |
| 2020-S1a | L | 55 | 9.8 | 38.2 |
| H | 55 | 50.3 | 16.1 | |
| 2021-S1 | L | 78 | 11.5 | 13.0 |
| H | 78 | 55.4 | 11.2 | |
| 2022-S2 | L | 85 | 10.2 | 14.7 |
| H | 85 | 51.8 | 12.9 |
Data adapted from a longitudinal analysis of external quality assessment results for erythropoietin determinations.
This data demonstrates that while immunoassays are widely used, there can be significant variability between laboratories, with CVs occasionally exceeding 20%. This highlights the importance of standardization and participation in EQA schemes.
Bioassay vs. Immunoassay: A Head-to-Head Comparison
Direct comparisons of bioassays and immunoassays reveal fundamental differences in what each assay measures. Immunoassays quantify the concentration of the this compound protein, while bioassays measure its ability to stimulate erythroid progenitor cells. This distinction is critical because the biological activity of this compound is highly dependent on its glycosylation pattern, which can vary between recombinant products and endogenous this compound. In vitro bioassays may not fully reflect in vivo activity, as they cannot account for the clearance rate of different this compound isoforms.
| Assay Type | Principle | What is Measured | Key Advantages | Key Disadvantages | Inter-assay RSD (reported in a study) |
| Immunoassay (ELISA) | Antigen-antibody binding | This compound protein concentration | High throughput, relatively low cost, good precision | Does not measure biological activity, can be affected by antibody specificity | Not directly reported in a comparative inter-laboratory bioassay study |
| In Vitro Bioassay (TF-1 cell proliferation) | This compound-dependent cell proliferation | Biological activity (stimulation of cell growth) | Measures functional activity, can be high throughput | May not correlate with in vivo activity, cell line maintenance required | 4.1% - 12.6%[1] |
| In Vivo Bioassay (Normocythemic Mouse) | Stimulation of reticulocyte production in mice | In vivo biological activity | Considered the "gold standard" for biological activity, reflects in vivo effects | Low throughput, high cost, ethical considerations (animal use) | 12.1% - 28.4% (manual counting), 8.5% - 19.7% (flow cytometry)[2] |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed and standardized protocols are essential for minimizing inter-laboratory variability. Below are outlines of key experimental procedures for common this compound assays.
In Vivo Normocythemic Mouse Bioassay
This assay is considered the gold standard for determining the biological potency of this compound preparations.
Principle: The bioassay is based on the measurement of this compound-stimulated reticulocyte production in normal, healthy (normocythemic) mice. The potency of a test sample is determined by comparing its ability to increase the reticulocyte count to that of a calibrated international standard.
Methodology:
-
Animal Model: Use healthy, normocythemic mice of a specified strain and age (e.g., 8-week-old female BALB/c mice).[3][4]
-
Standard and Sample Preparation: Prepare serial dilutions of the WHO International Standard for Erythropoietin and the test sample in a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Injection: Administer the standard and sample solutions to groups of mice via subcutaneous injection. A common protocol involves multiple daily injections over four days.[3][4]
-
Blood Sampling: Collect blood samples from the mice 24 hours after the last injection.[4]
-
Reticulocyte Counting: Determine the percentage of reticulocytes in the blood samples using an automated method like flow cytometry for higher precision, or a manual microscopic method.[2]
-
Data Analysis: Construct dose-response curves for the standard and the sample. The relative potency of the sample is calculated using parallel-line bioassay statistical methods.
In Vitro Bioassay using TF-1 Cells
This cell-based assay provides a measure of the proliferative activity of this compound.
Principle: The human erythroleukemia cell line TF-1 is dependent on certain cytokines, including this compound, for its proliferation. The assay measures the dose-dependent increase in cell proliferation in response to this compound.
Methodology:
-
Cell Culture: Maintain TF-1 cells in an appropriate culture medium supplemented with a growth factor such as GM-CSF. Prior to the assay, wash the cells to remove the growth factor.
-
Assay Setup: Seed the washed TF-1 cells into a 96-well plate.
-
Standard and Sample Addition: Add serial dilutions of the this compound standard and test samples to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Cell Proliferation Measurement: Quantify cell proliferation using a colorimetric method, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.[1] The absorbance is read using a microplate reader.
-
Data Analysis: Generate dose-response curves and calculate the relative potency of the samples compared to the standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of this compound protein.
Principle: A sandwich ELISA format is typically used. An antibody specific to this compound is coated on a microplate. The sample is added, and any this compound present binds to the antibody. A second, enzyme-linked antibody that also recognizes this compound is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of this compound in the sample.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards, controls, and samples to the wells and incubate to allow this compound to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add an enzyme-conjugated detection antibody that binds to a different epitope on the this compound molecule.
-
Washing: Wash the plate again to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Reaction Stoppage and Measurement: Stop the enzyme-substrate reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Erythropoietin Signaling Pathway
Erythropoietin exerts its effects on erythroid progenitor cells by binding to the this compound receptor (EPOR) on the cell surface. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to cell survival, proliferation, and differentiation. The primary signaling pathways activated by this compound are the JAK2/STAT5 and the Ras/MAPK pathways.
Caption: this compound signaling through JAK/STAT and MAPK pathways.
Experimental Workflow for In Vitro this compound Bioassay
The following diagram illustrates the typical workflow for an in vitro bioassay to determine this compound potency based on cell proliferation.
Caption: Workflow of an in vitro this compound cell proliferation bioassay.
Logical Relationship of Assay Types
The choice of assay depends on the specific research or clinical question. This diagram illustrates the relationship between the different assay types and what they measure.
Caption: Relationship between different this compound assay types.
References
- 1. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Validation of the normocythemic mice bioassay for the potency evaluation of recombinant human erythropoietin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the Normocythemic Mice Bioassay for the Potency Evaluation of Recombinant Human Erythropoietin in Pharmaceutical Formulations | CoLab [colab.ws]
Safety Operating Guide
Proper Disposal of Erythropoietin (EPO) in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Erythropoietin (EPO) and associated materials in a laboratory environment. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety Protocols & Waste Identification
Proper disposal begins with correct identification and segregation of this compound-related waste. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves.
This compound waste is categorized as follows:
-
Unused or Expired this compound Solutions: Vials or solutions of this compound that are no longer needed or have passed their expiration date.
-
Contaminated Labware: Items that have come into direct contact with this compound, such as pipette tips, tubes, flasks, and gloves.[1]
-
Sharps: Needles and syringes used for the handling or injection of this compound.[1]
-
Grossly Contaminated Materials: Items with significant liquid this compound spills.
Step-by-Step Disposal Procedures
Step 1: Containment
Proper containment at the point of generation is crucial to prevent exposure and environmental release.
-
Liquid this compound Waste (Unused/Expired Solutions):
-
Collect in a dedicated, leak-proof, and clearly labeled waste container.[2] The label should read "this compound Waste for Inactivation."
-
-
Solid Non-Sharp Waste (Contaminated Labware):
-
Place in a biohazard bag.[2] To facilitate steam penetration during autoclaving, add approximately 250ml of water to the bag for solid waste.
-
-
Sharps Waste:
-
Spills:
-
Cover the spill with absorbent material.[3] Once absorbed, collect the material and place it in the biohazard bag for solid waste. The spill area should then be decontaminated.
-
Step 2: Inactivation/Treatment
Prior to final disposal, this compound waste must be rendered biologically inactive. The two primary methods for this are chemical inactivation and autoclaving.
Method 1: Chemical Inactivation (for Liquid Waste)
A freshly prepared 10% bleach solution (0.5% sodium hypochlorite) is a common and effective method for inactivating proteins.
-
Protocol:
-
Working in a chemical fume hood, add a 10% bleach solution to the liquid this compound waste container to achieve a final bleach concentration of at least 1:10.
-
Ensure the solution is thoroughly mixed.
-
Allow a contact time of at least 30 minutes to ensure complete inactivation.
-
After inactivation, the solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always check with your institution's Environmental Health and Safety (EHS) office first.
-
Method 2: Autoclaving (for Liquid and Solid Waste)
Autoclaving uses high-pressure steam to inactivate biological materials.
-
Protocol:
-
Place the contained waste (loosely capped liquid containers or open biohazard bags) in a secondary, autoclavable container.
-
Autoclave at 121°C for a minimum of 60 minutes.[3] Note that cycle times may need to be longer for larger volumes to ensure the entire load reaches the required temperature.
-
After the cycle is complete and the autoclave has cooled, the waste can be disposed of in the regular or biohazardous waste stream as per institutional policy. Autoclaved sharps containers must still be disposed of as sharps waste.
-
Step 3: Final Disposal
The final disposal route depends on the nature of the waste and institutional policies.
-
Inactivated Liquid Waste: As stated above, may be suitable for drain disposal after neutralization and confirmation of compliance with local regulations.
-
Autoclaved Solid Waste: Can typically be disposed of in the regular trash, unless it contains other hazardous materials.
-
Sharps Containers: Must be collected by a licensed medical or biohazardous waste disposal service.[4]
-
Investigational Product: For expired or unused investigational this compound, follow the specific disposal instructions provided by the sponsor or institutional pharmacy services, which may involve returning the product or using a contracted waste management service.
Quantitative Data for Disposal Procedures
| Parameter | Chemical Inactivation | Autoclaving |
| Agent | 10% Bleach Solution | Saturated Steam |
| Target Concentration | 1:10 final dilution | N/A |
| Temperature | Ambient | 121°C |
| Contact/Cycle Time | ≥ 30 minutes | ≥ 60 minutes |
| Pressure | N/A | ~15 psi |
Experimental Protocols
The provided inactivation protocols are standard laboratory procedures for the denaturation of proteins and sterilization of biohazardous waste. Specific validation experiments for this compound inactivation are not typically required for routine disposal, as these methods are broadly effective. For novel or large-scale disposal methods, a validation study might be warranted, which would involve treating the this compound and then using an appropriate analytical method (e.g., ELISA or Western blot) to confirm the absence of detectable protein.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: These are general guidelines. Always consult your institution's specific Standard Operating Procedures (SOPs) and your local Environmental Health and Safety (EHS) office for detailed requirements.
References
- 1. purdue.edu [purdue.edu]
- 2. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Impact of Composition and Autoclave Sterilization on the Mechanical and Biological Properties of ECM-Mimicking Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Erythropoietin (EPO)
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals handling Erythropoietin (EPO). Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.
Erythropoietin, a potent glycoprotein hormone that stimulates red blood cell production, requires meticulous handling due to its biological activity. While not classified as a hazardous drug for oncology, its potent hormonal nature necessitates robust safety procedures to prevent unintended physiological effects in research personnel. The following operational and disposal plans are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. A risk assessment should be conducted to determine the appropriate level of protection required for specific laboratory procedures.[1][2]
Core PPE Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile gloves (double gloving recommended for handling concentrated solutions) | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if aerosols are generated or when handling powdered this compound.[1] | Minimizes inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Reconstitution of Lyophilized this compound:
-
Preparation: Work within a clean, designated area, preferably a biological safety cabinet (BSC) or a chemical fume hood, to minimize inhalation exposure, especially when handling the powdered form.[3]
-
Gather Materials: Assemble all necessary materials: vial of lyophilized this compound, sterile reconstitution solution (e.g., sterile water for injection), appropriate sterile syringes and needles, and a sharps container.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and double nitrile gloves.
-
Reconstitution:
-
Carefully remove the cap from the this compound vial.
-
Using a sterile syringe, slowly inject the recommended volume of the reconstitution solution into the vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the powder. Do not shake , as this can denature the protein.[4]
-
-
Labeling: Clearly label the reconstituted vial with the final concentration, date of reconstitution, and initials of the preparer.
2. Preparation of Dilutions:
-
Work Area: Perform all dilutions in a designated clean area, such as a BSC.
-
PPE: Wear the core PPE as described above.
-
Procedure:
-
Use sterile, calibrated pipettes and tubes.
-
To minimize aerosol generation, slowly dispense liquids and avoid splashing.
-
Cap all tubes securely after preparation.
-
-
Labeling: Label all dilutions with the compound name, concentration, solvent, date, and preparer's initials.
Spill Management Plan
Immediate and correct response to a spill is critical to prevent exposure and contamination.
1. Minor Spill (less than 5 mL in a contained area):
-
Alert personnel: Inform others in the immediate area of the spill.
-
Containment: Cover the spill with absorbent pads, working from the outside in.[5]
-
Don PPE: Wear a lab coat, eye protection, and double nitrile gloves.
-
Cleaning:
-
Carefully clean the area with a detergent solution.
-
Wipe the area with a 10% bleach solution, followed by a rinse with water.[6]
-
-
Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) in a designated hazardous waste container.[5][6]
2. Major Spill (greater than 5 mL or outside of a contained area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify the laboratory supervisor and the institutional safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should clean up a major spill.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
1. Unused this compound Solutions:
-
Deactivation: While specific chemical inactivation protocols for this compound are not widely published, a common practice for protein-based therapeutics is denaturation. This can be achieved by treating the solution with a 10% bleach solution for at least 30 minutes.[7]
-
Disposal: After deactivation, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
2. Contaminated Labware (vials, tubes, pipette tips):
-
Sharps: All needles and syringes must be disposed of in a designated sharps container.
-
Non-sharps: Other contaminated labware should be placed in a designated hazardous waste container for incineration.
3. Contaminated PPE:
-
All disposable PPE (gloves, lab coats) used for handling this compound should be disposed of in a designated hazardous waste container.
Quantitative Data on Protective Measures
| Respirator Type | Assigned Protection Factor (APF) | Description |
| N95 Filtering Facepiece | 10 | Filters at least 95% of airborne particles. |
| Half-Mask Elastomeric Respirator | 10 | Reusable respirator with replaceable cartridges. |
| Full-Face Elastomeric Respirator | 50 | Provides a higher level of protection and eye protection. |
| Powered Air-Purifying Respirator (PAPR) | 25-1000 | Uses a blower to force ambient air through a filter to the user. |
Source: Occupational Safety and Health Administration (OSHA)
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Figure 1. A logical workflow for determining the appropriate level of Personal Protective Equipment (PPE) based on the specific task and associated risks when handling Erythropoietin (this compound).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
